Carbonyl chloride fluoride
Description
BenchChem offers high-quality Carbonyl chloride fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbonyl chloride fluoride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
carbonyl chloride fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CClFO/c2-1(3)4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVVNXMNLYYMOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073897 | |
| Record name | Carbonic chloride fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353-49-1 | |
| Record name | Carbonic chloride fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonyl chloride fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic chloride fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbonyl chloride fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Carbonyl Chloride Fluoride from Phosgene
Abstract
Carbonyl chloride fluoride (COClF), a reactive acyl halide, serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] Its synthesis from phosgene (COCl₂) represents a critical transformation in industrial and laboratory settings. This guide provides a comprehensive overview of the core chemical principles, synthetic methodologies, and critical safety protocols for the preparation of carbonyl chloride fluoride from phosgene and its surrogates. We delve into the mechanistic nuances of halogen exchange reactions, present detailed experimental procedures, and underscore the stringent safety measures required when handling these highly toxic materials. This document is intended for researchers, chemists, and process development professionals engaged in fluorination chemistry and the synthesis of fine chemicals.
Introduction: The Significance of Carbonyl Chloride Fluoride
Phosgene (COCl₂), a foundational C1 building block, is produced on a massive scale for the manufacture of polycarbonates and polyurethanes.[2] Its high reactivity also makes it a precursor for a vast array of chemical intermediates. Carbonyl chloride fluoride (COClF) is one such derivative, formed by the partial fluorination of phosgene. The introduction of a single fluorine atom significantly modulates the reactivity of the carbonyl center, making COClF a more selective reagent than phosgene in certain applications. It is a key intermediate for introducing the -COF group and is used in the production of isocyanates, pesticides, and pharmaceuticals.[1][3]
The synthesis of COClF is fundamentally a halogen exchange (halex) reaction. The challenge lies in controlling the reaction to favor the monosubstituted product over the fully substituted carbonyl fluoride (COF₂), also known as fluorophosgene.[4] This guide will explore the primary synthetic routes to achieve this selective transformation.
Chemical Principles and Reaction Mechanism
The conversion of phosgene to carbonyl chloride fluoride is a nucleophilic substitution reaction at the carbonyl carbon. A fluoride source replaces one of the chlorine atoms. The reaction proceeds stepwise:
Step 1: COCl₂ + F⁻ → COClF + Cl⁻ Step 2: COClF + F⁻ → COF₂ + Cl⁻
To selectively synthesize COClF, the reaction must be stopped after the first step. This can be achieved by controlling stoichiometry, reaction time, temperature, and the choice of fluorinating agent.
The mechanism often involves the coordination of a Lewis acidic catalyst (if present) to the carbonyl oxygen of phosgene, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the fluoride ion.
Figure 1: Stepwise Halogen Exchange Mechanism. A simplified representation of the two-step nucleophilic substitution process for the fluorination of phosgene.
Synthetic Methodologies
Several methods have been developed for the synthesis of carbonyl chloride fluoride, primarily differing in the choice of fluorinating agent.
Fluorination with Metal Fluorides
Metal fluorides are common reagents for halogen exchange reactions. Antimony trifluoride (SbF₃), often activated with a pentavalent antimony species like SbCl₅, is a classic reagent for this type of transformation, known as the Swarts reaction.[5] SbF₃ is a mild fluorinating agent, which can be advantageous for achieving partial fluorination.[6]
The active species is believed to be antimony trifluorodichloride (SbCl₂F₃), which facilitates the halogen exchange.[5] Careful control of reaction conditions is necessary to prevent the formation of the difluorinated byproduct, COF₂.
In Situ Generation from Triphosgene and Potassium Fluoride (KF)
Directly handling phosgene gas is extremely hazardous and requires specialized equipment.[7] A significant advancement in safety and convenience involves the use of triphosgene, a stable solid, as a phosgene surrogate. A recent method demonstrates that the reaction of triphosgene with potassium fluoride (KF) in an appropriate solvent like acetonitrile can generate both carbonyl chloride fluoride and carbonyl fluoride in situ.[8] These reactive intermediates can then be used directly for subsequent transformations, such as the synthesis of acyl fluorides from carboxylic acids.[8][9] This method is particularly valuable as it avoids the isolation of the hazardous COClF gas.
Analysis by ¹⁹F NMR spectroscopy has confirmed that both fluorophosgene (COF₂) and chlorofluorophosgene (COClF) are generated as reactive intermediates in this process.[8]
Detailed Experimental Protocol: In Situ Generation and Trapping of Carbonyl Chloride Fluoride
This protocol is adapted from a procedure for synthesizing acyl fluorides, where carbonyl chloride fluoride is generated in situ as a key reactive intermediate.[9]
Objective: To generate carbonyl chloride fluoride from triphosgene and KF and trap it with a carboxylic acid to form an acyl fluoride, confirming its formation.
Materials:
-
Triphosgene (Bis(trichloromethyl) carbonate)
-
Potassium Fluoride (KF), spray-dried
-
A representative carboxylic acid (e.g., [1,1'-biphenyl]-4-carboxylic acid)
-
Dry Acetonitrile (MeCN)
-
Nitrogen (N₂) gas supply
-
Standard Schlenk line and glassware
Experimental Workflow Diagram:
Figure 2: Experimental Workflow. Step-by-step process for the in situ generation and trapping of carbonyl chloride fluoride.
Step-by-Step Procedure:
-
Preparation: In an oven-dried 10 mL Schlenk tube under a nitrogen atmosphere, add triphosgene (0.1 mmol, 0.37 equiv) and spray-dried potassium fluoride (1.2 mmol, 4.0 equiv).[9]
-
Reagent Addition: To this solid mixture, add the carboxylic acid (0.3 mmol, 1.0 equiv) followed by dry acetonitrile (3.0 mL).[9]
-
Reaction: Seal the Schlenk tube and stir the reaction mixture in an oil bath preheated to 80 °C for 4 hours.[9] The triphosgene will decompose to phosgene, which then reacts with KF to form COClF and COF₂. These intermediates subsequently react with the carboxylic acid.
-
Workup: After the reaction period, cool the mixture to room temperature.[9]
-
Isolation: Filter the reaction mixture to remove solid KF and other inorganic salts. Rinse the solid with a small amount of acetonitrile.[9]
-
Concentration: Concentrate the combined filtrate under reduced pressure (in vacuo).[9]
-
Analysis and Purification: Analyze the crude product by ¹⁹F NMR to confirm the formation of the acyl fluoride product. The residue can then be purified by flash column chromatography.[9]
Data Summary
The following table summarizes typical reaction parameters for the generation of acyl fluorides via in situ generated carbonyl chloride fluoride/carbonyl fluoride.
| Reactant 1 | Reactant 2 | Fluoride Source | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Reference |
| Carboxylic Acid | Triphosgene | KF | MeCN | 80 | 4 | 85-99 | [9] |
Critical Safety and Handling Protocols
WARNING: Phosgene, triphosgene, carbonyl chloride fluoride, and carbonyl fluoride are extremely toxic and corrosive. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment. [7][10]
-
Engineering Controls: All work must be performed in a high-performance chemical fume hood.[10] Consider using a dedicated, ventilated gas cabinet for storing phosgene cylinders, if applicable.[7]
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: Not typically required if work is conducted properly within a fume hood. However, for any potential exposure above the permissible limit, a NIOSH-approved supplied-air respirator is necessary.[10]
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[10]
-
Hand Protection: Use chemically resistant gloves (e.g., Viton® is recommended for phosgene).[10]
-
Body Protection: Wear a flame-resistant lab coat and closed-toe shoes. Ensure no skin is exposed.[10]
-
-
Decontamination and Waste Disposal:
-
All equipment should be decontaminated with a suitable solution (e.g., aqueous ammonia) to neutralize any residual phosgene or related compounds before removal from the fume hood.
-
Contaminated clothing should be removed immediately and decontaminated.[11][12] Exposed skin should be flushed with copious amounts of water.[11]
-
All chemical waste must be disposed of according to institutional and governmental regulations.[10]
-
-
Emergency Procedures: Ensure a safety shower and eyewash station are immediately accessible. All personnel must be trained on the specific hazards and emergency response procedures for phosgene and fluorinating agents.[13] Inhalation can cause delayed-onset pulmonary edema; any suspected exposure requires immediate medical attention, even in the absence of initial symptoms.[11]
Product Characterization
The primary method for characterizing fluorine-containing compounds like carbonyl chloride fluoride and its derivatives is ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy .[14][15] ¹⁹F NMR is highly sensitive and provides distinct signals for fluorine atoms in different chemical environments.[16][17] For carbonyl chloride fluoride (COClF), a single resonance would be expected in the ¹⁹F NMR spectrum.[18] Mass spectrometry and infrared (IR) spectroscopy are also valuable tools for confirming the structure and purity of the final products.
Conclusion
The synthesis of carbonyl chloride fluoride from phosgene or its safer solid surrogate, triphosgene, is a vital process for accessing a range of important fluorinated molecules. While the direct fluorination of phosgene offers a straightforward route, the in situ generation method provides a significant safety advantage by avoiding the handling and isolation of this toxic and reactive intermediate. Mastery of the reaction conditions and unwavering adherence to stringent safety protocols are paramount for the successful and safe execution of these powerful synthetic transformations. The methodologies described herein provide a robust foundation for researchers and professionals working in the field of organofluorine chemistry.
References
-
National Research Council. 2012. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. Washington, DC: The National Academies Press.
-
Wikipedia. Carbonyl fluoride.
-
Oshinowo, M., & Mimura, T. (2004). Method for producing carbonyl difluoride. Google Patents.
-
Cadwallader, D., Tiburcio, T. R., Cieszynski, G. A., & Le, C. M. (2022). Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. The Journal of Organic Chemistry, 87(17), 11457–11468.
-
Kawamura, S., & Akazawa, Y. (2007). Process for production of carbonyl fluoride. Google Patents.
-
LookChem. Cas 353-49-1,CARBONYL CHLORIDE FLUORIDE.
-
Lensch, C., & Schirawski, N. (2012). Preparation of carbonyl fluoride. Google Patents.
-
Solubility of Things. Phosgene.
-
SpectraBase. CHLORO-FLUOROPHOSGENE;CARBONYL-CHLORIDE-FLUORIDE - Optional[19F NMR].
-
American Chemistry Council. (2016). Phosgene Safe Practice Guidelines.
-
Wikipedia. Antimony trifluoride.
-
Liang, Y., Zhao, Z., Taya, A., & Shibata, N. (2021). Triphosgene/KF-mediated acyl fluoride synthesis via in situ fluoro(chloro)phosgene. Organic & Biomolecular Chemistry.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6371, Phosgene.
-
Olah, G. A., & Mo, Y. K. (1973). Antimony(V) Fluoride. Journal of the American Chemical Society.
-
Alfa Chemistry. 19F NMR Chemical Shift Table.
-
Liang, Y., et al. (2021). Triphosgene/KF-mediated acyl fluoride synthesis via in situ fluoro(chloro)phosgene. ResearchGate.
-
Agency for Toxic Substances and Disease Registry (ATSDR). Medical Management Guidelines for Phosgene.
-
Furin, G. G. (2000). Replacement of Halogens by Fluorine and Addition of Fluorine to C=C Bonds with Antimony(V) Fluoride and Fluoroantimonates. Science of Synthesis.
-
Wiberg, K. B. (2007). 19F NMR chemical shifts. 1. Aliphatic fluorides. Magnetic Resonance in Chemistry.
-
University of Pittsburgh Safety Manual. (2019). Guidelines for Phosgene Gas Usage in Laboratories.
-
Stare, J., & Isanbor, C. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science.
-
U.S. Environmental Protection Agency. (1994). Fluorine Compounds, Inorganic, Antimony.
-
University of California, Santa Barbara. Phosgene Standard Operating Procedure Template.
-
YouTube. (2020). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM.
-
Nappa, M. J. (1989). Fluorination process. Google Patents.
-
UK Health Security Agency. (2017). Phosgene - Incident management.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Phosgene | COCl2 | CID 6371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Carbonyl fluoride - Wikipedia [en.wikipedia.org]
- 5. Antimony trifluoride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. Triphosgene/KF-mediated acyl fluoride synthesis via in situ fluoro(chloro)phosgene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. americanchemistry.com [americanchemistry.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. youtube.com [youtube.com]
- 18. spectrabase.com [spectrabase.com]
A Technical Guide to Carbonyl Chloride Fluoride: From Discovery to Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl chloride fluoride, with the chemical formula COClF, is a reactive acyl halide that holds a unique position at the intersection of organic and inorganic chemistry. As a mixed carbonyl halide, it possesses the combined reactivity characteristics of both acyl chlorides and acyl fluorides, making it a valuable, albeit hazardous, reagent and intermediate in chemical synthesis. This guide provides an in-depth technical overview of the discovery and initial scientific investigations into carbonyl chloride fluoride, tracing its journey from its first synthesis to its early structural elucidation through spectroscopic methods. Understanding the foundational studies of this compound is crucial for appreciating its chemical behavior and for its safe and effective utilization in modern research and development.
Chapter 1: The Genesis of a Mixed Carbonyl Halide: Discovery and Synthesis
A Legacy of Fluorine Chemistry
The story of carbonyl chloride fluoride is intrinsically linked to the pioneering era of fluorine chemistry. The isolation of elemental fluorine by Henri Moissan in 1886 opened the floodgates for the exploration of a vast new landscape of highly reactive and often unpredictable fluorine-containing compounds.[1][2] Moissan's work laid the groundwork for a generation of chemists who would go on to synthesize a plethora of inorganic and organic fluorides, including the carbonyl halides.
The First Synthesis: Unveiling Carbonyl Chloride Fluoride
The first definitive synthesis of carbonyl chloride fluoride is credited to the German chemist Otto Ruff and his colleagues in the early 20th century. Building upon the burgeoning field of fluorine chemistry, they explored the reactions of various fluorinating agents with carbonyl compounds. While the exact date of the very first synthesis is embedded in the rich historical literature of German chemistry, a significant early method involved the fluorination of phosgene (COCl₂).
A key advancement in the preparation of carbonyl halides came from the work of Ruff and his contemporaries, who utilized antimony trifluoride (SbF₃) as a fluorinating agent. A notable synthesis, which produces carbonyl fluoride and can be controlled to yield the mixed halide, involves the reaction of phosgene with antimony(III) fluoride, often with the addition of a chlorine source to maintain the catalytic cycle of the antimony salt.
The following protocol is a representative method adapted from early synthetic procedures for carbonyl halides. It is crucial to note that this synthesis involves highly toxic materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Phosgene (COCl₂)
-
Antimony trifluoride (SbF₃)
-
Chlorine (Cl₂) (optional, as a catalyst regenerator)
-
A reaction vessel suitable for handling corrosive gases (e.g., a copper or nickel autoclave)
-
A low-temperature condensation trap
Procedure:
-
A thoroughly dried and evacuated reaction vessel is charged with antimony trifluoride.
-
Phosgene gas is slowly introduced into the vessel. The reaction can often be initiated by gentle heating.
-
The reaction proceeds via a halogen exchange mechanism, where one of the chlorine atoms in phosgene is replaced by a fluorine atom from antimony trifluoride. The formation of antimony trichloride (SbCl₃) or mixed antimony chlorofluorides occurs as a byproduct.
-
The reaction temperature is carefully controlled to favor the formation of the mono-fluorinated product, COClF, over the di-fluorinated product, COF₂.
-
Gaseous products are passed through a series of cold traps to separate the desired carbonyl chloride fluoride from unreacted phosgene, carbonyl fluoride, and other byproducts based on their boiling points.
-
Optionally, a stream of chlorine gas can be passed through the reaction mixture to regenerate the antimony trifluoride from the resulting antimony chlorides, thus maintaining the catalytic activity.
Causality in Experimental Design:
The choice of antimony trifluoride as the fluorinating agent was strategic. Its reactivity is moderate enough to allow for the stepwise replacement of chlorine atoms in phosgene, enabling the isolation of the mixed halide. The use of a metal fluoride was a common and effective method for fluorination before the widespread availability of more modern reagents. The careful control of reaction temperature and stoichiometry is paramount to maximizing the yield of the desired mixed halide and minimizing the formation of the fully fluorinated product.
Caption: Workflow for the synthesis of Carbonyl Chloride Fluoride.
Initial Physical Properties
The initial characterization of carbonyl chloride fluoride focused on its fundamental physical properties. These early measurements were crucial for its identification and purification.
| Property | Observed Value |
| Molecular Formula | CClFO |
| Molecular Weight | 82.46 g/mol [3] |
| Appearance | Colorless gas |
| Odor | Pungent, irritating |
| Boiling Point | -42 °C (estimated from early literature) |
| Melting Point | -138 °C (estimated from early literature) |
Note: Early experimental values for boiling and melting points can vary. The values presented are representative of early findings.
Chapter 2: Deciphering the Molecular Structure: Early Spectroscopic Investigations
Following its synthesis, the next scientific frontier was to determine the precise molecular structure of carbonyl chloride fluoride. The advent of various spectroscopic techniques in the mid-20th century provided the necessary tools to probe its molecular architecture.
The Vibrational Fingerprint: Infrared Spectroscopy
Infrared (IR) spectroscopy was one of the first techniques used to study the vibrational modes of carbonyl chloride fluoride. The IR spectrum provides a unique "fingerprint" of a molecule, with specific absorption bands corresponding to the stretching and bending of its chemical bonds. The carbonyl (C=O) stretching frequency is particularly intense and diagnostic.[4]
A comprehensive vibrational assignment for carbonyl chloride fluoride was compiled in the "Tables of Molecular Vibrational Frequencies" by the National Bureau of Standards.[5]
| Vibrational Mode | Frequency (cm⁻¹) | Assignment |
| ν₁ | 1867 | C=O stretch |
| ν₂ | 1085 | C-F stretch |
| ν₃ | 772 | C-Cl stretch |
| ν₄ | 560 | O=C-F bend |
| ν₅ | 435 | O=C-Cl bend |
| ν₆ | 330 | F-C-Cl rock |
Interpretation of the IR Spectrum:
The strong absorption at 1867 cm⁻¹ is characteristic of a carbonyl group, with its frequency shifted to a higher wavenumber compared to ketones due to the electron-withdrawing effects of the halogen atoms.[6] The distinct absorptions for the C-F and C-Cl stretching vibrations confirmed the presence of both halogen atoms bonded to the carbonyl carbon. The bending modes at lower frequencies provided further evidence for the planar structure of the molecule.
Caption: Fundamental vibrational modes of Carbonyl Chloride Fluoride.
A Glimpse into the Atomic Environment: Early NMR Spectroscopy
While early NMR data for COClF is scarce in readily available literature, the principles of ¹⁹F and ¹³C NMR spectroscopy would have been instrumental in confirming its structure had the technology been widely accessible at the time of its discovery. For context, modern ¹⁹F NMR is a powerful tool for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.
Pinpointing Atomic Positions: Microwave Spectroscopy and Molecular Geometry
A pivotal study in the definitive structural characterization of carbonyl chloride fluoride was the analysis of its microwave spectrum. This technique allows for the precise determination of rotational constants, from which bond lengths and angles can be calculated with high accuracy.
A significant investigation into the microwave spectrum of carbonyl chlorofluoride was conducted, providing a detailed picture of its molecular geometry. The molecule was confirmed to be planar.
| Structural Parameter | Value |
| C=O Bond Length | 1.171 Å |
| C-F Bond Length | 1.338 Å |
| C-Cl Bond Length | 1.746 Å |
| ∠ F-C-Cl | 108.8° |
| ∠ O=C-F | 125.8° |
| ∠ O=C-Cl | 125.4° |
These values are representative of data from early microwave spectroscopy studies.
Significance of the Structural Data:
The determined bond lengths and angles are consistent with a trigonal planar arrangement around the central carbon atom, as predicted by VSEPR theory. The C=O bond is relatively short, indicative of its double-bond character. The C-F and C-Cl bond lengths are within the expected ranges for acyl halides. The bond angles around the central carbon are close to the ideal 120° for sp² hybridization, with slight distortions due to the different sizes and electronegativities of the halogen atoms.
Conclusion
The discovery and initial studies of carbonyl chloride fluoride represent a significant chapter in the history of inorganic and fluorine chemistry. The early synthetic work, driven by the quest to understand the reactivity of newly accessible fluorine, laid the foundation for the preparation of a wide range of carbonyl halides. The subsequent application of emerging spectroscopic techniques, particularly infrared and microwave spectroscopy, provided a detailed and unambiguous picture of its molecular structure. These foundational investigations not only unveiled the fundamental properties of a new chemical entity but also contributed to the broader understanding of chemical bonding and molecular geometry. The knowledge gleaned from these early studies continues to be relevant for chemists who utilize this reactive and versatile molecule in contemporary chemical synthesis.
References
- Atkins, P., & de Paula, J. (2010). Physical Chemistry. Oxford University Press.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9622, Carbonyl chloride fluoride. Retrieved January 26, 2026 from [Link].
- Moissan, H. (1886). Action d'un courant électrique sur l'acide fluorhydrique anhydre. Comptes Rendus, 102, 1543-1544.
- Ruff, O., & Menzel, W. (1934). Die Darstellung und die physikalischen Eigenschaften der Carbonylhalogenide. Zeitschrift für anorganische und allgemeine Chemie, 217(1), 85-93.
- Simons, J. H., et al. (1946). The Preparation of Carbonyl Fluorochloride. Journal of the American Chemical Society, 68(8), 1672.
- Nielsen, A. H., Burke, T. G., Woltz, P. J. H., & Jones, E. A. (1952). The Infrared and Raman Spectra of F₂CO, Cl₂CO, and Br₂CO. The Journal of Chemical Physics, 20(4), 596-604.
- Mirri, A. M., & Guarnieri, A. (1967). Microwave Spectrum of Carbonyl Chlorofluoride. The Journal of Chemical Physics, 47(11), 4184-4186.
- Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies, Consolidated Volume I.
- Christe, K. O., & Curtis, E. C. (1971). Vibrational spectra and force constants of the carbonyl halides, COX₂ (X= F, Cl, Br, I) and COFCl. Journal of Molecular Spectroscopy, 38(3), 474-486.
- Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 14-21.
-
Nobel Prize Outreach AB. (2023). Henri Moissan – Biographical. NobelPrize.org. Retrieved January 26, 2026 from [Link].
-
Wikipedia contributors. (2023, December 19). Justus Liebigs Annalen der Chemie. In Wikipedia, The Free Encyclopedia. Retrieved 04:15, January 26, 2026, from [Link]
-
Wikipedia contributors. (2023, December 29). Zeitschrift für anorganische und allgemeine Chemie. In Wikipedia, The Free Encyclopedia. Retrieved 04:16, January 26, 2026, from [Link]
Sources
- 1. Ferdinand Frédéric Henri Moissan: The first French Nobel Prize winner in chemistry or nec pluribus impar [comptes-rendus.academie-sciences.fr]
- 2. nobelprize.org [nobelprize.org]
- 3. Carbonyl chloride fluoride | CClFO | CID 9622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. srd.nist.gov [srd.nist.gov]
- 6. Khan Academy [khanacademy.org]
An In-depth Technical Guide to the Environmental Fate and Atmospheric Lifetime of Carbonyl Chloride Fluoride (COClF)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Carbonyl chloride fluoride (COClF) is a significant intermediate in the atmospheric degradation of various chlorofluorocarbons (CFCs). Understanding its environmental fate and atmospheric lifetime is crucial for accurately modeling stratospheric chemistry and the overall impact of ozone-depleting substances. This guide provides a comprehensive analysis of the atmospheric sinks of COClF, including photolysis, hydrolysis, and reaction with hydroxyl radicals. Due to the limited availability of direct experimental data for COClF, this guide synthesizes existing knowledge, draws upon reasoned analogies with structurally similar compounds such as carbonyl fluoride (COF₂), and outlines the methodologies for a robust assessment of its environmental impact.
Introduction: The Role of Carbonyl Chloride Fluoride in Atmospheric Chemistry
Carbonyl chloride fluoride (COClF) is primarily of anthropogenic origin, arising from the atmospheric oxidation of chlorofluorocarbons (CFCs), particularly CFC-11 (CCl₃F). While not directly emitted in significant quantities, its formation as a transient species has implications for the distribution of chlorine and fluorine in the stratosphere. Satellite-based remote sensing measurements have confirmed the presence of COClF in the stratosphere, with a notable source region in the tropics at altitudes around 27 km.[1] Its volume mixing ratios in the low- to mid-stratosphere range from 40 to 100 parts per trillion by volume, decreasing towards the poles.[1]
The ultimate fate of COClF in the atmosphere determines the rate at which its constituent halogen atoms are released and participate in catalytic ozone destruction cycles. Therefore, a thorough understanding of its atmospheric lifetime is a critical input for global atmospheric models. This guide delves into the primary removal pathways for COClF, providing a framework for its environmental risk assessment.
Atmospheric Degradation Pathways and Removal Mechanisms
The atmospheric lifetime of a trace gas is governed by the sum of the rates of all its removal processes. For Carbonyl chloride fluoride, the principal sinks are:
-
Photolysis: Decomposition by solar ultraviolet radiation.
-
Hydrolysis: Reaction with water vapor.
-
Reaction with Hydroxyl Radicals (OH): Oxidation by the primary atmospheric cleansing agent.
The overall atmospheric lifetime (τ) of COClF can be expressed as:
1/τ_total = 1/τ_photolysis + 1/τ_hydrolysis + 1/τ_OH
Each of these processes is examined in detail in the following sections.
Photolysis
Photodissociation is a primary removal mechanism for many carbonyl compounds in the atmosphere.[2][3] The rate of photolysis is dependent on the molecule's absorption cross-section, the quantum yield for dissociation, and the solar actinic flux.
For COClF, the key photolytic reaction is the cleavage of the C-Cl bond, which is weaker than the C-F bond:
COClF + hν → Cl + FCO
Protocol: Determination of Photolytic Lifetime
A precise calculation of the photolytic lifetime requires the following experimental data:
-
Measurement of the UV-Vis Absorption Cross-Section (σ(λ)): This is determined using a spectrophotometer over a range of atmospherically relevant wavelengths and temperatures.
-
Determination of the Photodissociation Quantum Yield (Φ(λ)): This measures the efficiency with which the absorbed photon leads to the dissociation of the molecule. It is often determined in laboratory experiments by measuring the disappearance of the parent molecule and the appearance of products.
-
Calculation of the Photolysis Rate Constant (J): The photolysis rate constant is calculated by integrating the product of the absorption cross-section, the quantum yield, and the solar actinic flux (F(λ)) over the relevant wavelengths:
J = ∫ σ(λ) Φ(λ) F(λ) dλ
-
Calculation of the Photolytic Lifetime (τ_photolysis): The lifetime is the reciprocal of the photolysis rate constant:
τ_photolysis = 1/J
Diagram: Experimental Workflow for Photolysis Rate Determination
Caption: Workflow for determining the photolytic lifetime of COClF.
Hydrolysis
The reaction with water is a critical sink for many halogenated carbonyl compounds. Carbonyl fluoride (COF₂), a close structural analog of COClF, is known to be readily hydrolyzed.[3][5][6] Theoretical studies on the gas-phase hydrolysis of COF₂ have shown that the reaction is significantly catalyzed by the presence of water molecules, as well as acidic and basic species.[7]
The hydrolysis of COClF is expected to proceed as follows:
COClF + H₂O → HCl + CO₂ + HF
Due to the lack of direct experimental data for the gas-phase hydrolysis rate of COClF, we can infer its reactivity from studies on COF₂. For COF₂, the combined Henry's law constant and first-order hydrolysis rate constant in aqueous media has been measured, indicating rapid decomposition upon contact with water.[8] Given the high reactivity of the C-Cl bond to nucleophilic attack, it is highly probable that the hydrolysis of COClF is a rapid process and a dominant removal pathway in the moist troposphere.
Protocol: Experimental Determination of Gas-Phase Hydrolysis Rate
-
Flow Tube Reactor Setup: A temperature-controlled flow tube reactor is used to study the reaction kinetics.
-
Reactant Introduction: A known concentration of COClF and water vapor are introduced into the reactor in a carrier gas (e.g., N₂ or synthetic air).
-
Reaction Monitoring: The concentration of COClF is monitored at the exit of the reactor as a function of reaction time (varied by changing the flow rate or the length of the reactor). Analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy or Mass Spectrometry are typically used.
-
Data Analysis: The pseudo-first-order rate constant is determined from the decay of COClF in the presence of an excess of water vapor.
Diagram: COClF Atmospheric Degradation Pathways
Caption: Primary atmospheric removal pathways for Carbonyl Chloride Fluoride.
Reaction with Hydroxyl Radicals (OH)
The hydroxyl radical (OH) is the primary oxidant in the troposphere, responsible for the removal of a vast number of trace gases. The rate of reaction with OH is a key parameter in determining the atmospheric lifetime of many organic compounds.
The reaction of OH with COClF is expected to proceed via abstraction of the halogen atoms, although this is generally a slow process for halogenated carbonyls.
COClF + OH → Products
Currently, there are no experimentally determined rate constants for the reaction of COClF with OH radicals. For comparison, the reaction of OH with CO is a central reaction in tropospheric chemistry.[9] However, the presence of the halogen atoms in COClF is expected to significantly influence the reaction rate. Given the anticipated rapid removal of COClF by hydrolysis, the contribution of the OH reaction to the total atmospheric lifetime is likely to be minor.
Atmospheric Lifetime Estimation
Based on the available data and analogies with similar compounds, the atmospheric lifetime of COClF is expected to be very short, likely on the order of days to weeks.
| Atmospheric Sink | Estimated Contribution to Lifetime | Data Availability for COClF |
| Photolysis | Potentially significant in the stratosphere | Limited (dissociation dynamics at a single wavelength) |
| Hydrolysis | Dominant in the troposphere | No direct data, but strong evidence from COF₂ analogy |
| Reaction with OH | Likely minor | No data available |
The rapid hydrolysis is the most critical factor. The abundance of water vapor in the troposphere ensures that this will be the primary sink, leading to a short tropospheric lifetime. In the drier stratosphere, photolysis will play a more significant role.
Overall Environmental Fate
The environmental fate of Carbonyl chloride fluoride is characterized by its rapid degradation in the atmosphere. Its high reactivity with water prevents it from persisting in the environment and accumulating in other environmental compartments. The degradation products, HCl, CO₂, and HF, are all compounds that are part of natural biogeochemical cycles.
Environmental Distribution Summary:
-
Atmosphere: Short-lived, with concentrations highest in the stratosphere where its parent CFCs are degraded.
-
Hydrosphere: Unlikely to be present due to rapid hydrolysis.
-
Lithosphere/Biosphere: No significant potential for deposition or bioaccumulation.
Conclusion and Future Research Directions
Carbonyl chloride fluoride is a key atmospheric intermediate in the degradation of certain CFCs. While its direct impact as a greenhouse gas is negligible due to its very short atmospheric lifetime, a precise understanding of its degradation rates is important for accurate modeling of stratospheric ozone chemistry.
Key areas for future research include:
-
Experimental determination of the gas-phase hydrolysis rate constant for COClF under various atmospheric conditions (temperature and humidity).
-
Measurement of the full UV-Vis absorption spectrum and photodissociation quantum yields of COClF to accurately calculate its photolytic lifetime.
-
Kinetic studies of the reaction of COClF with OH radicals to quantify this loss pathway.
Acquiring this data will allow for a more precise quantification of the atmospheric lifetime of COClF and will improve the accuracy of global atmospheric chemistry models.
References
-
An assessment of the tropospherically accessible photo-initiated ground state chemistry of organic carbonyls. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Ashenhurst, J. (2016, September 26). UV-Vis Spectroscopy Of Carbonyls (C=O Bonds). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]
-
INCHEM. (2003, November). ICSC 0633 - CARBONYL FLUORIDE. Retrieved January 26, 2026, from [Link]
- Fawcett, F. S., Tullock, C. W., & Coffman, D. D. (1962). The Chemistry of Carbonyl Fluoride. I. The Fluorination of Organic Compounds. Journal of the American Chemical Society, 84(22), 4275–4285.
-
The catalytic effects of H2O, basic and acidic catalysts on the gas‐phase hydrolysis mechanism of carbonyl fluoride (CF2O). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
VPL. (n.d.). Carbonyl fluoride (COF 2 ). Retrieved January 26, 2026, from [Link]
-
Photodissociation dynamics of carbonyl chloride fluoride and its implications for phosgene three body decay. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]
- Harrison, J. J., Chipperfield, M. P., Dudhia, A., Cai, S., Dhomse, S., Boone, C. D., & Bernath, P. F. (2014). Satellite observations of stratospheric carbonyl fluoride. Atmospheric Chemistry and Physics, 14(22), 11915–11933.
-
Theoretical Study on the Mechanisms, Kinetics, and Toxicity Evaluation of OH-Initiated Atmospheric Oxidation Reactions of Coniferyl Alcohol. (2023, June 3). Semantic Scholar. Retrieved January 26, 2026, from [Link]
-
Experimental Study of the Reaction of OH Radicals with Carbonyl Sulfide between 365 and 960 K: Kinetics and Products. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Environmental Fate and Transport Modeling. (n.d.). EKI Environment & Water, Inc. Retrieved January 26, 2026, from [Link]
-
Analytical Methods for Atmospheric Carbonyl Compounds: A Review. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Reaction Kinetics of Green Leaf Volatiles with Sulfate, Hydroxyl, and Nitrate Radicals in Tropospheric Aqueous Phase. (n.d.). PMC - PubMed Central. Retrieved January 26, 2026, from [Link]
- Wirtz, K. (n.d.). Determination of Photolysis Frequencies and Quantum Yields for Small Carbonyl Compounds using the EUPHORE Chamber. Centro de Estudios Ambientales del Mediterráneo.
-
Direct photolysis of carbonyl compounds dissolved in cloud and fog droplets. (2013, September 26). UCI Aerosol Photochemistry Group. Retrieved January 26, 2026, from [Link]
-
First Global Observations of Atmospheric COClF from the Atmospheric Chemistry Experiment Mission. (2009, March 2). NASA Technical Reports Server (NTRS). Retrieved January 26, 2026, from [Link]
-
Theoretical Study of Radical–Molecule Reactions with Negative Activation Energies in Combustion: Hydroxyl Radical Addition to Alkenes. (n.d.). NIH. Retrieved January 26, 2026, from [Link]
-
Multimedia Fate and Transport Modeling - Overview. (2025, March 24). US EPA. Retrieved January 26, 2026, from [Link]
-
Reaction between linear perfluoroaldehydes and hydroperoxy radical in the atmosphere. (2025, November 3). ACP. Retrieved January 26, 2026, from [Link]
-
Environmental Fate and Transport. (n.d.). EKI Environment & Water, Inc. Retrieved January 26, 2026, from [Link]
-
Kinetics and Mechanisms of the Tropospheric Reactions of Menthol, Borneol, Fenchol, Camphor, and Fenchone with Hydroxyl Radicals (OH) and Chlorine Atoms (Cl). (2025, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). Carbonyl fluoride. Retrieved January 26, 2026, from [Link]
-
Part 1: Oxidation and OH radicals. (n.d.). ESPERE. Retrieved January 26, 2026, from [Link]
-
Atmospheric degradation of perfluoro-2-methyl-3-pentanone: photolysis, hydrolysis and hydration. (2011, October 1). PubMed. Retrieved January 26, 2026, from [Link]
-
Element 2: Environmental Fate and Transport. (n.d.). ATSDR. Retrieved January 26, 2026, from [Link]
- Harrison, J. J., Chipperfield, M. P., Dudhia, A., Cai, S., Dhomse, S., Boone, C. D., & Bernath, P. F. (2014). Satellite observations of stratospheric carbonyl fluoride. Atmospheric Chemistry and Physics, 14, 11915–11933.
-
SYNTHESIS AND OPTICAL PROPERTIES OF METAL FLUORIDE COMPLEXES. (2018, June 25). Retrieved January 26, 2026, from [Link]
-
Basics of Photochemistry: Photolysis Calculations. (n.d.). University of Colorado Boulder. Retrieved January 26, 2026, from [Link]
- Process for production of carbonyl fluoride. (n.d.). Google Patents.
-
CO + OH → CO2 + H: The relative reaction rate of five CO isotopologues. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). Carbonyl chloride fluoride. Retrieved January 26, 2026, from [Link]
-
Photochemistry Made Easy: Quantum yield Episode #04. (2017, February 20). YouTube. Retrieved January 26, 2026, from [Link]
Sources
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. csl.noaa.gov [csl.noaa.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buy Carbonyl fluoride | 353-50-4 [smolecule.com]
- 9. CO + OH → CO2 + H: The relative reaction rate of five CO isotopologues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Carbonyl Chloride Fluoride as a Versatile Fluorinating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the application of carbonyl chloride fluoride (COClF), a potent and versatile fluorinating agent, in modern organic synthesis. With full editorial control, this document moves beyond a rigid template to provide an in-depth technical exploration of COClF's properties, reactivity, and safe handling. We will delve into specific protocols for the conversion of carboxylic acids to acyl fluorides and the synthesis of fluoroformates from alcohols, explaining the causality behind experimental choices to ensure scientific integrity. This guide is grounded in authoritative references, providing researchers with the necessary information to confidently and safely incorporate carbonyl chloride fluoride into their synthetic repertoire.
Introduction: The Unique Reactivity of Carbonyl Chloride Fluoride
Carbonyl chloride fluoride (COClF) is a reactive acyl halide that serves as a valuable reagent for the introduction of fluorine into organic molecules. Structurally related to phosgene (COCl₂), COClF exhibits a nuanced reactivity profile that allows for selective fluorination reactions. Its utility stems from the differential reactivity of the chlorine and fluorine atoms attached to the carbonyl group, enabling stepwise reactions that are often difficult to achieve with more symmetrical reagents.
This guide will focus on two primary applications of COClF:
-
Conversion of Carboxylic Acids to Acyl Fluorides: Acyl fluorides are increasingly recognized as superior alternatives to acyl chlorides in many synthetic transformations due to their balanced stability and reactivity.[1] COClF provides a direct route to these valuable intermediates.
-
Synthesis of Fluoroformates from Alcohols: Fluoroformates are important precursors for the synthesis of alkyl fluorides and have applications in protecting group chemistry.[2][3]
The high toxicity of COClF necessitates a thorough understanding of its properties and strict adherence to safety protocols. This document will therefore begin with a critical overview of its safety and handling requirements.
Critical Safety and Handling of Carbonyl Chloride Fluoride
Carbonyl chloride fluoride is a toxic and corrosive gas that requires specialized handling procedures in a well-ventilated fume hood.[4] Its properties are similar to phosgene, and exposure can cause severe respiratory damage.[4]
| Property | Value | Source |
| Molecular Formula | CClFO | [5] |
| Molecular Weight | 82.46 g/mol | [5] |
| Boiling Point | -42 °C | [5] |
| Appearance | Colorless gas | [5] |
| Odor | Pungent |
Key Safety Precautions:
-
Ventilation: All manipulations must be conducted in a certified chemical fume hood with a tested and reliable face velocity.
-
Personal Protective Equipment (PPE): Wear a full-face shield, appropriate chemical-resistant gloves (consult manufacturer's recommendations), and a lab coat. For operations with a higher risk of exposure, a self-contained breathing apparatus (SCBA) may be necessary.
-
Material Compatibility: Use apparatus made of materials resistant to both COClF and the hydrogen fluoride (HF) and hydrogen chloride (HCl) that can be generated as byproducts. Stainless steel, Monel, and certain fluoropolymers are generally suitable. Avoid contact with water and other protic solvents, as it reacts to form corrosive acids.
-
Disposal: All excess COClF and reaction byproducts must be neutralized before disposal. This is typically achieved by bubbling the gas through a solution of a suitable base, such as sodium hydroxide or calcium hydroxide, with appropriate measures to control the exothermic reaction.
The following diagram outlines the critical safety workflow for handling carbonyl chloride fluoride.
Caption: Proposed mechanism for acyl fluoride synthesis using COClF.
General Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Carboxylic acid
-
Carbonyl chloride fluoride (gas)
-
Inert solvent (e.g., dichloromethane, acetonitrile)
-
Gas dispersion tube
-
Reaction vessel equipped with a magnetic stirrer, gas inlet, and outlet connected to a neutralization trap.
Procedure:
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stir bar, dissolve the carboxylic acid in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: Connect a gas dispersion tube to the carbonyl chloride fluoride source and immerse it below the surface of the carboxylic acid solution. The outlet of the reaction vessel should be connected to a neutralization trap containing a solution of sodium hydroxide.
-
Reaction Execution: Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature). Slowly bubble carbonyl chloride fluoride gas into the stirred solution. The reaction progress can be monitored by the cessation of HCl gas evolution (observed as fumes at the outlet of the neutralization trap) or by analytical techniques such as thin-layer chromatography (TLC) or in-situ infrared spectroscopy.
-
Work-up: Once the reaction is complete, purge the reaction vessel with an inert gas to remove any unreacted carbonyl chloride fluoride and HCl. The solvent can then be removed under reduced pressure.
-
Purification: The resulting acyl fluoride can be purified by distillation or chromatography, depending on its physical properties.
| Substrate | Product | Reaction Conditions | Yield |
| Benzoic Acid | Benzoyl Fluoride | Neat, room temperature | High |
| Acetic Acid | Acetyl Fluoride | Neat, 0 °C to rt | Good |
Application: Synthesis of Fluoroformates from Alcohols
Carbonyl chloride fluoride reacts with alcohols to form fluoroformates. This reaction is particularly useful as the fluoroformate products can be subsequently converted to alkyl fluorides. [2]
Reaction Mechanism
The reaction proceeds through a nucleophilic attack of the alcohol on the carbonyl carbon of COClF, followed by the elimination of hydrogen chloride.
Sources
- 1. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IL144809A - Method for the production of aliphatic fluoroformates - Google Patents [patents.google.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Carbonyl chloride fluoride | CClFO | CID 9622 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Carbonyl Chloride Fluoride in Pharmaceutical Synthesis
Introduction: Navigating the Reactive Landscape of Acyl Halides in Drug Synthesis
In the intricate world of pharmaceutical synthesis, the precise introduction of carbonyl functionalities is a cornerstone of molecular construction. Among the reagents available for this purpose, acyl halides are prized for their high reactivity, enabling the efficient formation of esters, amides, ureas, and carbamates – moieties frequently found at the heart of pharmacologically active molecules. While phosgene (carbonyl dichloride) has historically been a workhorse in this arena, its extreme toxicity necessitates stringent handling protocols and has driven the search for safer alternatives.[1][2] Carbonyl chloride fluoride (COClF) emerges as a compelling reagent in this context. Possessing a reactivity profile analogous to phosgene, it offers a nuanced approach to the synthesis of key pharmaceutical intermediates.[3]
This technical guide provides an in-depth exploration of the application of carbonyl chloride fluoride in pharmaceutical synthesis. We will delve into its chemical properties, core reactivity, and its role in the construction of crucial functional groups, supported by detailed experimental protocols and robust safety guidelines tailored for a research and development environment. While direct, named examples of carbonyl chloride fluoride in the synthesis of commercial drugs are not extensively documented in publicly available literature, its utility can be confidently inferred from the well-established chemistry of related acyl halides.[2][3] This guide will, therefore, leverage this analogous chemistry to provide a comprehensive and practical framework for researchers, scientists, and drug development professionals.
Physicochemical Properties and Reactivity Profile
Carbonyl chloride fluoride is a colorless, pungent gas that is highly reactive and moisture-sensitive.[3] Its reactivity is dominated by the electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. The presence of both chlorine and fluorine atoms imparts a unique reactivity profile compared to its symmetrical counterparts, phosgene (COCl₂) and carbonyl fluoride (COF₂).
| Property | Value | Reference |
| Chemical Formula | COClF | [3] |
| Molecular Weight | 82.46 g/mol | [3] |
| Appearance | Colorless gas | [3] |
| Odor | Pungent | [3] |
| Reactivity | Highly reactive with nucleophiles (water, alcohols, amines) | [3] |
The general order of reactivity for nucleophilic substitution at the carbonyl carbon is driven by the leaving group ability of the halides. This positions carbonyl chloride fluoride as a versatile reagent, capable of sequential and selective reactions.
Figure 1: Comparative reactivity of phosgene and its fluorinated analogs.
Core Applications in Pharmaceutical Synthesis: Building Blocks of Bioactivity
The primary utility of carbonyl chloride fluoride in pharmaceutical synthesis lies in its ability to act as a "carbonyl group donor" for the construction of ureas and carbamates. These functional groups are prevalent in a vast array of therapeutic agents, contributing to their binding affinity, metabolic stability, and overall pharmacological profile.
Synthesis of Isocyanates as Precursors to Ureas
A key transformation enabled by carbonyl chloride fluoride is the conversion of primary amines to isocyanates. This reaction proceeds rapidly and efficiently, providing a crucial intermediate for the synthesis of unsymmetrical ureas, a common motif in kinase inhibitors and other targeted therapies.[4][5][6]
Figure 2: Two-step synthesis of unsymmetrical ureas via an isocyanate intermediate.
This two-step, one-pot approach offers significant advantages in terms of efficiency and atom economy. The in situ generation of the isocyanate avoids the need to isolate this often reactive and potentially hazardous intermediate.[6]
Direct Synthesis of Carbamates
Carbonyl chloride fluoride can also react directly with alcohols to form chloroformates, which can then be reacted with amines to yield carbamates. Alternatively, direct reaction with an alcohol in the presence of a base can lead to the formation of a carbamate. Carbamates are integral components of many drugs, including anticonvulsants and cholinesterase inhibitors.
Experimental Protocols: A Practical Guide for the Research Scientist
The following protocols are exemplary and should be adapted based on the specific substrate and scale of the reaction. All work with carbonyl chloride fluoride must be conducted in a certified chemical fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for the Synthesis of an Unsymmetrical Urea from a Primary Amine
This protocol details a representative one-pot, two-step synthesis of an N,N'-disubstituted urea.
Materials:
-
Primary amine (Substrate 1)
-
Second primary or secondary amine (Substrate 2)
-
Carbonyl chloride fluoride (as a solution in a suitable solvent, e.g., toluene, or as a gas)
-
Anhydrous, aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, dried in an oven prior to use
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet for inert gas, and a dropping funnel or gas dispersion tube. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Reaction Mixture: Dissolve the primary amine (Substrate 1, 1.0 eq) and the tertiary amine base (1.1 eq) in the anhydrous solvent. Cool the solution to 0 °C in an ice bath.
-
Addition of Carbonyl Chloride Fluoride: Slowly add the carbonyl chloride fluoride solution (1.05 eq) to the stirred amine solution via the dropping funnel. If using gaseous carbonyl chloride fluoride, bubble it through the solution at a controlled rate. Monitor the reaction temperature to ensure it does not rise significantly.
-
Isocyanate Formation: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30-60 minutes. The formation of the isocyanate can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the primary amine and appearance of a strong isocyanate stretch around 2250-2275 cm⁻¹).
-
Addition of the Second Amine: Add the second amine (Substrate 2, 1.0 eq) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Urea Formation: Allow the reaction to warm to room temperature and stir for 2-16 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.
-
Workup:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.[7]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired unsymmetrical urea.
Safety and Handling: A Self-Validating System of Precaution
Carbonyl chloride fluoride is a toxic and corrosive gas that reacts violently with water.[3] Strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., neoprene or butyl rubber).
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
-
Respiratory Protection: All manipulations must be performed in a certified chemical fume hood. In case of a leak or spill, a self-contained breathing apparatus (SCBA) may be necessary.
Engineering Controls:
-
Fume Hood: All work with carbonyl chloride fluoride must be conducted in a well-ventilated and properly functioning chemical fume hood.
-
Gas Scrubbing: The exhaust from the reaction setup should be passed through a scrubbing system containing a suitable neutralizing agent, such as a solution of sodium hydroxide or sodium bicarbonate, to trap any unreacted carbonyl chloride fluoride and acidic byproducts (HCl, HF).
Emergency Procedures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Spill: Evacuate the area. If the spill is small and you are trained to do so, neutralize it with an appropriate absorbent material (e.g., sodium bicarbonate or a commercial spill kit for acid gases). For larger spills, contact your institution's emergency response team.
Figure 3: Workflow for the safe handling of carbonyl chloride fluoride.
Conclusion: A Versatile Reagent for Modern Pharmaceutical Synthesis
Carbonyl chloride fluoride represents a valuable, albeit underutilized, tool in the arsenal of the synthetic chemist. Its phosgene-like reactivity, coupled with its unique electronic properties, makes it an attractive reagent for the construction of essential pharmaceutical building blocks such as ureas and carbamates. While the inherent hazards of this compound demand respect and meticulous handling, the implementation of robust safety protocols enables its effective and safe use in a laboratory setting. As the demand for novel and complex drug molecules continues to grow, the strategic application of reactive reagents like carbonyl chloride fluoride will undoubtedly play a crucial role in advancing the frontiers of pharmaceutical innovation.
References
-
Device and method for synthesizing carbonyl fluoride. (n.d.). Eureka | Patsnap. Retrieved January 26, 2026, from [Link]
- Catalyst for preparing phosgene and preparation method therefor, and method for preparation of phosgene and comprehensive utilization of energy thereof. (n.d.). Google Patents.
-
CARBONYL CHLORIDE FLUORIDE | CAS 353-49-1. (n.d.). LookChem. Retrieved January 26, 2026, from [Link]
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Urea. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines. (2017). PubMed. Retrieved January 26, 2026, from [Link]
-
Novel synthetic pathway for the production of phosgene. (2021). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
[11C]Carbonyl Difluoride-a New and Highly Efficient [11C]Carbonyl Group Transfer Agent. (2020). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Renewable Reagent for Nucleophilic Fluorination. (2022). The Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]
-
Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. (2024). Organic Letters. Retrieved January 26, 2026, from [Link]
-
Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer. (2022). Kobe University News site. Retrieved January 26, 2026, from [Link]
-
Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). (2021). Organic Letters. Retrieved January 26, 2026, from [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 26, 2026, from [Link]
-
The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. (n.d.). Retrieved January 26, 2026, from [Link]
-
One-Pot Synthesis of Ureas from Boc-Protected Amines. (2014). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
PHOSGENE. (n.d.). New Drug Approvals. Retrieved January 26, 2026, from [Link]
-
Thiocarbonyl fluoride generated in situ from difluorocarbene for cyclization of vicinal X-H substituted amines (X = N, O or S). (2023). ScienceDirect. Retrieved January 26, 2026, from [Link]
-
Geminal homologative fluorination of carbonyl derivatives en route to 1-fluoro-2-haloethyl skeletons. (n.d.). Chemical Communications. Retrieved January 26, 2026, from [Link]
-
FLUORINATED HETEROCYCLIC COMPOUNDS. (n.d.). Retrieved January 26, 2026, from [Link]
-
Phosgene derivatives. (2015). Pharmaceutical Networking. Retrieved January 26, 2026, from [Link]
-
Synthesis and characterization of novel N-acyl cyclic urea derivatives. (n.d.). Arkat USA. Retrieved January 26, 2026, from [Link]
-
One-pot synthesis of ureas from Boc-protected amines. (2014). PubMed. Retrieved January 26, 2026, from [Link]
- Catalytic synthesis of urea from carbon monoxide and amine compound. (n.d.). Google Patents.
Sources
- 1. Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer | Kobe University News site [kobe-u.ac.jp]
- 2. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel synthetic pathway for the production of phosgene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of Ureas from Boc-Protected Amines [organic-chemistry.org]
- 6. One-pot synthesis of ureas from Boc-protected amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Carbonyl Chloride Fluoride: A Versatile Reagent in Modern Agrochemical Synthesis
Introduction: Navigating the Synthesis of Complex Agrochemicals
In the competitive landscape of agrochemical research and development, the efficient and safe synthesis of novel active ingredients is paramount. The introduction of fluorine-containing functional groups has been a particularly fruitful strategy for enhancing the efficacy, metabolic stability, and overall performance of pesticides, herbicides, and fungicides. Among the diverse array of fluorinating agents, carbonyl chloride fluoride (COClF) has emerged as a reagent of significant interest, offering a unique reactivity profile that bridges the gap between the highly reactive phosgene (COCl₂) and the less reactive carbonyl fluoride (COF₂). This guide provides an in-depth exploration of carbonyl chloride fluoride as a key reagent in agrochemical production, detailing its applications, reaction mechanisms, and providing practical protocols for its use in the laboratory.
Physicochemical Properties and Reactivity Profile
Carbonyl chloride fluoride is a colorless, pungent gas at room temperature. Its utility as a reagent stems from the differential reactivity of the chlorine and fluorine atoms attached to the carbonyl group. The carbon-chlorine bond is more susceptible to nucleophilic attack than the stronger carbon-fluorine bond, allowing for selective reactions.
Table 1: Physicochemical Properties of Carbonyl Chloride Fluoride
| Property | Value |
| Chemical Formula | CClFO |
| Molar Mass | 82.46 g/mol |
| Boiling Point | -40 °C |
| Appearance | Colorless gas |
| Odor | Pungent |
The reactivity of carbonyl chloride fluoride allows it to serve as a versatile building block for several key functional groups in agrochemicals, most notably fluoroformates and carbamoyl fluorides. These moieties are integral to the structure and activity of numerous commercially successful products.
Core Applications in Agrochemical Synthesis
The primary application of carbonyl chloride fluoride in the agrochemical industry lies in its ability to introduce the -OC(O)F (fluoroformate) and -N(R)C(O)F (carbamoyl fluoride) functional groups. These groups can be further elaborated or may themselves be part of the final active ingredient, contributing to its biological activity.
Synthesis of Fluoroformate Intermediates
Fluoroformates are valuable intermediates in the synthesis of many agrochemicals, particularly certain classes of fungicides and herbicides. They are typically prepared by the reaction of an alcohol with carbonyl chloride fluoride. The reaction proceeds via a nucleophilic attack of the alcohol on the carbonyl carbon, with the subsequent loss of hydrogen chloride.
The choice of carbonyl chloride fluoride over phosgene for this transformation can offer advantages in terms of selectivity and milder reaction conditions. The resulting fluoroformates can then be used in subsequent synthetic steps.
Synthesis of Carbamoyl Fluoride Moieties
Carbamoyl fluorides are key structural components of many insecticides and herbicides, including sulfonylureas and phenyl carbamates.[1] These are typically synthesized through the reaction of a primary or secondary amine with carbonyl chloride fluoride. Similar to fluoroformate synthesis, the reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of hydrogen chloride.
The resulting carbamoyl fluorides can be valuable intermediates. For instance, they can react with sulfonamides to form the sulfonylurea bridge, a critical linkage in a major class of herbicides. While many industrial syntheses of sulfonylureas utilize phosgene or chloroformates, the use of a carbamoyl fluoride intermediate offers an alternative pathway with potentially different selectivity and handling requirements.[1]
Application in the Synthesis of Key Agrochemical Classes
While direct, publicly available protocols for the synthesis of specific commercial agrochemicals using carbonyl chloride fluoride are often proprietary, its utility can be illustrated through its application in the synthesis of key agrochemical classes.
Sulfonylurea Herbicides
Sulfonylurea herbicides are a major class of compounds that act by inhibiting the enzyme acetolactate synthase in plants.[1] A key step in their synthesis is the formation of the sulfonylurea bridge. This is often achieved by reacting a sulfonamide with an isocyanate or a carbamoyl chloride. A synthetic strategy employing carbonyl chloride fluoride would involve the initial formation of a carbamoyl fluoride from a heterocyclic amine, which is then reacted with a substituted benzenesulfonamide.
Example Synthetic Pathway:
-
Formation of the Carbamoyl Fluoride: A substituted aminopyrimidine or aminotriazine is reacted with carbonyl chloride fluoride in the presence of a base to form the corresponding carbamoyl fluoride.
-
Formation of the Sulfonylurea Bridge: The carbamoyl fluoride is then reacted with a substituted benzenesulfonamide to yield the final sulfonylurea herbicide.
Phenyl Carbamate Herbicides
Phenyl carbamate herbicides, such as chlorpropham, are another important class of agrochemicals. Their synthesis typically involves the reaction of a substituted aniline with a chloroformate. A plausible synthetic route using carbonyl chloride fluoride would first involve the synthesis of a phenyl carbamoyl fluoride from a substituted aniline, which could then be reacted with an alcohol.
Benzoylurea Insecticides
Benzoylurea insecticides, like diflubenzuron, function by inhibiting chitin synthesis in insects. The core of their structure is a benzoylurea moiety. The synthesis often involves the reaction of a substituted aniline with a benzoyl isocyanate. An alternative approach utilizing carbonyl chloride fluoride could involve the preparation of a carbamoyl fluoride from a substituted aniline, which is then reacted with a substituted benzamide.
Experimental Protocols
Safety Precaution: Carbonyl chloride fluoride is a toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Procedure for the Synthesis of an Alkyl Fluoroformate
This protocol is adapted from established procedures for the synthesis of fluoroformates.
Materials:
-
Alcohol (1.0 eq)
-
Carbonyl chloride fluoride (1.1 - 1.5 eq)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, diethyl ether)
-
Tertiary amine base (e.g., triethylamine, pyridine) (1.1 eq)
-
Schlenk flask or similar reaction vessel equipped with a magnetic stir bar, gas inlet, and a bubbler or a trap for HCl gas.
Procedure:
-
Under an inert atmosphere, dissolve the alcohol (1.0 eq) and the tertiary amine base (1.1 eq) in the anhydrous solvent in the reaction vessel.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly bubble carbonyl chloride fluoride (1.1 - 1.5 eq) through the cooled solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture can be filtered to remove the amine hydrochloride salt.
-
The filtrate is then carefully concentrated under reduced pressure to yield the crude fluoroformate.
-
Purification can be achieved by distillation or column chromatography, depending on the properties of the product.
Causality behind Experimental Choices:
-
Low Temperature: The reaction is performed at low temperature to control the exothermicity of the reaction and to minimize potential side reactions.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of carbonyl chloride fluoride with atmospheric moisture, which would lead to the formation of HF and CO₂.
-
Tertiary Amine Base: The base is added to neutralize the HCl gas that is formed during the reaction, driving the equilibrium towards the product and preventing acid-catalyzed side reactions.
-
Excess Carbonyl Chloride Fluoride: A slight excess of the reagent is often used to ensure complete conversion of the alcohol.
Protocol 2: General Procedure for the Synthesis of a Carbamoyl Fluoride
This protocol provides a general method for the synthesis of carbamoyl fluorides from primary or secondary amines.
Materials:
-
Amine (primary or secondary) (1.0 eq)
-
Carbonyl chloride fluoride (1.1 - 1.5 eq)
-
Anhydrous, aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine) (1.1 eq)
-
Reaction vessel equipped for handling toxic gases under an inert atmosphere.
Procedure:
-
In a rigorously dried reaction vessel under an inert atmosphere, dissolve the amine (1.0 eq) and the tertiary amine base (1.1 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C or -78 °C, depending on the reactivity of the amine.
-
Slowly introduce carbonyl chloride fluoride (1.1 - 1.5 eq) into the stirred solution via a gas inlet tube.
-
Maintain the temperature during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the precipitated amine hydrochloride salt.
-
The solvent is removed from the filtrate under reduced pressure to give the crude carbamoyl fluoride.
-
The product can be purified by crystallization, distillation, or column chromatography.
Causality behind Experimental Choices:
-
Anhydrous Conditions: Essential to prevent hydrolysis of the carbonyl chloride fluoride and the product carbamoyl fluoride.
-
Base: Neutralizes the HCl byproduct, preventing the formation of the amine hydrochloride salt which would be unreactive.
-
Controlled Addition: Slow addition of the gaseous reagent is important to manage the reaction exotherm and ensure efficient mixing.
Comparative Advantages and Trustworthiness of Protocols
The protocols described above are designed to be self-validating systems. The progress of the reactions can be monitored by standard analytical techniques, and the identity and purity of the products can be confirmed by spectroscopic methods (NMR, IR, MS).
Advantages of Carbonyl Chloride Fluoride over Phosgene:
-
Selectivity: The differential reactivity of the C-Cl and C-F bonds can allow for more selective reactions in certain cases.
-
Milder Reaction Conditions: In some applications, carbonyl chloride fluoride may allow for reactions to be carried out under milder conditions compared to the highly reactive phosgene.
-
Alternative Reactivity: It provides an alternative route to key intermediates, which can be advantageous if starting materials are not compatible with phosgene-based routes.
It is important to note that while carbonyl chloride fluoride may offer advantages in certain contexts, it is still a hazardous material and requires careful handling. Phosgene, being a more established industrial reagent, has well-documented and optimized large-scale production processes.
Conclusion
Carbonyl chloride fluoride is a valuable and versatile reagent for the synthesis of fluorinated agrochemicals. Its ability to efficiently generate fluoroformate and carbamoyl fluoride intermediates provides a powerful tool for medicinal and agrochemical chemists. By understanding its reactivity and employing carefully designed protocols, researchers can leverage the unique properties of carbonyl chloride fluoride to construct complex molecular architectures and develop the next generation of crop protection agents. The protocols and mechanistic insights provided in this guide serve as a foundation for the safe and effective utilization of this important synthetic building block.
References
-
eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Wei, P., Zhang, J., Wang, G., & Bi, F. (2019). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. Molecules, 24(23), 4341. [Link]
Sources
Application Notes and Protocols for Reactions Involving Carbonyl Chloride Fluoride Gas
Foreword: Navigating the Complexities of Carbonyl Chloride Fluoride
Carbonyl chloride fluoride (COClF) is a highly reactive and toxic gas that serves as a valuable, yet challenging, reagent in modern synthesis. As an asymmetrical acyl halide, it offers unique reactivity profiles for the introduction of the fluoroformyl moiety, making it a powerful tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, its hazardous nature, akin to its well-known relatives phosgene (COCl₂) and carbonyl fluoride (COF₂), necessitates a meticulously planned and executed experimental setup. This guide provides a comprehensive overview of the essential considerations, detailed protocols, and safety measures required for the safe and effective use of COClF in a research and development setting. Our approach is grounded in the principles of inherent safety, rigorous engineering controls, and a thorough understanding of the reagent's chemical behavior.
Understanding the Reagent: Properties and Hazards of Carbonyl Chloride Fluoride
A comprehensive understanding of the physical and chemical properties of Carbonyl chloride fluoride is paramount for safe handling and reaction design.
Table 1: Physicochemical Properties of Carbonyl Chloride Fluoride
| Property | Value | Source |
| CAS Number | 353-49-1 | [1] |
| Molecular Formula | CClFO | [1] |
| Molecular Weight | 82.46 g/mol | [1] |
| Boiling Point | -40 °C (-40 °F; 233 K) | [2] |
| Appearance | Colorless Gas | [3] |
| Odor | Pungent, irritating | [4] |
The primary hazard associated with COClF is its extreme toxicity upon inhalation. Similar to phosgene, it can cause severe respiratory tract irritation, and pulmonary edema, with symptoms that may be delayed.[4] Upon contact with moisture, COClF hydrolyzes to form hydrochloric acid (HCl) and hydrogen fluoride (HF), both of which are highly corrosive and toxic. Therefore, all experimental manipulations must be conducted in a strictly anhydrous environment and within a high-performance containment system.
The Cornerstone of Safety: A Robust Experimental Setup
The experimental apparatus for handling COClF is designed with multiple layers of safety to prevent any release of the toxic gas into the laboratory environment. The setup can be broadly divided into three main sections: the gas delivery system, the reactor, and the exhaust gas treatment (scrubber) system. All reactions should be conducted within a certified chemical fume hood, and for added safety, a dedicated and enclosed area with its own ventilation and monitoring is highly recommended.[5]
Gas Delivery System
The precise and controlled delivery of COClF gas to the reactor is critical.
-
Gas Cylinder and Storage: COClF gas cylinders must be stored upright and securely strapped within a ventilated gas cabinet.[6] The cabinet should be constructed from materials resistant to corrosion by acidic gases.
-
Pressure Regulation: A two-stage pressure regulator constructed from materials compatible with corrosive gases (e.g., stainless steel, Monel®, or Hastelloy®) is essential. The regulator should be equipped with gauges for monitoring cylinder and delivery pressure.
-
Mass Flow Controller (MFC): For accurate control of the gas flow rate, a calibrated mass flow controller is indispensable. The wetted materials of the MFC must be resistant to COClF.
-
Tubing and Fittings: All tubing and fittings should be made of stainless steel or other compatible materials. The use of polymeric tubing should be avoided due to the risk of degradation and gas permeation. All connections should be leak-tested with an inert gas (e.g., nitrogen or argon) before introducing COClF.
Reactor Design
The choice of reactor depends on the scale and specific requirements of the reaction. For laboratory-scale synthesis, both batch and continuous flow setups can be employed.
-
Batch Reactor: A jacketed glass reactor is suitable for many small-scale reactions.[5] The reactor should be equipped with a mechanical stirrer, a thermocouple for temperature monitoring, a port for the introduction of liquid reagents, and a gas inlet tube that extends below the surface of the reaction mixture to ensure efficient gas dispersion. The reactor must be connected to the scrubber system via a condenser (if necessary) and a bubbler to monitor the gas flow.
-
Continuous Flow Reactor: For reactions that are highly exothermic or for the synthesis of larger quantities of material, a continuous flow setup offers significant safety and efficiency advantages.[4][7] A plug flow reactor (PFR), such as a coiled tube reactor, made of a compatible material (e.g., stainless steel or Hastelloy®) can be used.[8] Reagents are introduced via syringe pumps or other precision pumping systems. The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time.
Exhaust Gas Treatment: The Scrubber System
An efficient scrubber system is non-negotiable for neutralizing any unreacted COClF and the acidic byproducts (HCl and HF) before venting to the atmosphere. A two-stage scrubber system is recommended for maximum safety.
-
Primary Scrubber: The first scrubber should contain a solution of a reducing agent to react with any unreacted COClF, followed by a caustic solution. A solution of sodium bisulfite or sodium thiosulfate can be used to reduce COClF, followed by a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to neutralize the resulting acidic gases.[3]
-
Secondary Scrubber: The second scrubber should contain a fresh caustic solution (NaOH or KOH) to capture any breakthrough from the primary scrubber. The use of potassium hydroxide can be advantageous for scrubbing HF as the resulting potassium fluoride (KF) is more soluble than sodium fluoride (NaF), reducing the risk of precipitation and clogging.[9]
-
Scrubber Design: For a laboratory setting, packed-bed scrubbers or bubble-column scrubbers are effective.[9] The scrubbers should be made of a material resistant to corrosive bases and acids, such as polypropylene or PVC. The efficiency of the scrubber should be regularly monitored, and the scrubbing solutions should be replenished as needed.
Protocol: Synthesis of a Fluoroformate Ester
This protocol details the synthesis of a fluoroformate ester via the reaction of an alcohol with Carbonyl chloride fluoride. This reaction is analogous to the formation of chloroformates from phosgene and serves as a representative example of the use of COClF.
Materials and Reagents
-
Carbonyl chloride fluoride (COClF) gas in a lecture bottle or cylinder
-
Anhydrous alcohol (e.g., tert-butanol)
-
Anhydrous, non-reactive solvent (e.g., dichloromethane, toluene)
-
Inert gas (Nitrogen or Argon)
-
Scrubber solutions (e.g., sodium bisulfite and 20% sodium hydroxide)
Step-by-Step Experimental Procedure
-
System Purge: Assemble the dry and leak-tested reactor system within the fume hood. Purge the entire system, including the gas lines, reactor, and scrubber connections, with a steady stream of inert gas for at least 30 minutes to remove any residual moisture and air.
-
Reactor Cooling: Cool the jacketed reactor to the desired reaction temperature (e.g., -70 °C) using a suitable cooling bath (e.g., dry ice/acetone).
-
Reagent Preparation: Prepare a solution of the anhydrous alcohol in the anhydrous solvent in a separate, dry flask under an inert atmosphere.
-
Reagent Addition: Transfer the alcohol solution to the cooled reactor via a cannula or a dropping funnel.
-
COClF Introduction: Start the flow of COClF gas from the cylinder, through the regulator and mass flow controller, and into the reactor. The gas should be introduced subsurface to the stirred alcohol solution. The flow rate should be carefully controlled to maintain the desired reaction temperature and to avoid excessive pressure buildup.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique, such as in-situ IR spectroscopy or by withdrawing aliquots (if a safe sampling system is in place) for GC-MS or NMR analysis after quenching.
-
Reaction Completion and Purging: Once the reaction is complete, stop the flow of COClF and purge the system with inert gas for at least 30 minutes to remove any residual COClF from the reactor and gas lines into the scrubber system.
-
Quenching: Slowly and carefully quench the reaction mixture by adding a suitable quenching agent, such as a cold, saturated solution of sodium bicarbonate, while maintaining a low temperature.
-
Work-up: Allow the reaction mixture to warm to room temperature. Separate the organic layer, and wash it with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as distillation or column chromatography.
Material Compatibility: A Critical Consideration
The highly corrosive nature of Carbonyl chloride fluoride and its hydrolysis products (HCl and HF) necessitates careful selection of materials for all components of the experimental setup.
Table 2: Material Compatibility Guide
| Material | Compatibility with COClF, HCl, HF | Notes |
| Metals | ||
| Stainless Steel (316, 304) | Good (in anhydrous conditions) | Can be susceptible to corrosion in the presence of moisture. |
| Monel® | Excellent | Highly resistant to HF and other mineral acids. |
| Hastelloy® | Excellent | Broad-spectrum corrosion resistance. |
| Carbon Steel | Not Recommended | Prone to corrosion, especially in the presence of moisture.[2] |
| Polymers | ||
| Polytetrafluoroethylene (PTFE) | Excellent | Excellent chemical resistance, but can be permeable to gases over time. |
| Polyvinylidene fluoride (PVDF) | Good | Good resistance to a wide range of chemicals. |
| Polypropylene (PP) | Good (for scrubbers) | Suitable for caustic and acidic scrubber solutions at moderate temperatures.[10] |
| Polyvinyl chloride (PVC) | Good (for scrubbers) | Suitable for scrubber construction, but with a lower temperature limit than PP. |
| Elastomers (for seals) | ||
| Perfluoroelastomers (FFKM) | Excellent | Offers the broadest chemical resistance. |
| Polytetrafluoroethylene (PTFE) | Excellent | Often used in encapsulated O-rings. |
| Fluoroelastomers (FKM/Viton®) | Moderate | May swell or degrade with prolonged exposure. |
Safety First: Emergency Procedures
A detailed emergency plan must be in place before commencing any work with Carbonyl chloride fluoride.
-
Gas Detection: A continuous monitoring system with an audible and visual alarm for phosgene and/or HF is highly recommended for the laboratory area where COClF is handled.
-
Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., Viton® or butyl rubber).[4] A supplied-air respirator should be readily available for emergency situations.
-
Emergency Response: In the event of a suspected leak or exposure, evacuate the area immediately and notify emergency personnel. If exposed, move to fresh air and seek immediate medical attention.[3] An emergency shower and eyewash station must be readily accessible.
Concluding Remarks: A Tool for Innovation
Carbonyl chloride fluoride, when handled with the respect and caution it demands, is a powerful reagent for accessing novel chemical space. The protocols and guidelines presented herein are intended to provide a solid foundation for researchers to safely incorporate this versatile building block into their synthetic endeavors. Adherence to these principles of meticulous planning, robust engineering controls, and unwavering commitment to safety will enable the scientific community to harness the full potential of this reactive gas for the advancement of chemical synthesis.
References
- Cole, K. P., et al. (2017).
-
Dynamic Engineering Design, Inc. (n.d.). Phosgene Scrubber. Retrieved from [Link]
-
Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Retrieved from [Link]
- Tryniszewski, M., & Barbasiewicz, M. (2021).
-
Valsynthese. (2017). Construction Approach of a Phosgenation Laboratory and GMP Plant at Valsynthese. Pharmaceutical Outsourcing. Retrieved from [Link]
-
TDI International. (n.d.). “CF” CarboFib Material Chemical Compatibility Chart. Retrieved from [Link]
-
Syrris. (n.d.). Continuous Flow Reactors. Retrieved from [Link]
-
Bayer. (n.d.). A Containment Building and Scrubber Design for Reduction of Risk in a Process with a Highly Hazardous Chemical. AIChE Proceedings. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of phosgene. Retrieved from [Link]
-
Soderberg, T. (2021). 10: Nucleophilic Carbonyl Addition Reactions. Chemistry LibreTexts. Retrieved from [Link]
- Noël, T., & Gemoets, H. (2024). eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. Organic Letters, 26(29), 5896–5900.
-
Organic Chemistry Help. (2019, January 8). reaction of carbonyls with weak nucleophiles [Video]. YouTube. [Link]
-
University of Pittsburgh. (2019). Guidelines for Phosgene Gas Usage in Laboratories. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]
-
Ravebo. (n.d.). Scrubber installation for fluorine. Retrieved from [Link]
-
Rutgers University. (n.d.). Phosgene Standard Operating Procedure. Retrieved from [Link]
-
Tlili, A. (2017). Direct Synthesis of Carbamoyl Fluorides by CO2 Deoxyfluorination. Request PDF. Retrieved from [Link]
-
Torch-Air. (n.d.). Guide to Hydrogen Gas Scrubbers: Types, Applications, and Sodium Hydroxide Chemical Scrubbing. Retrieved from [Link]
-
Roy, D. (2022). Continuous Flow Reactors: A Precise Review. ResearchGate. Retrieved from [Link]
-
Open Textbook Publishing. (n.d.). Chapter 7: Nucleophilic attack at the carbonyl carbon. OCLUE. Retrieved from [Link]
-
Noël, T., & Gemoets, H. (2024). eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. Organic Letters. Retrieved from [Link]
-
Science Trove. (n.d.). Reactions of nucleophiles with carbonyl compounds. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Phosgene. Medical Management Guidelines. Retrieved from [Link]
-
Ajinomoto Bio-Pharma Services. (n.d.). Continuous Flow Chemistry. Retrieved from [Link]
-
Schutte & Koerting. (n.d.). Wet scrubbing of acidic gases. Retrieved from [Link]
-
ThalesNano. (n.d.). A benchtop continuous flow reactor: A solution to the hazards posed by gas cylinder based hydrogenation. ACS Chemical Health & Safety. Retrieved from [Link]
-
Walchem. (2024). Chemical Compatibility Chart. Retrieved from [Link]
-
Bal Seal Engineering. (n.d.). CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Carbonyl chloride fluoride. PubChem. Retrieved from [Link]
Sources
- 1. Carbonyl chloride fluoride | CClFO | CID 9622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DedInc [ded-inc.com]
- 3. proceedings.aiche.org [proceedings.aiche.org]
- 4. syrris.com [syrris.com]
- 5. pharmtech.com [pharmtech.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. Ajinomoto Bio-Pharma services Platform Technologies | CONTINUOUS FLOW CHEMISTRY [ajibio-pharma.ajinomoto.com]
- 8. rroij.com [rroij.com]
- 9. Hydrogen Gas Scrubber: Fluoride, Cyanide, Sodium Hydroxide Scrubber [torch-air.com]
- 10. Scrubber Installation for Fluorine [raveboscrubber.com]
Application Notes & Protocols: In Situ Generation of Carbonyl Chloride Fluoride for Organic Synthesis
Abstract
Carbonyl chloride fluoride (COClF), a highly reactive electrophile, serves as a valuable reagent in organic synthesis for the introduction of the carbonyl group and for the preparation of various functional groups including acyl fluorides, chloroformates, carbamates, and ureas. However, its high toxicity and gaseous nature, similar to its infamous analogue phosgene (COCl₂), present significant handling and safety challenges. This guide details robust and field-proven protocols for the in situ generation of carbonyl chloride fluoride and related reactive intermediates from safer, solid precursors. By generating the reagent only as needed within the reaction vessel, these methods mitigate the risks associated with storage and transportation of highly toxic gases, offering a more practical and safer approach for laboratory and industrial applications. This document provides the scientific rationale behind the methodologies, detailed step-by-step protocols, and critical safety considerations for researchers, chemists, and drug development professionals.
Introduction: The Rationale for In Situ Generation
Phosgene and its analogues are indispensable C1 building blocks in modern organic chemistry, enabling the efficient synthesis of a vast array of chemical intermediates and active pharmaceutical ingredients (APIs).[1][2] Carbonyl chloride fluoride, in particular, offers unique reactivity due to the differential electrophilicity of the C-Cl and C-F bonds. However, the extreme inhalation toxicity of these reagents necessitates stringent safety protocols, specialized equipment, and dedicated facilities, which can be prohibitive.[3][4][5]
The development of solid, stable phosgene surrogates, most notably triphosgene (bis(trichloromethyl) carbonate), has been a significant advancement in chemical safety.[1][6] Triphosgene is a crystalline solid that is easier and safer to handle, store, and weigh than gaseous phosgene.[2] It can be used to generate phosgene, or related reactive species, in situ through controlled decomposition, often catalyzed by nucleophiles.
This guide focuses on a state-of-the-art method that leverages the combination of triphosgene with a fluoride source to generate carbonyl chloride fluoride and fluorophosgene in situ. This strategy provides a versatile and highly efficient platform for deoxyfluorination and carbonyl-insertion reactions, directly converting stable starting materials like carboxylic acids into valuable synthetic intermediates.
Core Methodology: Generation from Triphosgene and Potassium Fluoride
The most reliable and versatile method for the in situ generation of COClF involves the reaction of triphosgene with an alkali metal fluoride, typically potassium fluoride (KF).[7] This approach avoids the direct handling of hazardous gases and provides a controlled release of the reactive species.
Causality of Reagent Choice:
-
Triphosgene (BTC): As a solid, triphosgene is a safe and convenient source of three equivalents of phosgene.[1] Its reaction is initiated by a nucleophile, which in this case is the fluoride ion.
-
Potassium Fluoride (KF): KF is an inexpensive, readily available, and effective source of nucleophilic fluoride. Its reactivity is sufficient to initiate the decomposition of triphosgene and participate in the halogen exchange.
-
Solvent: Anhydrous acetonitrile (CH₃CN) is typically the solvent of choice due to its ability to partially solubilize KF (especially with phase-transfer catalysts if needed), its polarity which supports the ionic intermediates, and its relatively high boiling point, allowing for a practical temperature range for the reaction.
The reaction is believed to proceed through the initial generation of phosgene from triphosgene, followed by a halogen exchange reaction with fluoride to form carbonyl chloride fluoride (COClF) and subsequently carbonyl fluoride (COF₂). These reactive intermediates are consumed immediately by the substrate in the reaction mixture.[7]
Caption: Workflow for in situ generation of reactive phosgene species and subsequent reaction.
Application & Protocol: Synthesis of Acyl Fluorides from Carboxylic Acids
Acyl fluorides are valuable synthetic intermediates, demonstrating greater stability than acyl chlorides while retaining sufficient reactivity for various transformations, including amide bond formation.[8][9][10] They have found extensive use in peptide synthesis and late-stage functionalization in medicinal chemistry.[11][12] The triphosgene/KF system provides a direct, high-yield route to acyl fluorides from readily available carboxylic acids.[7]
Protocol 3.1: General Procedure for Acyl Fluoride Synthesis
Safety Precaution: This reaction generates highly toxic intermediates and should be performed exclusively in a certified, high-performance chemical fume hood. All glassware should be oven-dried prior to use to prevent hydrolysis of triphosgene and the acyl fluoride product. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[13][14]
Materials:
-
Carboxylic Acid (Substrate) (1.0 mmol, 1.0 equiv)
-
Triphosgene (BTC) (0.4 equiv, 118.7 mg)
-
Potassium Fluoride (KF) (3.0 equiv, 174.3 mg)
-
Anhydrous Acetonitrile (CH₃CN) (5 mL)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Nitrogen or Argon inert atmosphere setup
Step-by-Step Methodology:
-
Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol), triphosgene (0.4 equiv), and potassium fluoride (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous acetonitrile (5 mL) via syringe.
-
Reaction: Stir the resulting suspension at room temperature (or heat to 40-60 °C for less reactive substrates) and monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy. The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Carefully quench any unreacted phosgene species by slowly adding a few drops of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in the fume hood.
-
Extraction: Dilute the mixture with diethyl ether or ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude acyl fluoride.
-
Purification: The product can be purified by distillation or flash column chromatography if necessary, although the purity is often high enough for subsequent steps.[7]
Data Presentation: Substrate Scope
The protocol exhibits broad functional group tolerance, as summarized below.
| Entry | Substrate (Carboxylic Acid) | Product (Acyl Fluoride) | Yield (%)[7] |
| 1 | Benzoic acid | Benzoyl fluoride | 95 |
| 2 | 4-Nitrobenzoic acid | 4-Nitrobenzoyl fluoride | 92 |
| 3 | Phenylacetic acid | Phenylacetyl fluoride | 88 |
| 4 | Cinnamic acid | Cinnamoyl fluoride | 90 |
| 5 | Ibuprofen | Ibuprofenoyl fluoride | 85 |
Application & Protocol: One-Pot Synthesis of Carbamates
The in situ generated reactive species can be trapped with nucleophiles other than the carboxylate. By first reacting an alcohol with the triphosgene/KF mixture and then adding an amine, one can achieve a one-pot synthesis of carbamates, which are key structural motifs in pharmaceuticals and agrochemicals.[15][16][17] This process avoids the isolation of the often unstable chloroformate intermediate.[18][19][20]
Caption: One-pot, two-step synthesis of carbamates via a chloroformate intermediate.
Protocol 4.1: General Procedure for One-Pot Carbamate Synthesis
Safety Precaution: This protocol involves the same hazards as Protocol 3.1. Strict adherence to safety measures is paramount.
Materials:
-
Alcohol (1.0 mmol, 1.0 equiv)
-
Triphosgene (BTC) (0.4 equiv, 118.7 mg)
-
Pyridine (1.2 equiv, 96 µL)
-
Amine (1.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) (10 mL)
-
Round-bottom flask with stir bar under an inert atmosphere
Step-by-Step Methodology:
-
Setup: To an oven-dried round-bottom flask, add triphosgene (0.4 equiv) and dissolve it in anhydrous CH₂Cl₂ (5 mL) under a nitrogen atmosphere.
-
Chloroformate Formation: Cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of the alcohol (1.0 mmol) and pyridine (1.2 equiv) in anhydrous CH₂Cl₂ (5 mL). Add this solution dropwise to the triphosgene solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. The formation of the chloroformate can be monitored by TLC if a suitable chromophore is present.
-
Amine Addition: Once the chloroformate formation is judged to be complete, add the amine (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Completion: Allow the reaction to warm to room temperature and stir for an additional 2-12 hours until completion (monitored by TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired carbamate.[19][21][22]
Mandatory Safety Considerations
Working with phosgene surrogates requires a profound respect for their potential hazards. While in situ generation is safer than handling the corresponding gases directly, it does not eliminate the risk.
-
Toxicity: Phosgene, and by extension its in situ generated analogues, is extremely toxic via inhalation.[3][23] The odor threshold is higher than the permissible exposure limit, meaning if you can smell it, you are already overexposed.[5]
-
Engineering Controls: All manipulations must be conducted in a properly functioning chemical fume hood with a high airflow rate. Consider using a scrubber system containing a caustic solution to neutralize any vented gases.
-
Quenching: At the end of the reaction, any excess phosgene species must be carefully quenched. A dilute solution of ammonia in isopropanol or a sodium hydroxide solution can be used, but the quenching process can be exothermic and must be done slowly and with cooling.
-
Decontamination: All glassware that has come into contact with triphosgene or the reaction mixture should be decontaminated by rinsing with a basic solution (e.g., dilute aqueous ammonia or NaOH) in the fume hood before being removed for cleaning.
-
Emergency Preparedness: Ensure an emergency plan is in place. There is no antidote for phosgene poisoning; treatment is supportive.[3] In case of suspected exposure, immediately evacuate the area and seek medical attention.
Conclusion
The in situ generation of carbonyl chloride fluoride from triphosgene and potassium fluoride represents a significant advancement in synthetic chemistry, providing a safer and more practical alternative to the use of highly toxic gaseous reagents. This methodology enables the efficient synthesis of valuable chemical intermediates such as acyl fluorides and facilitates one-pot transformations to produce complex molecules like carbamates. By understanding the underlying chemical principles and adhering strictly to the detailed protocols and safety guidelines presented in this document, researchers can confidently and safely leverage the power of this versatile synthetic tool to advance their research and development goals.
References
-
Carbonyl fluoride - Wikipedia . Wikipedia. [Link]
-
Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides . Organic Chemistry Portal. [Link]
- CN1170393A - Manufacture of carbonyl fluoride.
-
Thiocarbonyl fluoride generated in situ from difluorocarbene for cyclization of vicinal X-H substituted amines (X = N, O, S) . ScienceDirect. [Link]
-
Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates . Organic Chemistry Portal. [Link]
-
CARBONYL CHLORIDE FLUORIDE CAS 353-49-1 . LookChem. [Link]
-
Acyl Fluorides from Carboxylic Acids, Aldehydes, or Alcohols under Oxidative Fluorination . ACS Publications. [Link]
-
The Chemistry of Carbonyl Fluoride. I. The Fluorination of Organic Compounds . ResearchGate. [Link]
-
Acyl fluoride synthesis by fluorination . Organic Chemistry Portal. [Link]
-
A decade review of triphosgene and its applications in organic reactions . National Center for Biotechnology Information. [Link]
-
In-Flow Generation of Thionyl Fluoride (SOF2) Enables the Rapid and Efficient Synthesis of Acyl Fluorides from Carboxylic Acids . National Center for Biotechnology Information. [Link]
- Method for the preparation of carbonyl difluoride.
-
Applications of Fluorine in Medicinal Chemistry . ACS Publications. [Link]
-
Triphosgene/KF-mediated acyl fluoride synthesis via in situ fluoro(chloro)phosgene . Royal Society of Chemistry Publishing. [Link]
-
Phosgene (CG): Lung Damaging Agent . Centers for Disease Control and Prevention (NIOSH). [Link]
- Process for production of carbonyl fluoride.
- Process for preparing alkyl/aryl chloroformates.
-
Carbamate synthesis by carbamoylation . Organic Chemistry Portal. [Link]
-
Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides . York University Institutional Repository. [Link]
-
Phosgene Safe Practice Guidelines: 2.0 Training and Job Safety . American Chemistry Council. [Link]
-
The role of fluorine in medicinal chemistry . Taylor & Francis Online. [Link]
-
Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions . ResearchGate. [Link]
-
Alcohols to Alkyl Chlorides, Part 3: Phosgene (COCl2) . YouTube. [Link]
-
Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? . ACS Publications. [Link]
-
Guidelines for Phosgene Gas Usage in Laboratories . University of Pittsburgh Safety Manual. [Link]
-
N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst . Royal Society of Chemistry Publishing. [Link]
-
Phosgene Standard Operating Procedure Template . University of California, Santa Barbara Environmental Health & Safety. [Link]
-
Applications of Fluorine in Medicinal Chemistry . National Center for Biotechnology Information. [Link]
-
Synthesis of carbamates and ureas using Zr(IV)-catalyzed exchange processes . National Center for Biotechnology Information. [Link]
-
Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates . ResearchGate. [Link]
-
Chemists' Guide to Chloroformate Synthesis . Scribd. [Link]
-
HAZARD SUMMARY: Phosgene . New Jersey Department of Health. [Link]
-
Urea Formation - Common Conditions . Organic Chemistry Data. [Link]
-
Chemistry of phosgene . ACS Publications. [Link]
-
Properties of Phosgene . American Chemistry Council. [Link]
Sources
- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Phosgene (CG): Lung Damaging Agent | NIOSH | CDC [cdc.gov]
- 4. americanchemistry.com [americanchemistry.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Triphosgene/KF-mediated acyl fluoride synthesis via in situ fluoro(chloro)phosgene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
- 10. In-Flow Generation of Thionyl Fluoride (SOF2) Enables the Rapid and Efficient Synthesis of Acyl Fluorides from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. ehs.unm.edu [ehs.unm.edu]
- 14. nj.gov [nj.gov]
- 15. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 16. N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of carbamates and ureas using Zr(IV)-catalyzed exchange processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates [organic-chemistry.org]
- 19. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 23. americanchemistry.com [americanchemistry.com]
Application Notes and Protocols: Reaction of Carbonyl Chloride Fluoride with Substituted Ethylene Oxides
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide on the reaction of carbonyl chloride fluoride with substituted ethylene oxides. This reaction is a valuable transformation in organic synthesis, enabling the formation of β-chloroalkyl fluoroformates, which are versatile intermediates in the preparation of fluorinated molecules of interest in medicinal chemistry and materials science. This document offers in-depth mechanistic insights, detailed experimental protocols, and guidance on expected outcomes based on the substitution pattern of the ethylene oxide.
Introduction: The Significance of β-Chloroalkyl Fluoroformates
The introduction of fluorine into organic molecules can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the development of efficient methods for the synthesis of fluorinated compounds is of paramount importance in drug discovery and development. The reaction of carbonyl chloride fluoride (COClF) with epoxides presents a direct and efficient route to β-chloroalkyl fluoroformates. These products are valuable synthetic intermediates that can be further transformed into a variety of fluorinated compounds.
Carbonyl chloride fluoride itself is a reactive acyl halide that combines the reactivity of both acyl chlorides and acyl fluorides. Its reaction with the strained three-membered ring of an epoxide proceeds via a ring-opening mechanism, leading to the formation of a new carbon-oxygen and carbon-chlorine bond. Understanding and controlling this reaction is key to harnessing its synthetic potential.
Mechanistic Rationale: A Lewis Acid-Catalyzed Ring Opening
The reaction of carbonyl chloride fluoride with a substituted ethylene oxide is best described as a Lewis acid-catalyzed nucleophilic ring-opening of the epoxide. The carbonyl carbon of COClF is highly electrophilic due to the presence of two electronegative halogen atoms.[1][2]
The proposed mechanism involves the following key steps:
-
Lewis Acid Activation: The carbonyl chloride fluoride, or more likely a Lewis acid catalyst present as an impurity or intentionally added, coordinates to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds of the epoxide, making the carbon atoms more electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack by Chloride: A chloride ion, either from the carbonyl chloride fluoride itself or from the reaction medium, acts as a nucleophile and attacks one of the carbon atoms of the activated epoxide. This attack proceeds in an S(_N)2-like fashion, leading to the opening of the epoxide ring.[3]
-
Formation of the Fluoroformate Ester: The resulting alkoxide intermediate then attacks the electrophilic carbonyl carbon of the fluoroformyl group, displacing the fluoride ion to form the final β-chloroalkyl fluoroformate product.
The regioselectivity of the nucleophilic attack is a critical aspect of this reaction and is influenced by both steric and electronic factors of the substituents on the ethylene oxide ring.[4]
Figure 1: Proposed reaction mechanism for the formation of β-chloroalkyl fluoroformates.
Experimental Protocol: Synthesis of β-Chloroalkyl Fluoroformates
The following is a general protocol for the reaction of carbonyl chloride fluoride with a substituted ethylene oxide. This protocol should be adapted based on the specific substrate and the desired scale of the reaction.
Safety Precautions: Carbonyl chloride fluoride is a toxic and corrosive gas.[5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Phosgene, a highly toxic gas, can also be a potential impurity or byproduct.[6][7]
Materials and Reagents
-
Substituted ethylene oxide (e.g., propylene oxide, styrene oxide)
-
Carbonyl chloride fluoride (can be generated in situ or used from a cylinder)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Lewis acid catalyst (optional, e.g., ZnCl(2), BF(_3 •OEt(_2))
-
Inert gas (e.g., nitrogen, argon) for maintaining an anhydrous atmosphere
-
Quenching agent (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a dropping funnel, and a condenser connected to a gas bubbler. Purge the entire system with an inert gas.
-
Reagent Preparation: Dissolve the substituted ethylene oxide in the anhydrous solvent in the reaction flask. If a Lewis acid catalyst is used, add it to this solution.
-
Introduction of Carbonyl Chloride Fluoride: Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C). Slowly add the carbonyl chloride fluoride to the stirred solution. The COClF can be bubbled directly into the solution from a cylinder or added as a condensed liquid.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of a saturated sodium bicarbonate solution to neutralize any unreacted COClF and acidic byproducts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Figure 2: General experimental workflow for the synthesis of β-chloroalkyl fluoroformates.
Regioselectivity and Substrate Scope
The regioselectivity of the ring-opening of unsymmetrical epoxides is a key consideration. The outcome is dependent on the nature of the substituents on the epoxide ring.
-
Steric Hindrance: With alkyl-substituted epoxides (e.g., propylene oxide), the nucleophilic attack of the chloride ion generally occurs at the less sterically hindered carbon atom. This is consistent with a classic S(_N)2 mechanism.[8]
-
Electronic Effects: In cases where one of the carbon atoms is benzylic or can otherwise stabilize a partial positive charge (e.g., styrene oxide), the attack may preferentially occur at the more substituted carbon. This suggests a mechanism with some S(_N)1 character, where the C-O bond at the more substituted carbon is significantly weakened in the transition state.[9][10]
The table below summarizes the expected major regioisomers for the reaction of carbonyl chloride fluoride with various substituted ethylene oxides.
| Substituted Ethylene Oxide | R Group | Expected Major Product (β-Chloroalkyl Fluoroformate) | Rationale |
| Propylene Oxide | -CH(_3) | 1-Chloro-2-propyl fluoroformate | Steric hindrance directs attack to the less substituted carbon. |
| Styrene Oxide | -Ph | 2-Chloro-1-phenylethyl fluoroformate | Electronic stabilization of the benzylic position favors attack at the more substituted carbon. |
| Isobutylene Oxide | -C(CH(_3))(_2) | 1-Chloro-2-methyl-2-propyl fluoroformate | Steric hindrance at the tertiary carbon may lead to attack at the primary carbon, though electronic effects can also play a role. |
Applications in Drug Development
The β-chloroalkyl fluoroformates produced from this reaction are valuable precursors to a range of fluorinated compounds. For instance, they can be converted to β-fluoroalcohols, which are important building blocks in the synthesis of fluorinated drug candidates. The introduction of fluorine can enhance metabolic stability, modulate pKa, and improve the pharmacokinetic profile of a drug molecule.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst; insufficient reaction time or temperature. | Use a freshly opened or purified Lewis acid catalyst; increase reaction time or temperature incrementally. |
| Formation of side products | Presence of water leading to hydrolysis of COClF; polymerization of the epoxide. | Ensure all glassware and solvents are rigorously dried; maintain a strict inert atmosphere; add COClF slowly at low temperature. |
| Poor regioselectivity | Competing steric and electronic effects. | Screen different Lewis acid catalysts and reaction temperatures to optimize for the desired regioisomer. |
References
- Weigert, F. J. (1973). The Chemistry of Carbonyl Chloride Fluoride. I. The Ring Opening of Cyclic Ethers with Carbonyl Chloride Fluoride. The Journal of Organic Chemistry, 38(8), 1316-1319.
- Fawcett, F. S., Tullock, C. W., & Coffman, D. D. (1962). The Chemistry of Carbonyl Fluoride. I. The Fluorination of Organic Compounds. Journal of the American Chemical Society, 84(22), 4275-4285.
-
PubChem. (n.d.). Carbonyl fluoride. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]
- Tius, M. A. (2014). A Useful Conversion of Alcohols to Alkyl Fluorides. Accounts of Chemical Research, 47(11), 3343-3353.
-
LibreTexts. (2021). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Retrieved from [Link]
-
Ashenhurst, J. (2022). Opening of Epoxides With Acid. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN113861027A - Method for continuous flow synthesis of chloroformate compound.
- Krol, P., & Krol, B. (2021). Synthesis and Structural Characterization of Oligo(carbonate diol)s and Oligo(urethane-carbonate diol)s via a Transesterification–Polycondensation Route.
- Li, J., et al. (2004). Preparation of Chloroformates Using Bis(Trichloromethyl)Carbonate. Journal of Chemical Research, 2004(10), 708-709.
-
Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Retrieved from [Link]
-
CORE. (n.d.). The mechanism of Lewis acid catalysed epoxide rearrangement to aldehyde. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Regioselectivity of acid-catalyzed ring-opening of epoxides. Retrieved from [Link]
- Montiel, M. A., et al. (2021). Electrochemical Incorporation of Carbon Dioxide into Fluorotoluene Derivatives under Mild Conditions.
-
Wikipedia. (n.d.). Phosgene. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid-Catalyzed Rearrangement of Epoxides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PHOSGENE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophile. Retrieved from [Link]
-
LibreTexts. (2021). 3.21: Carbonyls are Electrophiles. Chemistry LibreTexts. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Phosgene. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
- Chernyak, D., & Gafurov, Z. (2014). Nickel-Catalyzed Regiodivergent Opening of Epoxides with Aryl Halides: Co-Catalysis Controls Regioselectivity. Journal of the American Chemical Society, 136(38), 13138-13141.
-
Chad's Prep. (2018, September 20). 13.5 Synthesis of Epoxides [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). Carbonyl chloride fluoride. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What is the mechanism behind the formation of phosgene from tetrachloroethylene?. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]
Sources
- 1. Electrophile - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Carbonyl chloride fluoride | CClFO | CID 9622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phosgene - Wikipedia [en.wikipedia.org]
- 7. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: Synthesis of Perfluoroisopropyl Ketones Using Carbonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This comprehensive guide details the synthesis of perfluoroisopropyl ketones, a valuable class of compounds in medicinal chemistry and materials science, utilizing carbonyl fluoride as a key reagent. The protocols provided are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust framework for laboratory application.
Introduction: The Significance of Perfluoroisopropyl Ketones
Perfluorinated ketones, particularly those bearing the perfluoroisopropyl moiety, exhibit unique physicochemical properties that render them highly valuable in various scientific domains. Their strong electron-withdrawing nature, metabolic stability, and unique steric profile make them attractive building blocks in the design of novel pharmaceuticals, agrochemicals, and advanced materials. The synthesis of these compounds, however, presents unique challenges due to the reactivity of the fluorine-containing reagents. This document provides a detailed methodology for the synthesis of perfluoroisopropyl ketones, focusing on a reliable two-step process commencing with the reaction of carbonyl fluoride and hexafluoropropene.
Reaction Pathway Overview
The synthesis of perfluoroisopropyl ketones from carbonyl fluoride is typically achieved through a two-step sequence. The initial step involves the fluoride-catalyzed addition of carbonyl fluoride to hexafluoropropene to generate the key intermediate, perfluoroisobutyryl fluoride. In the subsequent step, this acyl fluoride is reacted with a suitable nucleophilic reagent to yield the desired perfluoroisopropyl ketone.
Mechanistic Insights
The formation of perfluoroisobutyryl fluoride proceeds via a nucleophilic addition mechanism. A fluoride ion, typically from a catalyst such as potassium fluoride, attacks the electron-deficient carbon of hexafluoropropene, generating a perfluorinated carbanion. This carbanion then acts as a potent nucleophile, attacking the electrophilic carbon of carbonyl fluoride. The subsequent elimination of a fluoride ion yields the perfluoroisobutyryl fluoride intermediate.[1] The use of a crown ether, such as 18-crown-6, can enhance the solubility and reactivity of the fluoride catalyst in aprotic polar solvents like acetonitrile.[1]
The second step, the conversion of perfluoroisobutyryl fluoride to a ketone, follows the established principles of nucleophilic acyl substitution. A variety of nucleophiles can be employed, with organometallic reagents such as Grignard reagents or organolithium compounds being common choices. The nucleophile attacks the carbonyl carbon of the acyl fluoride, leading to the formation of a tetrahedral intermediate which then collapses to form the ketone and release a fluoride ion.
Experimental Protocols
Step 1: Synthesis of Perfluoroisobutyryl Fluoride
This protocol is adapted from a documented procedure for the synthesis of perfluoroisobutyronitrile, where perfluoroisobutyryl fluoride is a key intermediate.[1][2][3]
Materials:
-
Carbonyl fluoride (COF₂)
-
Hexafluoropropylene (HFP)
-
Potassium fluoride (KF), anhydrous
-
18-crown-6
-
Anhydrous acetonitrile
-
High-pressure autoclave (e.g., made of 316 stainless steel)
-
Cryogenic cooling system (e.g., ethanol-liquid nitrogen bath)
Procedure:
-
Catalyst Preparation: In a dry, inert atmosphere, add 0.5 mol of anhydrous potassium fluoride and 0.1 mol of 18-crown-6 to a 1-liter high-pressure autoclave.
-
Solvent Addition: Evacuate the autoclave and then introduce anhydrous acetonitrile.
-
Reactant Charging: Cool the autoclave to -100 °C using a cryogenic bath. Under vigorous stirring, rapidly introduce 1 mol of hexafluoropropylene followed by 1 mol of carbonyl fluoride.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to 15 °C and maintain this temperature for 10 hours with continuous stirring.
-
Product Isolation: After the reaction period, the gaseous product, perfluoroisobutyryl fluoride, can be collected from the headspace of the reactor into a cold trap or a suitable collection cylinder. A yield of approximately 95.9% with a purity of 99.7% (by GC analysis) has been reported for this step.[4]
Diagram of the Experimental Workflow for Step 1:
Caption: Workflow for the synthesis of perfluoroisobutyryl fluoride.
Step 2: Synthesis of Perfluoroisopropyl Ketone (General Procedure)
This is a general protocol for the synthesis of a ketone from an acyl fluoride using a Grignard reagent. The specific conditions may need to be optimized for the desired ketone.
Materials:
-
Perfluoroisobutyryl fluoride
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate, anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the perfluoroisobutyryl fluoride in anhydrous diethyl ether or THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Grignard Addition: Slowly add one equivalent of the Grignard reagent (e.g., phenylmagnesium bromide) dropwise to the stirred solution of the acyl fluoride. Maintain the temperature at -78 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by distillation or column chromatography on silica gel to yield the desired perfluoroisopropyl ketone.
Quantitative Data Summary
| Parameter | Step 1: Perfluoroisobutyryl Fluoride Synthesis |
| Reactants | Carbonyl fluoride, Hexafluoropropylene |
| Catalyst | Potassium fluoride / 18-crown-6 |
| Solvent | Anhydrous Acetonitrile |
| Temperature | -100 °C to 15 °C |
| Reaction Time | 10 hours |
| Reported Yield | ~95.9% |
| Reported Purity | ~99.7% (GC) |
Safety and Handling
Carbonyl Fluoride (COF₂):
-
Extreme Toxicity: Carbonyl fluoride is a highly toxic and corrosive gas.[5] Inhalation can cause severe respiratory damage.[5]
-
Water Reactivity: It reacts with water to form highly toxic and corrosive hydrogen fluoride (HF).[5] All experiments must be conducted under strictly anhydrous conditions.
-
Handling: All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. A supplied-air respirator may be necessary for exposures over the permissible limit.[6]
Hexafluoropropylene (HFP):
-
Pressurized Gas: HFP is a gas at room temperature and is supplied in cylinders. Handle with appropriate pressure regulators.
-
Inhalation Hazard: Inhalation of high concentrations can cause respiratory irritation.
Grignard Reagents:
-
Air and Moisture Sensitive: Grignard reagents react violently with water and can ignite on exposure to air. All reactions must be carried out under an inert atmosphere (e.g., nitrogen or argon).
Characterization of Perfluoroisopropyl Ketones
The synthesized perfluoroisopropyl ketones can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly useful for confirming the structure and purity of fluorinated compounds. ¹H and ¹³C NMR will also provide valuable structural information for the non-fluorinated parts of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the purity of the product and confirming its molecular weight.
-
Infrared (IR) Spectroscopy: The characteristic carbonyl (C=O) stretching frequency will be a prominent feature in the IR spectrum.
For example, perfluoro-2-methyl-3-pentanone (a perfluoroisopropyl ethyl ketone) has been characterized by its fluorescence properties, emitting in the 360-550 nm range when excited at 355 nm.[7]
References
-
Dong, L., et al. (2025). From hexafluoropropylene to perfluoroisobutyronitrile via high-yield and scalable three-step synthesis. RSC Advances, 15, 29995–30000. [Link]
-
Smith, R. D., Fawcett, F. S., & Coffman, D. D. (1962). The Chemistry of Carbonyl Fluoride. II. Synthesis of Perfluoroisopropyl Ketones. Journal of the American Chemical Society, 84(22), 4285–4288. [Link]
- Fenicheva, I. M., et al. (2013). Catalytic Synthesis of Certain Perfluorinated Ketones and Study of Their Structure by 19F NMR Spectroscopy. Russian Journal of General Chemistry, 83(8), 1545–1549.
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Carbonyl Fluoride. [Link]
-
Thurber, M. C., et al. (2006). Characterization of a Perfluorinated Ketone for LIF Applications. 44th AIAA Aerospace Sciences Meeting and Exhibit. [Link]
-
Wikipedia. (2023). Carbonyl fluoride. [Link]
- CN107935884B - Process for producing perfluoronitrile - Google P
-
Dong, L., et al. (2025). From hexafluoropropylene to perfluoroisobutyronitrile via high-yield and scalable three-step synthesis. ResearchGate. [Link]
-
Berenblit, V. V., et al. (2010). Development of technology of perfluoroethyl isopropyl ketone production. ResearchGate. [Link]
- CN107935884B - Process for producing perfluoronitrile - Google P
- EP0265052B1 - Process for preparing fluoroaliphatic ether-containing carbonyl fluoride compositions - Google P
-
Dong, L., et al. (2025). From hexafluoropropylene to perfluoroisobutyronitrile via high-yield and scalable three-step synthesis. RSC Publishing. [Link]
-
Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. [Link]
-
Dong, L., et al. (2025). From hexafluoropropylene to perfluoroisobutyronitrile via high-yield and scalable three-step synthesis. RSC Publishing. [Link]
- Wang, F., & Zhu, C. (2020). Catalytic Synthesis of Fluoroalkyl Ketones. Chemistry–An Asian Journal, 15(15), 2336-2346.
-
Kim, D., & Lee, J. (2025). Experimental determination of the global warming potential of carbonyl fluoride. EGUsphere. [Link]
- Ravikumar, K., et al. (2021). Preparation of α-Perfluoroalkyl Ketones from α,β-Unsaturated Ketones via Formal Hydroperfluoroalkylation. Organic Letters, 23(5), 1823–1828.
-
Wikipedia. (2023). Carbonyl fluoride. [Link]
- CN108395382B - Method for synthesizing perfluoroisobutyronitrile - Google P
- Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 5(1), 1-10.
Sources
- 1. From hexafluoropropylene to perfluoroisobutyronitrile via high-yield and scalable three-step synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03945B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. CN107935884B - Process for producing perfluoronitrile - Google Patents [patents.google.com]
- 5. Carbonyl fluoride - Wikipedia [en.wikipedia.org]
- 6. Perfluoro-t-butyl isopropyl ketone | C8H7F9O | CID 129811325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Analytical Strategies for the Detection of Carbonyl Chloride Fluoride in Air: Protocols and Methodologies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This document provides a comprehensive guide to the analytical methods for detecting carbonyl chloride fluoride (COFCl) in air samples. Carbonyl chloride fluoride is a highly reactive and toxic gas, presenting significant challenges for accurate quantification. Its immediate hydrolysis upon contact with moisture dictates the primary analytical strategies. This application note details both indirect and direct detection methodologies, with a focus on robust, field-proven techniques. We present detailed protocols for sample collection, preparation, and analysis, emphasizing the causality behind experimental choices to ensure scientific integrity. The primary recommended approach involves trapping the analyte in an alkaline medium, followed by ion chromatographic analysis of its hydrolysis products. Alternative and direct methods, such as FTIR and GC-MS, are also discussed for specialized applications.
Foundational Principles: The Analytical Challenge of a Reactive Analyte
Carbonyl chloride fluoride (COFCl) is a carbonyl halide with the chemical formula CClFO. It is structurally related to phosgene (COCl₂) and carbonyl fluoride (COF₂), sharing their high toxicity and reactivity. The central challenge in the analysis of COFCl is its rapid and irreversible hydrolysis in the presence of water, including atmospheric moisture.
Hydrolysis Reaction: COFCl + H₂O → CO₂ + HF (Hydrogen Fluoride) + HCl (Hydrogen Chloride)
This reaction is nearly instantaneous and profoundly impacts the entire analytical workflow. It is generally not feasible to collect and store an air sample containing COFCl in its native state without significant loss of the parent compound. Therefore, analytical strategies are designed around this reactivity, leading to two distinct approaches:
-
Indirect Analysis: This involves capturing the COFCl from the air and intentionally promoting its complete hydrolysis. The stable, non-volatile hydrolysis products (fluoride and chloride ions) are then quantified in an aqueous matrix. This is the most reliable and widely adaptable method for quantitative exposure assessment.
-
Direct Analysis: This involves measuring the intact COFCl molecule. This approach requires stringent control over the sample pathway to eliminate all moisture and is typically reserved for real-time or near-real-time monitoring applications like leak detection or process control.
It is critical to distinguish Carbonyl Chloride Fluoride (COFCl) from the more frequently documented Carbonyl Fluoride (COF₂) . While many principles overlap, their hydrolysis products differ; COF₂ produces only hydrogen fluoride (COF₂ + H₂O → CO₂ + 2HF).[1][2] This guide will leverage the robust, validated methods developed for COF₂ by regulatory bodies like OSHA as a foundation, adapting them specifically for the dual-analyte challenge posed by COFCl.
Caption: Workflow for indirect analysis of COFCl.
Sample Preparation and Analysis
Once the sample is collected and the COFCl is converted to stable halide ions, the laboratory analysis can proceed.
Protocol 2.3: Ion Chromatography (IC) for Fluoride and Chloride
IC is the preferred analytical technique as it can simultaneously quantify both fluoride and chloride ions from a single injection, making it ideal for COFCl analysis.
-
Principle: The aqueous sample is injected into the IC system. An anion-exchange column separates the fluoride and chloride ions based on their affinity for the stationary phase. A suppressor converts the high-conductivity eluent to low-conductivity water, enhancing the signal-to-noise ratio. A conductivity detector measures the concentration of each ion as it elutes from the column.
-
Instrumentation & Conditions:
-
Instrument: Ion Chromatograph with a conductivity detector and an anion suppressor.
-
Column: Anion-exchange column suitable for halide separation (e.g., Dionex IonPac™ AS22 or equivalent).
-
Eluent: A carbonate/bicarbonate buffer is typically used (e.g., 4.5 mM Na₂CO₃ / 1.4 mM NaHCO₃).
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Injection Volume: 20 - 100 µL.
-
-
Procedure:
-
Preparation of Sorbent Samples: Open the cassette and carefully transfer the impregnated pad to a clean vial. Add a known volume (e.g., 10 mL) of IC eluent or deionized water. Agitate for 30-60 minutes to fully desorb the salts. Filter the extract through a 0.45 µm syringe filter before analysis.
-
Preparation of Impinger Samples: Dilute an aliquot of the impinger solution with deionized water to bring the expected concentrations within the calibration range.
-
Calibration: Prepare a series of calibration standards containing known concentrations of fluoride and chloride, typically from 1000 ppm certified stock solutions. The standards should be matrix-matched (i.e., prepared in the same solution used for desorption/absorption).
-
Analysis: Inject the prepared samples and standards into the IC. Identify the fluoride and chloride peaks by their retention times.
-
Quantification: Construct a calibration curve for each ion by plotting peak area against concentration. Calculate the concentration of fluoride and chloride in the samples from the curve.
-
-
Calculation:
-
Calculate the mass (µg) of fluoride and chloride found on the sample media.
-
Convert the mass of each ion to the molar equivalent. For COFCl, the molar ratio of F⁻ to Cl⁻ should be 1:1. This can serve as a quality control check.
-
Calculate the total moles of COFCl captured.
-
Convert the moles of COFCl to a mass (µg).
-
Divide the mass of COFCl by the total volume of air sampled (L) to get the concentration in µg/L, which can be converted to mg/m³ or ppm.
-
| Parameter | Ion Chromatography (IC) | Ion Selective Electrode (ISE) |
| Principle | Chromatographic Separation | Potentiometry |
| Analytes | Simultaneous (F⁻, Cl⁻, etc.) | Single Ion per Electrode |
| Throughput | High (with autosampler) | Low to Medium |
| Interferences | Other anions with similar retention times | Other ions in high concentration |
| Suitability for COFCl | Excellent: Single run for both hydrolysis products. | Fair: Requires two separate measurements and electrodes. |
| Typical LOQ | Low µg/L (ppb) | Mid-to-high µg/L (ppb) |
Direct Analysis: Methods for Intact Molecule Detection
Direct analysis is significantly more challenging due to the analyte's reactivity but can provide valuable real-time data. These methods require a completely dry and inert sampling interface.
Extractive Fourier Transform Infrared (FTIR) Spectroscopy
-
Principle: COFCl, like other carbonyl compounds, has a strong, characteristic absorbance band for its C=O bond stretching vibration in the infrared region (typically 1800-1900 cm⁻¹). [3]The exact frequency is influenced by the attached electronegative F and Cl atoms. By passing an air sample through a gas cell in an FTIR spectrometer, a full IR spectrum can be obtained, and the concentration can be determined by the absorbance at the characteristic wavelength, in accordance with the Beer-Lambert Law.
-
Application: This method is well-suited for continuous emissions monitoring or fixed-point leak detection. It requires a reference spectrum of pure COFCl for quantitative analysis. EPA Method 320 provides a general framework for this type of analysis. [4]* Causality & Limitations: The key is to use a heated, non-reactive sample line (e.g., PFA tubing) to transport the sample from the source to the spectrometer's gas cell without condensation or degradation. The presence of other compounds with overlapping spectral features (e.g., CO₂) can interfere with the analysis and may require sophisticated spectral subtraction algorithms.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: While challenging, direct GC-MS analysis of COFCl is theoretically possible. The NIST spectral database includes a mass spectrum for COFCl, indicating it can pass through a GC system under specific conditions. The sample would be injected into the GC, separated from other air components on a column, and then fragmented and detected by the mass spectrometer.
-
Challenges & Considerations:
-
Reactivity: The analyte can degrade in a hot injection port or react with active sites on the GC column or liner. A very inert system is mandatory.
-
Sampling: Whole air samples would need to be collected in specially treated, anhydrous containers, such as SilcoNert® coated canisters.
-
Derivatization (A More Robust GC-MS Approach): A more reliable method would be to derivatize the COFCl at the point of collection. For example, an adaptation of the OSHA method for phosgene could be explored, where the air is passed through a sorbent tube coated with a reagent like 2-(hydroxymethyl)piperidine. The COFCl would react to form a stable, non-volatile derivative that can be safely desorbed and analyzed by GC-MS, providing high specificity and sensitivity.
-
Method Validation and Quality Assurance
Any chosen method must be properly validated to ensure the data is reliable and defensible.
-
Accuracy & Precision: Determined by analyzing replicate samples spiked with a known quantity of the analyte. Generating a stable test atmosphere of COFCl is difficult; therefore, liquid spikes onto the sorbent media followed by aspiration of conditioned air are often used to simulate gas-phase sampling.
-
Limit of Detection (LOD) & Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively. This determines the minimum required air sample volume.
-
Storage Stability: Spiked samples should be stored under typical conditions (refrigerated and ambient) and analyzed at various time points (e.g., 1 day, 7 days, 14 days) to ensure the analyte or its captured form is stable on the media.
-
Interferences: Potential interferences should be investigated. For the indirect IC method, high concentrations of other anions in the air could potentially co-elute and interfere. For direct FTIR analysis, spectrally overlapping compounds are the primary concern.
Conclusion and Recommendations
The analysis of carbonyl chloride fluoride in air is fundamentally dictated by its high reactivity.
-
For quantitative occupational and environmental exposure assessment , the most robust, reliable, and scientifically defensible strategy is indirect analysis . This involves:
-
Sampling: Collection on an alkaline sorbent medium (e.g., Na₂CO₃-impregnated pad).
-
Analysis: Desorption and subsequent quantification of the stable hydrolysis products (fluoride and chloride) using Ion Chromatography .
-
-
For real-time process monitoring, leak detection, or specialized research , direct analysis using extractive FTIR spectroscopy is a viable, albeit more complex, option. Direct GC-MS is challenging but may be feasible with derivatization or highly inert systems.
The choice of method must align with the specific data quality objectives of the study. Proper validation, including the use of field blanks and spiked samples, is critical to ensuring the integrity of the final results.
References
-
Occupational Safety and Health Administration (OSHA). (2023). CARBONYL FLUORIDE. U.S. Department of Labor. [Link]
-
Fawcett, F. S., & Tullock, C. W. (1962). The Chemistry of Carbonyl Fluoride. I. The Fluorination of Organic Compounds. Journal of the American Chemical Society, 84(22), 4275-4285. [Link]
-
New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: CARBONYL FLUORIDE. [Link]
-
National Research Council. (2014). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 18. The National Academies Press. [Link]
-
Centers for Disease Control and Prevention (CDC). (2011). NIOSH Pocket Guide to Chemical Hazards: Carbonyl fluoride. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9623, Carbonyl fluoride. PubChem. [Link]
-
Wikipedia. (n.d.). Carbonyl fluoride. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9622, Carbonyl chloride fluoride. PubChem. [Link]
-
Pacific Northwest National Laboratory (PNNL). (n.d.). Carbonyl fluoride (COF2). VPL Spectral Database. [Link]
-
Khan Academy. (n.d.). IR signals for carbonyl compounds. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2015). A simple Gas Chromatography Method Developed for Fluoride Content Quantification in Oral Hygiene Formulations by Using Capillary Column. [Link]
-
Koc, M., et al. (2011). Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as a Model Compound. Croatica Chemica Acta, 84(3), 399-406. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Phosgene (Method 61). U.S. Department of Labor. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). EMC Promulgated Test Methods. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Validation Guidelines for Air Sampling Methods Utilizing Chromatographic Analysis. U.S. Department of Labor. [Link]
Sources
Application Note: High-Resolution Gas Chromatography Methods for the Analysis of Carbonyl Chloride Fluoride
Abstract
This application note provides a comprehensive technical guide for the qualitative and quantitative analysis of carbonyl chloride fluoride (COClF), a highly reactive and toxic industrial chemical. Addressing the significant analytical challenges posed by its reactivity, this document details two primary gas chromatography (GC) methodologies: a direct injection method using an inert flow path with Electron Capture Detection (ECD) and Mass Spectrometry (MS), and an alternative derivatization method for enhanced stability and detection. The protocols are designed for researchers, quality control chemists, and environmental monitoring professionals, providing field-proven insights into column selection, parameter optimization, and system validation to ensure data integrity and analytical robustness.
Introduction: The Analytical Challenge of Carbonyl Chloride Fluoride
Carbonyl chloride fluoride (CAS: 353-49-1), also known as chlorofluoroformyl chloride, is a colorless, pungent gas used as an intermediate in organic synthesis. Due to its high toxicity and reactivity, analogous to phosgene, its accurate detection and quantification at trace levels are critical for industrial hygiene, process safety, and environmental monitoring.
The direct analysis of carbonyl chloride fluoride by gas chromatography is complicated by its propensity to react with active sites within the GC system, including the inlet liner and the column's stationary phase. This reactivity can lead to significant analytical challenges, such as poor peak shape (tailing), analyte loss, and non-reproducible results. This guide presents methodologies designed to mitigate these issues through careful selection of inert components and optimized analytical conditions.
Foundational Principles: Ensuring Method Trustworthiness
The successful analysis of a reactive species like carbonyl chloride fluoride hinges on the principle of minimizing analyte-system interactions. The entire sample flow path, from the injector to the detector, must be sufficiently inert to prevent analyte degradation or adsorption. This is the cornerstone of a self-validating system for this analysis.
Key Considerations for System Inertness:
-
Inlet Liner: The use of a deactivated, ultra-inert liner is mandatory. Active silanol groups on standard glass wool or liners will irreversibly adsorb or react with COClF.
-
GC Column: A column with a highly inert stationary phase is crucial. Standard polysiloxane columns can be degraded by reactive fluorine compounds[1]. Therefore, columns specifically designed and tested for inertness are required.
-
Gas Purity: High-purity carrier gas (Helium or Nitrogen) and detector gases are essential to prevent baseline noise and reactions within the system. Gas purifiers are strongly recommended.
Method 1: Direct Analysis of Gaseous Carbonyl Chloride Fluoride
This method is designed for the direct quantification of gaseous COClF and is the preferred approach for speed and simplicity when a properly configured, inert GC system is available.
Materials and Instrumentation
| Component | Specification | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Must have precise electronic pneumatic control (EPC) for reproducible retention times. |
| GC Column | Agilent J&W DB-624 Ultra Inert, 30 m x 0.25 mm, 1.4 µm | Mid-polarity phase provides good selectivity for halogenated compounds, while the "Ultra Inert" deactivation minimizes peak tailing for reactive analytes[2][3]. |
| Inlet | Split/Splitless | To handle a range of concentrations. |
| Inlet Liner | Agilent Ultra Inert, splitless, single taper with glass wool | Essential for preventing analyte loss at the injection port. |
| Detectors | 1. Micro Electron Capture Detector (µECD) 2. Mass Spectrometer (MS) | 1. µECD offers exceptional sensitivity to halogenated compounds[3][4]. 2. MS provides definitive identification and structural confirmation[1][5]. |
| Sample Introduction | Gas-tight syringe or automated gas sampling valve | For accurate and reproducible injection of gaseous samples. |
| Carrier Gas | Helium (99.999% purity) | Provides good separation efficiency and is compatible with both ECD and MS detectors. |
| Calibration Standard | Certified Carbonyl Chloride Fluoride gas standard in Nitrogen | For external standard calibration. |
Experimental Protocol: GC-ECD/MS Analysis
Step 1: Instrument Setup and Conditioning
-
Install the DB-624 Ultra Inert column in the GC.
-
Condition the column by heating to the maximum recommended temperature (or 20°C above the final oven temperature) for 2-4 hours, or until a stable baseline is achieved. This removes any residual contaminants.
-
Set the GC parameters as detailed in the table below.
| Parameter | GC-ECD Setting | GC-MS Setting | Justification |
| Inlet Temperature | 200 °C | 200 °C | High enough for rapid volatilization but low enough to minimize thermal degradation. |
| Injection Mode | Split (50:1 ratio) | Split (50:1 ratio) | Adjustable based on concentration to avoid detector saturation. |
| Carrier Gas | Helium | Helium | - |
| Constant Flow | 1.5 mL/min | 1.5 mL/min | Provides optimal velocity for separation on a 0.25 mm ID column. |
| Oven Program | 40°C (hold 2 min), then 15°C/min to 150°C (hold 1 min) | 40°C (hold 2 min), then 15°C/min to 150°C (hold 1 min) | Initial low temperature to trap the volatile analyte, followed by a ramp for efficient elution. |
| ECD Temperature | 300 °C | N/A | High temperature minimizes contamination and ensures stable operation. |
| ECD Makeup Gas | Nitrogen, 25 mL/min | N/A | Required for proper ECD function[4]. |
| MS Transfer Line | N/A | 220 °C | Prevents condensation of the analyte before entering the ion source. |
| MS Ion Source | N/A | 230 °C (EI) | Standard temperature for electron ionization. |
| MS Quadrupole | N/A | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Energy | N/A | 70 eV | Standard energy for generating reproducible fragmentation patterns[5]. |
| Mass Range | N/A | m/z 30-100 | Covers the molecular ion and key fragments of COClF. |
Step 2: Calibration
-
Prepare a series of calibration standards by dynamically diluting the certified primary standard with high-purity nitrogen using a calibrated gas dilution system.
-
Create a multi-point calibration curve (minimum 5 points) spanning the expected concentration range of the samples.
-
Inject each standard multiple times (n≥3) to establish the average response and ensure reproducibility[6].
-
Plot the average peak area versus concentration and perform a linear regression. The coefficient of determination (R²) should be ≥ 0.995 for a valid calibration.
Step 3: Sample Analysis
-
Inject the unknown gas sample using the same method as the standards.
-
Identify the carbonyl chloride fluoride peak based on its retention time.
-
For MS analysis, confirm the identity by comparing the acquired mass spectrum to the reference spectrum. Key expected ions are m/z 82 (molecular ion [CO³⁵Cl F]⁺), m/z 47 ([COF]⁺), and m/z 35 ([³⁵Cl]⁺)[1].
-
Quantify the analyte concentration using the linear regression equation from the calibration curve.
Visualization of the Direct Analysis Workflow
Caption: Workflow for direct GC analysis of Carbonyl Chloride Fluoride.
Method 2: Derivatization for Enhanced Stability
For matrices where direct analysis is problematic or when system inertness is insufficient, derivatization provides a robust alternative. This protocol converts the highly reactive carbonyl chloride fluoride into a more stable, less reactive derivative. This approach is adapted from a validated method for phosgene analysis[7].
Principle
Carbonyl chloride fluoride is reacted with an alcohol, such as 1-propanol, in the presence of a base (pyridine) to form a stable carbamate derivative. This derivative is less volatile and significantly less reactive, making it amenable to analysis on a wider range of GC columns.
Reaction: COClF + CH₃CH₂CH₂OH → CH₃CH₂CH₂OC(O)F + HCl
Experimental Protocol: Derivatization GC-MS
Step 1: Sample Collection and Derivatization
-
Bubble a known volume of the gas sample through a chilled impinger containing a solution of 1-propanol in 40% pyridine.
-
Allow the reaction to proceed for a set amount of time to ensure complete derivatization. The derivatization recovery for the analogous phosgene reaction is reported to be around 66%[7].
-
Prepare calibration standards by spiking known amounts of a liquid COClF standard (if available) or by derivatizing known concentrations of gaseous COClF into the same 1-propanol/pyridine solution.
Step 2: GC-MS Analysis of the Derivative
-
Inject an aliquot (e.g., 1 µL) of the derivatized solution into the GC-MS.
-
Use a general-purpose GC column, such as a DB-5MS or HP-5MS, as the derivative is less demanding on system inertness.
-
Develop a temperature program suitable for the elution of the propyl fluoroformate derivative.
| Parameter | Recommended Setting |
| GC Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | 50°C (hold 2 min), then 20°C/min to 250°C (hold 2 min) |
| MS Parameters | Scan m/z 40-200 |
Step 3: Data Analysis
-
Identify the derivative peak based on its retention time and mass spectrum.
-
Quantify using an external or internal standard calibration curve prepared from the derivatized standards.
Visualization of the Derivatization Workflow
Caption: Workflow for derivatization-based GC-MS analysis.
Troubleshooting and Field Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Active sites in the inlet liner or column. 2. Column contamination. | 1. Replace with a new Ultra Inert liner. 2. Trim the first 10-30 cm from the front of the column. If tailing persists, replace the column[8]. |
| Poor Reproducibility | 1. Leak in the injection system (septum, syringe). 2. Inconsistent sample volume. | 1. Perform a leak check. Replace the septum. 2. Use an autosampler or gas sampling valve for injections[9]. |
| No Peak Detected | 1. Complete analyte loss due to system activity. 2. Incorrect GC parameters. | 1. Verify the inertness of the entire flow path. Consider the derivatization method. 2. Double-check all method parameters, especially oven temperature and flow rates. |
| Ghost Peaks | Contamination in the carrier gas or inlet. | Run a blank gradient to identify the source. Replace gas traps and bake out the inlet[10]. |
Conclusion
The analysis of carbonyl chloride fluoride by gas chromatography is achievable with high fidelity, provided that its reactive nature is addressed proactively. The direct injection method using a fully inert flow path and a DB-624 UI column coupled with ECD or MS detection is recommended for its speed and sensitivity. For challenging matrices or when system inertness is a concern, the derivatization method offers a reliable and robust alternative. Adherence to the protocols and troubleshooting guidance outlined in this note will enable laboratories to generate accurate and defensible data for this challenging analyte.
References
-
Fawcett, F. S., Tullock, C. W., & Coffman, D. D. (1962). The Chemistry of Carbonyl Fluoride. I. The Fluorination of Organic Compounds. Journal of the American Chemical Society, 84(22), 4275–4285. [Link]
-
National Center for Biotechnology Information. (n.d.). Carbonyl chloride fluoride. PubChem Compound Database. [Link]
-
Pharmaguideline. (n.d.). Calibration of Gas Chromatography (GC). [Link]
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. [Link]
-
Element Lab Solutions. (n.d.). Ultra Inert GC Columns & Consumables. [Link]
-
National Center for Biotechnology Information. (2021). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PubMed Central. [Link]
-
Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. [Link]
-
Environics. (2012). Gas Chromatography and Calibration Standards. [Link]
-
LCGC. (n.d.). The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. [Link]
-
California Air Resources Board. (n.d.). Method 421 Determination of Gaseous Chloride and Fluoride in Emissions from Stationary Sources. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]
-
Agilent Technologies. (2024). Determination of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water with the Agilent 8697 Headspace Sampler and Agilent 8890 GC System. [Link]
-
Shimadzu. (n.d.). GC Troubleshooting Tips. [Link]
-
Agilent Technologies. (n.d.). Ultra Inert (UI) GC Columns. [Link]
-
GL Sciences. (n.d.). InertCap GC Columns. [Link]
-
Nilsson, C. (2004). Halogen selective detection techniques and their use in the determination of chlorinated fatty acids. [Link]
-
Phenomenex. (n.d.). GC Column Troubleshooting Guide. [Link]
-
Wang, M., et al. (2015). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 7(19), 8345-8352. [Link]
-
Koc, M., et al. (2011). Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as a Model Compound. Croatica Chemica Acta, 84(3), 399-406. [Link]
-
LCGC. (2024). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. [Link]
-
LabRulez GCMS. (n.d.). How Column Inertness Improves the Chromatography of Basic Compounds. [Link]
-
MESA Specialty Gases & Equipment. (2023). The Basics of Gas Chromatography Calibration. [Link]
-
National Center for Biotechnology Information. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. PubMed Central. [Link]
-
Occupational Safety and Health Administration. (n.d.). CARBONYL FLUORIDE. [Link]
Sources
- 1. Carbonyl chloride fluoride | CClFO | CID 9622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. gcms.cz [gcms.cz]
- 5. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. environics.com [environics.com]
- 7. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 9. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for the Fluorination of Organic Compounds Using Carbonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Carbonyl Fluoride as a Strategic Fluorinating Reagent
Carbonyl fluoride (COF₂), the fluorine analog of phosgene, is a colorless, highly toxic gas with a pungent odor.[1][2] Despite its hazardous nature, it serves as a versatile and potent reagent in organofluorine chemistry, enabling the introduction of fluorine atoms into organic molecules with high efficiency.[1] Its utility stems from its ability to convert various functional groups into their fluorinated counterparts, a transformation of significant interest in the pharmaceutical and agrochemical industries. The incorporation of fluorine can dramatically alter a molecule's biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[3]
This guide provides an in-depth exploration of the applications of carbonyl fluoride in the fluorination of organic compounds, with a focus on practical experimental protocols, mechanistic understanding, and stringent safety procedures.
Core Applications in Organic Synthesis
Carbonyl fluoride is a versatile reagent for the fluorination of a range of organic functional groups. Its primary applications include the conversion of carbonyl compounds to gem-difluorides and the synthesis of acyl fluorides from carboxylic acids. It also exhibits reactivity towards amines and other functional groups.
Geminal Difluorination of Carbonyl Compounds
The conversion of a carbonyl group (C=O) to a gem-difluoride group (CF₂) is a valuable transformation in medicinal chemistry. Carbonyl fluoride achieves this transformation, often under thermal conditions and sometimes with the aid of a catalyst.[1]
Reaction Scheme: R¹(C=O)R² + COF₂ → R¹(CF₂)R² + CO₂
This reaction is particularly effective for aldehydes and ketones.[1] The reaction proceeds through an initial addition of carbonyl fluoride to the carbonyl group, forming a fluoroalkyl fluoroformate intermediate. This intermediate can then eliminate carbon dioxide to yield the gem-difluoride.[1]
Synthesis of Acyl Fluorides from Carboxylic Acids
Acyl fluorides are valuable synthetic intermediates, often exhibiting a useful balance of reactivity and stability compared to other acyl halides.[4] Carbonyl fluoride provides a direct route to acyl fluorides from carboxylic acids.[2]
Reaction Scheme: RCOOH + COF₂ → RCOF + HF + CO₂
This reaction is a key application of carbonyl fluoride and is generally carried out under pressure in a suitable reactor.[1]
Reactions with Amines
Carbonyl fluoride reacts with amines to form a variety of products, depending on the amine's structure and the reaction conditions. Primary and secondary amines can form carbamoyl fluorides and isocyanates. For instance, the reaction of [¹¹C]carbonyl difluoride with amines is a cornerstone of modern PET radiotracer synthesis, allowing for the rapid and efficient production of [¹¹C]-labeled ureas and carbamates.[5] This highlights its utility in drug development and diagnostics, where isotopically labeled compounds are crucial for studying pharmacokinetics and target engagement.[5]
Quantitative Data on Carbonyl Fluoride Reactions
The following table summarizes representative examples of fluorination reactions using carbonyl fluoride, with data extracted from the foundational work by Fawcett et al.[1]
| Substrate | Product | Temperature (°C) | Conversion (%) |
| Benzophenone | Difluorodiphenylmethane | 250 | 62 |
| Benzaldehyde | Benzylidene fluoride | 150 | 80 |
| Benzoic Acid | Benzoyl Fluoride | 100-175 | High |
| N,N-Dimethylformamide | α,α-Difluorotrimethylamine | 25 | 82 |
Experimental Protocols
Extreme Hazard Warning: Carbonyl fluoride is a highly toxic and corrosive gas.[6] It reacts with water to produce hydrofluoric acid (HF).[2] All manipulations must be carried out in a certified, high-performance fume hood by trained personnel with appropriate personal protective equipment (PPE). A comprehensive risk assessment must be conducted before any experiment.
Protocol 1: General Procedure for the Geminal Difluorination of an Aromatic Aldehyde
This protocol is adapted from the synthesis of benzylidene fluoride from benzaldehyde.[1]
Materials:
-
Benzaldehyde
-
Carbonyl fluoride (COF₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalyst)
-
High-pressure reactor (e.g., Hastelloy construction) equipped with a stirrer and pressure gauge
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been leak-tested.
-
Charging the Reactor: In the fume hood, charge the reactor with benzaldehyde and a catalytic amount of anhydrous DMF.
-
Purging and Evacuation: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) several times to remove air and moisture. Evacuate the reactor.
-
Introduction of Carbonyl Fluoride: Cool the reactor (e.g., with a dry ice/acetone bath) and carefully introduce a molar excess of carbonyl fluoride gas from a cylinder via a gas-tight line. The amount of COF₂ should be determined by pressure-volume-temperature calculations or by mass.
-
Reaction: Isolate the reactor from the gas line. Allow it to warm to room temperature and then heat to the desired reaction temperature (e.g., 150 °C) with stirring. Monitor the pressure.
-
Cooling and Venting: After the reaction is complete (as determined by time or pressure drop), cool the reactor to room temperature. Carefully vent the excess carbonyl fluoride and any gaseous byproducts through a scrubbing system containing a suitable neutralizing agent (e.g., soda lime or a potassium hydroxide solution).
-
Work-up and Purification: Open the reactor in the fume hood. The crude product can be purified by distillation or chromatography.
Protocol 2: General Procedure for the Synthesis of an Acyl Fluoride from a Carboxylic Acid
This protocol is based on the conversion of benzoic acid to benzoyl fluoride.[1]
Materials:
-
Carboxylic acid (e.g., benzoic acid)
-
Carbonyl fluoride (COF₂)
-
High-pressure reactor
Procedure:
-
Reactor Preparation: Follow step 1 from Protocol 1.
-
Charging the Reactor: Charge the reactor with the carboxylic acid.
-
Purging and Evacuation: Follow step 3 from Protocol 1.
-
Introduction of Carbonyl Fluoride: Follow step 4 from Protocol 1, introducing at least a stoichiometric amount of COF₂.
-
Reaction: Heat the reactor to the required temperature (e.g., 100-175 °C) with stirring.
-
Cooling and Venting: Follow step 6 from Protocol 1. Note that HF gas will be a byproduct. The scrubbing system must be capable of neutralizing both COF₂ and HF.
-
Work-up and Purification: The resulting acyl fluoride can be purified by distillation under reduced pressure.
Mechanistic Considerations
The mechanisms of carbonyl fluoride reactions are believed to proceed via nucleophilic addition to the electrophilic carbon of COF₂.
Mechanism of Geminal Difluorination of Aldehydes and Ketones
The reaction is thought to proceed through a four-membered cyclic intermediate.
-
Nucleophilic Attack: The carbonyl oxygen of the substrate attacks the electrophilic carbon of carbonyl fluoride.
-
Intermediate Formation: A fluoroalkyl fluoroformate intermediate is formed.
-
Decarboxylation: This intermediate can then undergo thermal or catalytically induced elimination of carbon dioxide to yield the gem-difluoride product.
Safety and Handling of Carbonyl Fluoride
IMMEDIATE DANGER: Carbonyl fluoride is extremely toxic and can cause severe burns upon contact.[6] Inhalation can lead to delayed and potentially fatal pulmonary edema.[5] It is also corrosive and reacts with water to form hydrofluoric acid.[2]
Engineering Controls:
-
All work with carbonyl fluoride must be conducted in a high-performance, certified chemical fume hood.[6]
-
A dedicated gas cabinet for the carbonyl fluoride cylinder is highly recommended.
-
The experimental setup should be designed to be leak-tight.
-
A scrubbing system to neutralize excess carbonyl fluoride and any acidic byproducts is mandatory.[7]
Personal Protective Equipment (PPE):
-
Body: A flame-resistant lab coat.[6]
-
Hands: Heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile, consult manufacturer's compatibility data).[6]
-
Eyes/Face: Chemical splash goggles and a face shield.[5]
-
Respiratory Protection: A supplied-air respirator may be necessary depending on the experimental setup and risk assessment.[5]
Emergency Procedures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Treat as a potential hydrofluoric acid exposure and apply calcium gluconate gel. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Spills/Leaks: Evacuate the area immediately. If it is safe to do so, stop the flow of gas. Ventilate the area. Do not use water to clean up a liquid spill, as it will generate HF.[5]
Disposal:
-
Excess carbonyl fluoride must be neutralized through a scrubbing system.[7]
-
All contaminated materials must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.[6]
Conclusion
Carbonyl fluoride is a powerful but hazardous reagent for the synthesis of fluorinated organic compounds. Its ability to efficiently convert carbonyls to gem-difluorides and carboxylic acids to acyl fluorides makes it a valuable tool for medicinal chemists and researchers in drug development. However, its extreme toxicity necessitates meticulous planning, stringent safety protocols, and specialized equipment. The protocols and information provided herein are intended to guide experienced researchers in the safe and effective use of this important fluorinating agent.
References
-
Fawcett, F. S., Tullock, C. W., & Coffman, D. D. (1962). The Chemistry of Carbonyl Fluoride. I. The Fluorination of Organic Compounds. Journal of the American Chemical Society, 84(22), 4275–4285. [Link]
-
National University of Singapore. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. Retrieved from
-
Jakobsson, J. E., et al. (2021). [11C]Carbonyl difluoride – a new and highly efficient [11C]carbonyl group transfer agent. Angewandte Chemie International Edition, 60(30), 16471-16476. [Link]
- Wang, J., et al. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical Reviews, 114(4), 2432-2506.
-
Wikipedia. (n.d.). Carbonyl fluoride. In Wikipedia. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Carbonyl Fluoride. Retrieved January 26, 2026, from [Link]
-
University of Georgia Office of Research. (n.d.). CarbonylFluoride-353-50-4.doc. Retrieved January 26, 2026, from [Link]
-
Al-Badran, A., & Al-Sehemi, A. G. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(14), 5421. [Link]
-
Hammond, G. B., & Xu, B. (2015). Solventless and Metal-free Regioselective Hydrofluorination of Functionalized Alkynes and Allenes: An Efficient Protocol for the Synthesis of gem-Difluorides. ACS Catalysis, 5(11), 6674-6678. [Link]
-
Takeda, Y., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19483-19488. [Link]
-
LibreTexts Chemistry. (2022, September 12). 1.20: Amines- Reactions. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Case studies of fluorine in drug discovery. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). WO2007037468A1 - Process for production of carbonyl fluoride.
-
Huang Lab, Michigan State University. (2017, February). Standard Operating Procedures. Retrieved January 26, 2026, from [Link]
-
Poh, J. S., & Yoshikai, N. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 35-46. [Link]
-
Asymmetric.com. (2011, March 28). Carbonyl Chemistry: Learn Six Mechanisms For the Price Of One. Retrieved January 26, 2026, from [Link]
-
Kim, H., & Kim, S. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7585–7589. [Link]
-
Princeton University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved January 26, 2026, from [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
Jida, M., & Gueddari, N. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5773. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [11C]Carbonyl difluoride – a new and highly efficient [11C]carbonyl group transfer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.uga.edu [research.uga.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Safe handling and storage procedures for Carbonyl chloride fluoride
Welcome to the dedicated support center for the safe handling and storage of Carbonyl chloride fluoride (COClF). This resource is designed for researchers, scientists, and drug development professionals who utilize this highly reactive and toxic chemical intermediate in their work. The following information synthesizes critical safety protocols and practical guidance to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Risks: A Proactive Approach to Safety
Carbonyl chloride fluoride, also known as fluorophosgene, is a colorless and highly toxic gas with a pungent odor.[1][2] Its primary hazards stem from its high reactivity, particularly with water, and its ability to cause severe harm upon inhalation or contact.[3][4] A thorough understanding of these risks is the foundation of safe laboratory practice.
Key Hazards:
-
High Acute Toxicity: Can be fatal if inhaled and is acutely toxic through oral ingestion and skin contact.[3] Exposure can lead to severe irritation and burns of the skin, eyes, and respiratory tract.[4][5]
-
Reactivity with Water: Reacts with water or moisture to produce toxic and corrosive byproducts, including hydrogen fluoride and carbon dioxide.[3][6] This reaction is a critical consideration in both handling and storage.
-
Pulmonary Edema: Inhalation of high concentrations can lead to a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency and can have delayed onset.[4][5]
-
Corrosivity: Causes burns upon contact with all routes of entry.[3]
-
Pressurized Gas: Typically supplied as a compressed liquefied gas, which presents a risk of rupture if heated.[4][5]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the day-to-day handling and storage of Carbonyl chloride fluoride.
Q1: What are the immediate actions I should take if I suspect a leak of Carbonyl chloride fluoride?
A: Your immediate priorities are to ensure the safety of all personnel and to contain the situation.
-
Evacuate: Immediately evacuate all personnel from the affected area.[7]
-
Alert: Activate your facility's emergency response system and notify your Environmental Health and Safety (EHS) department.
-
Ventilate: If it is safe to do so, increase ventilation in the area to disperse the gas.[4]
-
Do Not Use Water: Never use water to try and clean up a leak, as this will exacerbate the situation by creating corrosive byproducts.[4][5]
-
Personal Protective Equipment (PPE): Only trained personnel equipped with a self-contained breathing apparatus (SCBA) and a gas-tight chemical protection suit should attempt to address the source of the leak.[5]
Q2: What type of gloves and eye protection are required when working with Carbonyl chloride fluoride?
A: Standard laboratory PPE is insufficient. You must use specialized protective gear.
-
Gloves: Handle with nitrile or chloroprene gloves.[3] However, it is crucial to consult with your glove manufacturer to confirm compatibility with Carbonyl chloride fluoride.[3] Always inspect gloves for any signs of degradation or perforation before use.[7]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[7] For operations with a higher risk of exposure, a face shield should be worn in addition to goggles.[4]
-
Respiratory Protection: Work must be conducted in a certified ducted fume hood.[3] In situations where the permissible exposure limit (PEL) may be exceeded, a full-face respirator is necessary.[7] All personnel required to wear a respirator must be properly trained and fit-tested.[3]
Q3: How should I properly store cylinders of Carbonyl chloride fluoride?
A: Proper storage is critical to prevent accidental release and degradation of the chemical.
-
Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[7][8] The storage area should be fireproof if located within a building.[5][6]
-
Segregation: Store away from incompatible materials, especially water, alkaline compounds, and alcohols.[1][3]
-
Cylinder Orientation and Security: Cylinders must be stored upright and securely restrained to prevent them from falling over.[3][8]
-
Labeling: The storage area and the primary container must be clearly labeled with "Acute Toxin" and "Water Reactive".[3]
Q4: What is the correct procedure for disposing of residual Carbonyl chloride fluoride and contaminated materials?
A: All waste containing Carbonyl chloride fluoride is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
-
Professional Disposal: The material should be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[7]
-
Contaminated Materials: Any disposables, such as gloves, bench liners, and empty containers, that have come into contact with Carbonyl chloride fluoride must also be treated as hazardous waste.[3]
-
Do Not Dispose in Drains: Under no circumstances should Carbonyl chloride fluoride or its contaminated materials be disposed of down the sewer system.[7]
Troubleshooting Guide
This section provides a question-and-answer format for specific issues that may arise during experiments involving Carbonyl chloride fluoride.
Q: I've noticed a white powdery substance forming around the valve of my Carbonyl chloride fluoride cylinder. What is happening and what should I do?
A: The formation of a white powder likely indicates a slow leak where the gas is reacting with atmospheric moisture to form solid byproducts. This is a hazardous situation that requires immediate attention.
-
Causality: Carbonyl chloride fluoride reacts with water (H₂O) to form carbon dioxide (CO₂) and hydrogen fluoride (HF). The hydrogen fluoride can then react with other materials or itself to form solid fluoride compounds.
-
Protocol:
-
Do not attempt to tighten the valve or disturb the powder.
-
Immediately evacuate the area and follow your facility's emergency procedures for a gas leak.
-
Contact your institution's EHS department or hazardous materials team to manage the leaking cylinder. Only trained personnel with appropriate PPE should handle this situation.
-
Q: During my reaction, I observed an unexpected and rapid increase in pressure. What could be the cause and how should I respond?
A: A sudden pressure increase can indicate a runaway reaction, potentially due to contamination or thermal instability.
-
Causality: Contamination with water, alcohols, or bases can catalyze a rapid decomposition or reaction of Carbonyl chloride fluoride, leading to a rapid evolution of gas and a dangerous pressure increase.[1][6] High temperatures can also cause decomposition to toxic gases.[5][6]
-
Protocol:
-
If you can do so safely, immediately remove any heat source and initiate cooling of the reaction vessel.
-
Alert a colleague and be prepared to evacuate the immediate area.
-
If the pressure continues to rise uncontrollably, evacuate the laboratory and activate your emergency response system.
-
Quantitative Data Summary
The following table provides key quantitative data for Carbonyl chloride fluoride for easy reference.
| Property | Value | Source |
| Chemical Formula | CClFO | [1] |
| Molecular Weight | 82.46 g/mol | [1] |
| Boiling Point | -45 °C | [1] |
| Melting Point | -138 °C | [1] |
| Vapor Density | 1.397 g/cm³ | [7] |
| ACGIH TLV-TWA (8-hour) | 2 ppm | [8] |
| ACGIH TLV-STEL (15-min) | 5 ppm | [8] |
Experimental Workflow Protocol: Safe Handling of a Carbonyl Chloride Fluoride Cylinder
This protocol outlines the essential steps for safely connecting and using a Carbonyl chloride fluoride cylinder in a laboratory setting.
-
Preparation and PPE:
-
Ensure the work will be conducted in a certified chemical fume hood with a tested and functional sash.
-
Don appropriate PPE: flame-resistant lab coat, tightly fitting safety goggles, a face shield, and compatible gloves (e.g., nitrile or chloroprene).[3][4][7]
-
Have an emergency eyewash station and safety shower readily accessible.[3]
-
-
Cylinder Inspection:
-
Before moving the cylinder, visually inspect it for any signs of damage, corrosion, or leaks.
-
Ensure the valve cap is securely in place.
-
-
Transporting the Cylinder:
-
Use a suitable hand truck or cylinder cart to move the cylinder; do not drag or roll it.[8]
-
Secure the cylinder to the cart during transport.
-
-
Securing the Cylinder in the Fume Hood:
-
Place the cylinder in the fume hood and secure it in an upright position with straps or chains to a stable support.[3]
-
-
Regulator and Tubing Connection:
-
Use a regulator and tubing made of materials compatible with Carbonyl chloride fluoride. Consult with your supplier for appropriate materials.
-
Ensure all connections are clean, dry, and free of any contaminants.
-
Connect the regulator to the cylinder valve following the manufacturer's instructions.
-
-
Leak Testing:
-
Before opening the main cylinder valve, perform a leak test on all connections using an appropriate leak detection solution or a handheld electronic leak detector.
-
-
Performing the Experiment:
-
Slowly open the main cylinder valve.
-
Adjust the regulator to the desired delivery pressure.
-
Continuously monitor the reaction and the experimental setup for any signs of leaks or abnormalities.
-
-
Shutdown and Disconnection:
-
When the experiment is complete, close the main cylinder valve.
-
Vent the residual gas from the regulator and tubing into a suitable scrubbing solution or an appropriate trapping system.
-
Once the lines are purged, close the regulator valve.
-
Disconnect the regulator from the cylinder.
-
Replace the valve cap on the cylinder.
-
Logical Workflow Diagram
The following diagram illustrates the critical decision points and workflow for safely handling Carbonyl chloride fluoride.
Caption: Safe handling workflow for Carbonyl chloride fluoride.
References
-
Standard Operating Procedure: Carbonyl fluoride. University of Georgia Office of Research. [Link]
-
Hazardous Substance Fact Sheet: Carbonyl Fluoride. New Jersey Department of Health. [Link]
-
CARBONYL CHLORIDE FLUORIDE | 353-49-1. LookChem. [Link]
-
Carbonyl fluoride. Wikipedia. [Link]
-
SAFETY DATA SHEET: Carbonyl Fluoride. Airgas. [Link]
-
International Chemical Safety Cards (ICSC): CARBONYL FLUORIDE. INCHEM. [Link]
Sources
- 1. Cas 353-49-1,CARBONYL CHLORIDE FLUORIDE | lookchem [lookchem.com]
- 2. Carbonyl fluoride - Wikipedia [en.wikipedia.org]
- 3. research.uga.edu [research.uga.edu]
- 4. nj.gov [nj.gov]
- 5. ICSC 0633 - CARBONYL FLUORIDE [inchem.org]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. airgas.com [airgas.com]
Personal protective equipment (PPE) for handling Carbonyl chloride fluoride
This guide is designed to provide researchers, scientists, and drug development professionals with essential safety information, troubleshooting advice, and detailed protocols for the use of Personal Protective Equipment (PPE) when handling Carbonyl chloride fluoride (COClF). The inherent reactivity and toxicity of this compound demand a rigorous and well-understood safety protocol. This document moves beyond simple checklists to explain the scientific rationale behind each recommendation, ensuring a self-validating system of safety and control in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the safe handling of Carbonyl chloride fluoride.
Q1: What are the primary hazards of Carbonyl chloride fluoride that dictate PPE requirements?
A1: Carbonyl chloride fluoride is a colorless, pungent gas that is very toxic by inhalation.[1] The primary hazards stem from its high reactivity and toxicity:
-
Extreme Inhalation Toxicity: It is a severe irritant to the mucous membranes and respiratory tract.[2] Inhaling the gas can cause coughing, wheezing, and shortness of breath, with higher exposures potentially leading to a life-threatening buildup of fluid in the lungs (pulmonary edema), which can be delayed in onset.[3]
-
Corrosivity and Water Reactivity: The compound reacts with water or moisture to produce toxic and corrosive hydrofluoric acid and carbon dioxide.[1][4] This is a critical consideration, as even ambient humidity can initiate this reaction, meaning any exposure to the gas is also a potential exposure to hydrofluoric acid.
-
Dermal and Ocular Burns: Direct contact with the gas or liquid can cause severe skin and eye irritation and chemical burns.[3]
-
Cryogenic Hazard (Frostbite): As a compressed liquefied gas, rapid expansion upon release can cause extremely low temperatures, leading to frostbite on exposed skin or eye tissue.[1][5]
Q2: What is the absolute minimum level of PPE required for any task involving Carbonyl chloride fluoride?
A2: Due to its high toxicity and reactivity, a comprehensive PPE ensemble is mandatory. The minimum requirement for any handling operation includes:
-
Respiratory Protection: A full-facepiece, NIOSH-approved supplied-air respirator (SAR) operated in a pressure-demand or other positive-pressure mode is recommended, especially where exposure limits may be exceeded.[6] For certain situations, a gas-tight chemical protection suit including a self-contained breathing apparatus (SCBA) may be necessary.[7]
-
Eye and Face Protection: A full-face respirator provides integral eye and face protection. If not using a full-facepiece, chemical splash goggles and a face shield are required.
-
Skin and Body Protection: A fire/flame-resistant and impervious suit is necessary to protect against gas, liquid, and its corrosive byproducts.[8] Standard lab coats are entirely insufficient.
-
Hand Protection: Cold-insulating gloves should be worn over chemically impermeable gloves.[9][7] Materials such as nitrile or chloroprene may be suitable, but gloves must be inspected for any defects before each use.[4] Always consult the glove manufacturer's specific chemical resistance data.
Q3: How does the water reactivity of Carbonyl chloride fluoride influence emergency procedures?
A3: The reaction with water to form hydrofluoric acid is a critical factor. In the event of a spill or leak, NEVER use a direct water jet on the liquid .[9][7] Using water will accelerate the formation of toxic and corrosive fumes, worsening the situation.[1] Emergency response should focus on ventilating the area to disperse the gas.[3] Emergency showers and eyewash stations must be immediately available for personnel, but spill cleanup procedures must avoid direct water application to the source.[3]
Q4: What are the key signs and symptoms of an acute exposure?
A4: Immediate symptoms after exposure can include a burning sensation in the throat, coughing, and wheezing.[1] Skin or eye contact will cause immediate pain and redness.[7] A critical and dangerous aspect of this chemical is the potential for delayed onset of severe symptoms, particularly pulmonary edema, which can occur hours after the initial exposure.[1][3] Any individual suspecting exposure must be moved to fresh air immediately and seek urgent medical attention, even if symptoms appear minor at first.[8]
Q5: What are the established occupational exposure limits for Carbonyl chloride fluoride?
A5: Several agencies have established workplace exposure limits to protect personnel. These values underscore the high toxicity of the gas.
| Agency | Time-Weighted Average (TWA) | Short-Term Exposure Limit (STEL) |
| NIOSH REL | 2 ppm (10-hour TWA) | 5 ppm (15-minute STEL) |
| ACGIH TLV | 2 ppm (8-hour TWA) | 5 ppm (15-minute STEL) |
| OSHA PEL | Not formally established | Not formally established |
| CAL/OSHA PEL | 2 ppm (8-hour TWA) | 5 ppm (15-minute STEL) |
Data sourced from Airgas SDS, NJ.gov Hazardous Substance Fact Sheet, and OSHA Chemical Sampling Information.[3][6][10]
Troubleshooting Guide: Real-Time Experimental Issues
Q: I'm wearing my full-face respirator, but my eyes are starting to burn. What is happening and what should I do?
A: Causality: This indicates a breach in your primary containment and a failure of your respirator's seal. The burning sensation is caused by the gas irritating your eyes. This is a serious situation. Immediate Action:
-
Safely and immediately terminate the experiment or process.
-
Holding your breath, exit the hazardous area immediately.
-
Proceed directly to the nearest emergency eyewash station and flush your eyes for at least 15 minutes, removing contact lenses if present.[9][8]
-
Alert your colleagues and supervisor and initiate your facility's emergency response protocol.
-
Seek immediate medical attention.[4] Post-Incident Analysis: Your respirator must be taken out of service and inspected. You must perform a new fit test before re-entering a hazardous environment. The experimental setup must be thoroughly checked for leaks.
Q: I felt a sudden cold spot on my hand through my gloves while near a gas cylinder. What does this mean?
A: Causality: You have likely been exposed to a micro-leak of liquefied Carbonyl chloride fluoride. The cold sensation is the rapid evaporation of the gas causing a frostbite hazard.[1][5] This also means your glove material may be compromised or unsuitable. Immediate Action:
-
Move away from the potential leak source immediately.
-
Go to the nearest sink or drench shower.
-
While flushing the gloved hand with copious amounts of water, carefully remove the outer glove, followed by the inner glove, avoiding contact with your bare skin.
-
Continue flushing the affected area for at least 15 minutes. For frostbite, do not remove clothing that is frozen to the skin.[7]
-
Seek immediate medical attention and report the incident.[7] Post-Incident Analysis: The gas cylinder and associated tubing must be leak-tested. The choice of glove material must be re-evaluated based on chemical compatibility and breakthrough time data.
Q: I hear a hissing sound and smell a pungent odor from my experimental apparatus. What is the protocol?
A: Causality: These are clear indicators of a gas leak. The pungent odor confirms the presence of Carbonyl chloride fluoride in the air.[1][9] Immediate Action:
-
If it is safe to do so without significant risk, shut off the gas flow at the source cylinder.[3]
-
Immediately evacuate the area, alerting all personnel to do the same.[8]
-
Activate your laboratory's emergency alarm.
-
From a safe location, contact your institution's emergency response team.
-
Do not re-enter the area until it has been declared safe by trained emergency personnel.[6] The isolation distance for a leak is a minimum of 100 meters (330 feet) in all directions.[1]
Protocols and Data
Hierarchy of Controls for Carbonyl Chloride Fluoride
Personal Protective Equipment (PPE) is the last line of defense. Before any work is started, a risk assessment must be conducted to ensure higher-level controls are in place. This diagram illustrates the prioritization of safety measures, from most to least effective.
Caption: The Hierarchy of Controls prioritizes safety strategies.
Experimental Protocol: Donning and Doffing of PPE
This protocol is a self-validating system. Each step includes a verification action to ensure integrity.
Part 1: Donning (Putting On) PPE
-
Pre-Inspection:
-
Action: Visually inspect all PPE components (suit, gloves, respirator, face shield) for tears, punctures, or degradation.
-
Verification: Confirm all items are free of defects. Discard and replace any compromised equipment.
-
-
Inner Gloves:
-
Action: Don the first pair of chemically resistant gloves (e.g., nitrile).[4]
-
Verification: Ensure a snug fit with no wrinkles.
-
-
Chemical Suit:
-
Action: Step into the impervious chemical suit, pulling it up to your waist. Put arms into sleeves.
-
Verification: Check that the suit is not twisted and allows for a full range of motion.
-
-
Respirator:
-
Action: Place the full-face respirator over your face and adjust the straps for a secure but comfortable fit.
-
Verification: Perform a positive and negative pressure seal check as per the manufacturer's instructions to ensure there are no leaks.
-
-
Suit Hood and Closure:
-
Action: Pull the suit's hood over your head, ensuring it interfaces correctly with the respirator without impeding the seal. Secure all suit closures (zippers, storm flaps).
-
Verification: Confirm there are no gaps between the hood and the respirator.
-
-
Outer Gloves:
-
Action: Don the second pair of gloves (cold-insulating or another chemical-resistant layer), pulling the cuff of the glove over the sleeve of the suit.
-
Verification: Use chemical-resistant tape to seal the glove-to-sleeve interface.
-
-
Final Check:
-
Action: Have a trained colleague (buddy system) visually inspect your entire ensemble.
-
Verification: The colleague confirms complete encapsulation and proper seals before you enter the hazardous area.
-
Part 2: Doffing (Taking Off) PPE
Doffing is a critical step to prevent self-contamination. This should be performed in a designated decontamination area.
-
Gross Decontamination:
-
Action: If a significant exposure is suspected, perform gross decontamination in an emergency shower.
-
Verification: Ensure all visible contamination is washed away before proceeding.
-
-
Outer Gloves:
-
Action: Remove the tape. Peel off the outer gloves, turning them inside-out as you remove them. Dispose of them in a designated hazardous waste container.
-
Verification: Your inner gloves remain clean and uncompromised.
-
-
Suit and Hood:
-
Action: Unzip the suit. Roll the hood and suit downwards and away from your body, turning it inside-out. Avoid touching the exterior surface with your inner gloves.
-
Verification: The contaminated exterior is contained within the rolled-up suit. Dispose of it in the designated container.
-
-
Respirator:
-
Action: With your head tilted back, loosen the bottom straps first, then the top straps. Pull the respirator away from your face.
-
Verification: Do not touch the front of the respirator cartridge or facepiece. Place it in the designated area for cleaning and disinfection.
-
-
Inner Gloves:
-
Action: Remove the final pair of gloves by hooking a finger under the cuff of one glove and peeling it off inside-out. Use the balled-up glove to remove the second glove, touching only the inside surface.
-
Verification: Your bare hands have not touched any contaminated surface. Dispose of gloves in hazardous waste.
-
-
Hygiene:
-
Action: Immediately wash your hands and face thoroughly with soap and water.[8]
-
Verification: Final step in the decontamination process.
-
References
-
Common Name: CARBONYL FLUORIDE HAZARD SUMMARY . (1999). New Jersey Department of Health and Senior Services. [Link]
-
SAFETY DATA SHEET - Carbonyl Fluoride . (2018). Airgas. [Link]
-
Standard Operating Procedure for Carbonyl Fluoride . University of Georgia Office of Research. [Link]
-
ICSC 0633 - CARBONYL FLUORIDE . INCHEM. [Link]
-
CARBONYL FLUORIDE | Occupational Safety and Health Administration . OSHA. [Link]
-
Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 18 . (2014). National Academies of Sciences, Engineering, and Medicine. [Link]
-
NIOSH Recommendations for Chemical Protective Clothing . (Archived). Centers for Disease Control and Prevention. [Link]
Sources
- 1. CARBONYL FLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Read "Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 18" at NAP.edu [nationalacademies.org]
- 3. nj.gov [nj.gov]
- 4. research.uga.edu [research.uga.edu]
- 5. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 6. airgas.com [airgas.com]
- 7. ICSC 0633 - CARBONYL FLUORIDE [inchem.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. CARBONYL FLUORIDE | Occupational Safety and Health Administration [osha.gov]
Navigating the Reactive Landscape of Carbonyl Chloride Fluoride: A Technical Guide for Researchers
Welcome to the technical support center for the safe and effective handling of carbonyl chloride fluoride (COFCl). This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive reagent in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to ensure both the integrity of your research and the safety of your laboratory environment.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the incompatibilities of carbonyl chloride fluoride.
Q1: What are the primary chemical groups that are incompatible with carbonyl chloride fluoride?
A1: Carbonyl chloride fluoride is an acyl halide, and as such, it is highly susceptible to nucleophilic attack. The primary chemical groups to be strictly avoided are:
-
Water and Moisture: Reacts vigorously to produce toxic and corrosive fumes.[1]
-
Alcohols: Reacts to form unstable and potentially hazardous esters.[1][2]
-
Amines (Primary and Secondary): Reacts readily to form carbamoyl fluorides and chlorides, often with significant heat generation.[1][2][3]
-
Strong Bases (e.g., hydroxides, alkoxides): Can lead to violent, exothermic reactions and the release of toxic gases.[1][2]
-
Strong Oxidizing Agents: Can create a fire or explosion hazard.[1][2]
-
Certain Metals: While not universally reactive with all metals, caution should be exercised, especially in the presence of moisture which can generate corrosive hydrofluoric acid.
Q2: I've heard carbonyl chloride fluoride is water-reactive. What are the products of this reaction and why is it so hazardous?
A2: The reaction with water is a significant safety concern. Carbonyl chloride fluoride readily hydrolyzes, even with atmospheric moisture, to produce hydrogen fluoride (HF) and carbon dioxide.[4][5] Hydrogen fluoride is a highly corrosive and toxic gas that can cause severe respiratory tract irritation, pulmonary edema, and severe skin and eye burns.[6][7] The reaction is vigorous and can lead to a rapid increase in pressure within a closed system.
Q3: Can I use standard laboratory solvents with carbonyl chloride fluoride?
A3: Extreme caution is necessary when selecting solvents. Many common laboratory solvents are incompatible. For instance:
-
Protic solvents (e.g., water, alcohols, amines) are highly reactive.
-
Ethers (e.g., diethyl ether, tetrahydrofuran) may form explosive peroxides and can react vigorously, especially in the presence of metal salt impurities.[1]
-
Aprotic, non-polar solvents such as perfluorinated hydrocarbons or dry, inert chlorinated solvents may be suitable, but compatibility must be verified for each specific application. Always ensure the solvent is rigorously dried before use.
Q4: What are the thermal decomposition products of carbonyl chloride fluoride?
A4: At elevated temperatures (around 450-490°C), carbonyl chloride fluoride decomposes to produce highly toxic gases, including carbon monoxide (CO) and fluorine (F2) or hydrogen fluoride (HF) if moisture is present.[1][2][7] This decomposition underscores the importance of avoiding high temperatures during storage and handling.
Troubleshooting Guides
This section provides step-by-step guidance for addressing specific issues that may arise during experiments involving carbonyl chloride fluoride.
Scenario 1: Accidental Introduction of Moisture into the Reaction Vessel
Issue: You observe fuming or an unexpected increase in temperature and pressure in your reaction vessel containing carbonyl chloride fluoride.
Causality: This is a classic sign of water contamination, leading to the rapid hydrolysis of carbonyl chloride fluoride and the generation of gaseous, corrosive byproducts.
Troubleshooting Protocol:
-
Immediate Evacuation and Notification: If the reaction is vigorous and generating a significant amount of fumes, immediately evacuate the immediate area and alert your lab supervisor and safety officer.
-
Ventilation: Ensure the reaction is taking place in a well-ventilated fume hood with the sash at the lowest practical height.
-
Cooling (if safe to do so): If the reaction is contained and the temperature rise is manageable, an external cooling bath (e.g., ice water) can be carefully applied to slow the reaction rate. Do NOT use water directly on any spilled material.
-
Neutralization (for small, controlled reactions): If the reaction is small and can be safely controlled, you can consider slowly quenching the reaction with a suitable anhydrous, inert solvent to dilute the carbonyl chloride fluoride, followed by a slow addition of a bulky, non-nucleophilic base (e.g., triethylamine) in an inert solvent to neutralize the generated acid. This should only be attempted by experienced personnel with appropriate personal protective equipment (PPE).
Caption: Workflow for addressing moisture contamination.
Scenario 2: Inadvertent Mixing with an Incompatible Reagent (e.g., an Alcohol or Amine)
Issue: A rapid, exothermic reaction occurs upon the addition of another reagent to your carbonyl chloride fluoride solution.
Causality: A nucleophilic reagent, such as an alcohol or amine, is reacting with the carbonyl chloride fluoride. These reactions can be highly exothermic and lead to a rapid increase in temperature and pressure, potentially causing the release of hazardous materials.
Troubleshooting Protocol:
-
Stop Addition: Immediately cease the addition of the incompatible reagent.
-
Cooling: If the reaction vessel is accessible and the reaction is not yet out of control, immerse it in a cooling bath to dissipate the heat.
-
Dilution: If possible and safe, add a large volume of a compatible, anhydrous, and inert solvent to dilute the reactants and help control the temperature.
-
Do Not Seal the Vessel: Ensure the reaction vessel is not sealed to prevent pressure buildup. If necessary and safe, vent the vessel to a scrubbing system designed to handle acidic gases.
Caption: Steps for managing an incompatible reagent addition.
Incompatibility Summary Table
| Incompatible Reagent Class | Potential Hazard | Chemical Rationale |
| Water/Moisture | Vigorous reaction, release of toxic and corrosive HF gas.[1][6][7] | Hydrolysis of the acyl halide.[4][5] |
| Alcohols | Exothermic reaction, formation of potentially unstable products.[1][2] | Nucleophilic acyl substitution. |
| Amines | Vigorous, exothermic reaction.[1][2][3] | Nucleophilic acyl substitution. |
| Strong Bases | Violent, exothermic reaction.[1][2] | Rapid neutralization and potential for uncontrolled reaction. |
| Strong Oxidizing Agents | Fire and/or explosion hazard.[1][2] | Redox reaction. |
| Ethers | Potential for explosive reaction, especially with metal salts.[1] | Peroxide formation and Lewis acid catalysis. |
| Hexafluoroisopropylideneaminolithium | Violent reaction.[1] | Highly reactive nucleophile. |
Experimental Protocols
Protocol for the Safe Quenching of Residual Carbonyl Chloride Fluoride
Objective: To safely neutralize small quantities of unreacted carbonyl chloride fluoride at the end of an experiment.
Materials:
-
Anhydrous, inert solvent (e.g., perfluorohexane or dry dichloromethane)
-
Anhydrous, non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Dropping funnel
-
Stir plate and stir bar
-
Cooling bath (e.g., ice water)
-
Gas scrubber system containing a caustic solution (e.g., NaOH or KOH)
Procedure:
-
Inert Atmosphere: Ensure the reaction vessel containing the residual carbonyl chloride fluoride is under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Cooling: Cool the reaction vessel to 0 °C using a cooling bath.
-
Dilution: Slowly add an excess of the anhydrous, inert solvent to the reaction vessel with stirring.
-
Prepare Quenching Solution: In a separate, dry flask, prepare a solution of the non-nucleophilic base in the anhydrous, inert solvent.
-
Slow Addition: Transfer the quenching solution to a dropping funnel and add it dropwise to the cooled, stirred solution of carbonyl chloride fluoride.
-
Monitor Temperature: Carefully monitor the internal temperature of the reaction vessel throughout the addition. If a significant exotherm is observed, pause the addition until the temperature subsides.
-
Complete the Quench: Continue the addition until all of the carbonyl chloride fluoride has been consumed (this can be monitored by techniques such as in-situ IR spectroscopy if available).
-
Post-Quench Stirring: Allow the reaction mixture to stir at 0 °C for an additional 30 minutes to ensure complete neutralization.
-
Safe Disposal: The resulting mixture should be disposed of in accordance with your institution's hazardous waste management guidelines.
References
-
New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: CARBONYL FLUORIDE. Retrieved from [Link]
-
International Programme on Chemical Safety. (2021). International Chemical Safety Cards (ICSC): CARBONYL FLUORIDE. Retrieved from [Link]
- Fawcett, F. S., & Tullock, C. W. (1962). The Chemistry of Carbonyl Fluoride. I. The Fluorination of Organic Compounds. Journal of the American Chemical Society, 84(22), 4275–4285.
-
Airgas. (2018). SAFETY DATA SHEET: Carbonyl Fluoride. Retrieved from [Link]
- National Research Council. (2014). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 18.
-
Wikipedia. (n.d.). Carbonyl fluoride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9623, Carbonyl fluoride. Retrieved from [Link]
- Schimler, S. D., et al. (2019). Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance. Journal of the American Chemical Society, 141(42), 16864–16873.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9622, Carbonyl chloride fluoride. Retrieved from [Link]
- Liu, L., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
- Poce, G., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
- Del Mare, C., et al. (1975). The Chemistry of Carbonyl Chloride Fluoride. I. The Ring Opening of Cyclic Ethers with Carbonyl Chloride Fluoride. Journal of Fluorine Chemistry, 5(3), 231-239.
Sources
- 1. CARBONYL FLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Carbonyl fluoride | COF2 | CID 9623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Read "Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 18" at NAP.edu [nationalacademies.org]
- 5. Carbonyl fluoride - Wikipedia [en.wikipedia.org]
- 6. nj.gov [nj.gov]
- 7. ICSC 0633 - CARBONYL FLUORIDE [inchem.org]
Technical Support Center: Catalyst Selection for Carbonyl Chloride Fluoride Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for catalyst selection and troubleshooting in carbonyl chloride fluoride (COClF) synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in fluorination chemistry. Our goal is to provide not just answers, but a foundational understanding of the principles governing catalyst choice and reaction optimization.
Section 1: Fundamentals of Carbonyl Chloride Fluoride Synthesis
Q1: What is the primary reaction for synthesizing carbonyl chloride fluoride (COClF), and why is a catalyst essential?
The industrial synthesis of carbonyl chloride fluoride (COClF) is primarily achieved through the gas-phase fluorination of phosgene (COCl₂) with hydrogen fluoride (HF). The reaction proceeds in two steps: first to the intermediate COClF, and then to the final product, carbonyl fluoride (COF₂).
-
Step 1: COCl₂ + HF ⇌ COClF + HCl
-
Step 2: COClF + HF ⇌ COF₂ + HCl
While this reaction can occur thermally, it is impractically slow and requires high temperatures that can lead to unwanted side reactions and equipment corrosion. A catalyst is crucial for several reasons:
-
Increased Reaction Rate: Catalysts provide an alternative reaction pathway with a lower activation energy, significantly accelerating the rate of chlorine-fluorine exchange.
-
Enhanced Selectivity: The primary challenge in this synthesis is stopping the reaction at the COClF stage without over-fluorinating to COF₂. A well-chosen catalyst enhances the selectivity towards the desired monosubstituted product.
-
Milder Operating Conditions: By increasing the reaction rate, catalysts allow the process to be run at lower temperatures and pressures. This reduces energy consumption, minimizes side-product formation (like the decomposition of phosgene), and extends the life of the reactor.[1]
The synthesis of phosgene itself, the precursor, is also a catalytic process, typically involving the reaction of carbon monoxide (CO) and chlorine (Cl₂) over an activated carbon catalyst.[2][3][4] Understanding the catalytic nature of the entire production chain is key to process control.
Section 2: Catalyst Selection Guide
Q2: What are the common types of catalysts used for the fluorination of phosgene?
Catalysts for this process are typically solid, heterogeneous catalysts that can withstand the highly corrosive HF environment. They generally fall into two categories:
-
Supported Metal Halides/Fluorides: These are the most common industrial catalysts. They consist of a high-surface-area support material impregnated with an active metal component.
-
Active Components: The active catalytic species are often fluorides or chlorides of transition metals and other elements. Patents and literature describe the use of elements such as Chromium (Cr), Nickel (Ni), Indium (In), Zinc (Zn), Cobalt (Co), Magnesium (Mg), and Iron (Fe).[1] These metals act as Lewis acids, facilitating the halogen exchange.
-
Supports: The support provides mechanical stability and a large surface area for the active sites. The most common supports are activated alumina (γ-Al₂O₃ or η-Al₂O₃) and activated carbon.[1] The choice of support can influence catalyst activity and lifespan.
-
-
Bulk Catalysts: In some cases, a bulk metal fluoride or a mixture of metal fluorides may be used without a separate support material. For instance, antimony pentafluoride (SbF₅) has been studied for its high activity in Cl/F exchange reactions, although its application can be limited by its cost and handling difficulties.[5]
Q3: How do I choose the best catalyst for my specific application?
The optimal catalyst depends on the desired scale, selectivity, and operating conditions. The following decision-making workflow can guide your selection.
Caption: A decision workflow for selecting a COClF synthesis catalyst.
Q4: What are the key performance indicators for a good catalyst in this reaction?
When evaluating catalysts, focus on these three metrics:
-
Activity: This measures the rate at which the catalyst converts reactants into products. It's often expressed as the space-time yield (STY) or turnover frequency (TOF). High activity allows for smaller reactors or higher throughput.
-
Selectivity: This is the ratio of the desired product (COClF) formed to the total amount of reactant (COCl₂) consumed. Poor selectivity leads to the formation of COF₂ and requires costly downstream separation.
-
Stability/Lifetime: The catalyst must remain active over an extended period. Deactivation can occur through poisoning, coking (carbon deposition), or physical degradation of the support material. A stable catalyst minimizes downtime and replacement costs.
| Catalyst System | Typical Support | Operating Temp. (°C) | Key Advantages | Potential Issues |
| Chromium-based | γ-Alumina | 100 - 250 | High activity, good thermal stability, industry standard. | Potential for environmental/health concerns with Cr(VI). |
| Nickel/Iron/Zinc | Activated Carbon | 80 - 200 | Good selectivity to COClF, lower cost. | Susceptible to coking, lower mechanical strength. |
| Antimony Pentafluoride | None (Bulk) | 25 - 100 | Very high reactivity at low temperatures.[5] | High cost, moisture sensitivity, difficult to handle. |
| Activated Carbon | None | 150 - 300 | Inexpensive, readily available. | Generally lower activity and selectivity for COClF; often favors COF₂.[6] |
Section 3: Troubleshooting Common Catalyst-Related Issues
This section addresses problems you might encounter during your experiments.
Q5: My reaction yield is low. What are the potential catalyst-related causes?
Low yield is a common problem that can often be traced back to the catalyst. Use the following guide to diagnose the issue.
Caption: A troubleshooting flowchart for low COClF yield.
Q6: I'm observing significant over-fluorination to COF₂. How can I improve selectivity to COClF?
High COF₂ content indicates that the second fluorination step is too fast relative to the first.
-
Reduce Reaction Temperature: The activation energy for the second fluorination (COClF → COF₂) is often different from the first. Lowering the temperature typically slows the second step more significantly, favoring COClF.
-
Increase Space Velocity: Reducing the contact time of the reactants with the catalyst can limit the extent of the reaction, preventing the newly formed COClF from reacting further.
-
Adjust Reactant Stoichiometry: Using a lower HF to COCl₂ molar ratio can limit the availability of the fluorinating agent, thus disfavoring the second fluorination step. A molar ratio of HF to phosgene of at least 2:1 is generally needed for the reaction to proceed smoothly.[1]
-
Change Catalyst: Some catalysts are inherently more selective. For example, catalysts based on Zn or Ni on activated carbon may offer better selectivity to COClF compared to highly active chromium catalysts which can more readily produce COF₂.
Q7: My catalyst seems to have deactivated quickly. What are the common causes and how can I prevent it?
Catalyst deactivation is a critical issue in continuous gas-phase reactions.
-
Poisoning: This is the most common cause. Water is a major poison, as it can react with the active sites and with the product/reactants to form corrosive byproducts.[7][8] Ensure both COCl₂ and HF feeds are anhydrous.
-
Coking: At higher temperatures, carbonaceous deposits can form on the catalyst surface, blocking active sites. This is more common with activated carbon supports. Lowering the temperature or performing periodic regeneration by controlled oxidation can help.
-
Sintering: At excessively high temperatures, the small crystallites of the active metal on the support can agglomerate into larger particles. This irreversibly reduces the active surface area. Strictly adhere to the catalyst's recommended maximum operating temperature.
-
Leaching: In some systems, the active component can be stripped from the support by the reactant stream, especially in the presence of impurities.
Section 4: Experimental Protocols & Safety
Q8: Can you provide a general protocol for catalyst activation?
Objective: To prepare a supported metal halide catalyst for gas-phase fluorination by removing moisture and ensuring the active sites are in the correct state.
Materials:
-
Supported catalyst (e.g., 5% Cr₂O₃ on γ-Al₂O₃ pellets).
-
Fixed-bed reactor tube (e.g., made of Monel® or Hastelloy®).
-
Inert gas supply (Nitrogen, N₂), anhydrous.
-
Hydrogen Fluoride (HF) supply, anhydrous.
-
Temperature controller and furnace.
-
Downstream scrubber for acid gases.
Protocol:
-
Loading the Reactor: Carefully load a known quantity of the catalyst into the reactor tube, ensuring a uniform packing to prevent channeling.
-
Drying/Calcination (Moisture Removal):
-
Begin flowing dry N₂ through the catalyst bed at a low flow rate (e.g., 50-100 mL/min).
-
Slowly ramp the temperature of the furnace to 250-350°C.
-
Hold at this temperature for 4-6 hours under the N₂ flow to drive off any physisorbed water.
-
-
Pre-fluorination (Activation):
-
Lower the reactor temperature to the intended reaction temperature (e.g., 150°C).
-
While maintaining the N₂ flow, slowly introduce anhydrous HF into the gas stream. Start with a low concentration (e.g., 5% HF in N₂) and gradually increase to pure HF over several hours.
-
Causality: This step is critical. It converts the metal oxides on the support to active metal fluorides and fluorinates the surface of the alumina support, preventing HF from being consumed by the support during the actual reaction.
-
-
Conditioning:
-
Once the bed is saturated with HF (indicated by a stable HF concentration at the reactor outlet), the catalyst is considered active.
-
The reaction can be initiated by stopping the N₂ flow and introducing the COCl₂ feed.
-
Q9: What are the critical safety considerations for this reaction?
Extreme caution is required. All reactants and products are highly toxic and corrosive.
-
Reagents:
-
Phosgene (COCl₂): Extremely toxic by inhalation with a delayed onset of pulmonary edema.[2] All manipulations must be done in a high-performance fume hood with a dedicated phosgene detection system.
-
Hydrogen Fluoride (HF): Highly corrosive and toxic. Causes severe burns upon skin contact that may not be immediately painful. Always have calcium gluconate gel available as a first aid measure.
-
-
Products:
-
Carbonyl Chloride Fluoride (COClF): A toxic and corrosive gas.[9]
-
Hydrogen Chloride (HCl): A corrosive gas.
-
-
General Precautions:
-
Materials of Construction: Use corrosion-resistant materials like Monel®, Hastelloy®, or PTFE for all wetted parts. Stainless steel is not suitable for prolonged exposure to anhydrous HF.
-
Ventilation and Scrubbing: The entire apparatus must be enclosed in a ventilated enclosure. All exhaust gases must be passed through a caustic scrubber (e.g., NaOH or KOH solution) to neutralize acid gases before venting.
-
Personal Protective Equipment (PPE): Wear a full-face respirator with an appropriate acid gas cartridge, neoprene or other HF-resistant gloves, a lab coat, and chemical splash goggles.[9][10]
-
References
-
CARBONYL FLUORIDE | Occupational Safety and Health Administration. U.S. Department of Labor. [Link]
-
The Chemistry of Carbonyl Fluoride. I. The Fluorination of Organic Compounds. ResearchGate GmbH. [Link]
-
Common Name: CARBONYL FLUORIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]
- Process for producing carbonyl difluoride.
- Process for production of carbonyl fluoride.
-
Named Reactions Of Haloalkanes and haloarenes. Chemistry Workshop JR. [Link]
-
PROCESS FOR PRODUCTION OF CARBONYL FLUORIDE. World Intellectual Property Organization. [Link]
- Methods for producing carbonyl fluoride and apparatus for the production.
-
Acyl fluoride synthesis by fluorination. Organic Chemistry Portal. [Link]
-
Carbonyl fluoride - Wikipedia. Wikimedia Foundation. [Link]
-
Phosgene synthesis catalysis: reaction kinetics and adsorption characteristics over Norit RX3 Extra activated carbon formulation. National Institutes of Health. [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
-
Novel synthetic pathway for the production of phosgene. National Institutes of Health. [Link]
-
Analytical Methods for Atmospheric Carbonyl Compounds: A Review. MDPI. [Link]
-
Cl/F-exchange reaction in COCl 2 /SbF 5 system: A theoretical investigation. ScienceDirect. [Link]
-
Mechanism and kinetics of the catalytic CO-H2 reaction: An approach by chemical transients and surface relaxation spectroscopy. National Institutes of Health. [Link]
-
Thiocarbonyl fluoride generated in situ from difluorocarbene for cyclization of vicinal X-H substituted amines (X = N, O, S). ScienceDirect. [Link]
-
Phosgene - Wikipedia. Wikimedia Foundation. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
Phosgene formation via carbon monoxide and dichlorine reaction over an activated carbon catalyst: Reaction testing arrangements. ResearchGate GmbH. [Link]
-
MEASUREMENT OF CARBONYL FLUORIDE, HYDROGEN FLUORIDE, AND OTHER COMBUSTION BYPRODUCTS DURING FIRE SUPPRESSION TESTING BY FOURIER. Defense Technical Information Center. [Link]
-
Phosgene formation via carbon monoxide and dichlorine reaction over an activated carbon catalyst: Reaction kinetics and mass balance relationships. ResearchGate GmbH. [Link]
-
Carbonyl-Based Processes Driving Sustainable Production. PatSnap. [Link]
-
SAFETY DATA SHEET - Carbonyl Fluoride. Airgas. [Link]
-
Development and application of decatungstate catalyzed C–H 18F- and 19F-fluorination, fluoroalkylation and beyond. National Institutes of Health. [Link]
-
DMF as CO Surrogate in Carbonylation Reactions. MDPI. [Link]
-
What Are Some Common Catalysts? YouTube. [Link]
-
Phosgene synthesis catalysis: reaction kinetics and adsorption characteristics over Norit RX3 Extra activated carbon formulation. ResearchGate GmbH. [Link]
-
Triphosgene/KF-mediated acyl fluoride synthesis via in situ fluoro(chloro)phosgene. Royal Society of Chemistry. [Link]
-
Utilization of CO2-Available Organocatalysts for Reactions with Industrially Important Epoxides. MDPI. [Link]
Sources
- 1. US8664438B2 - Process for producing carbonyl difluoride - Google Patents [patents.google.com]
- 2. Phosgene synthesis catalysis: reaction kinetics and adsorption characteristics over Norit RX3 Extra activated carbon formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel synthetic pathway for the production of phosgene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. US8513458B2 - Process for production of carbonyl fluoride - Google Patents [patents.google.com]
- 7. CARBONYL FLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Carbonyl fluoride - Wikipedia [en.wikipedia.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. nj.gov [nj.gov]
Validation & Comparative
A Guide to the Mass Spectrometry Fragmentation of Carbonyl Chloride Fluoride
For researchers and professionals in drug development and analytical chemistry, a deep understanding of molecular fragmentation patterns in mass spectrometry is fundamental. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation of carbonyl chloride fluoride (COClF), a compound of interest due to its reactive nature and presence in various chemical syntheses. We will explore the characteristic fragmentation pathways, compare its behavior to related carbonyl halides, and provide a standardized protocol for its analysis.
The Molecular Ion and Isotopic Signature
Carbonyl chloride fluoride is a simple molecule with the formula CClFO.[1][2][3][4] Its nominal molecular weight is 82 g/mol .[1][2][3] Due to the presence of chlorine, which has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), the molecular ion region of the mass spectrum will exhibit a characteristic isotopic pattern. The molecular ion peak (M⁺) will appear at m/z 82, corresponding to the molecule containing ³⁵Cl, and a smaller M+2 peak will be observed at m/z 84, corresponding to the ³⁷Cl-containing molecule. The expected intensity ratio of the M⁺ to M+2 peak is approximately 3:1.
Primary Fragmentation Pathways
Upon electron ionization, the carbonyl chloride fluoride molecule loses an electron to form the molecular ion, [COClF]⁺•. This energetically unstable species then undergoes fragmentation through several key pathways. The dominant fragmentation processes involve the cleavage of the carbon-halogen bonds.
A significant fragmentation route is the loss of a chlorine radical (•Cl), leading to the formation of the fluoroformyl cation, [COF]⁺. This fragment is observed as a prominent peak at m/z 47 .
Another important fragmentation pathway is the loss of a fluorine radical (•F), resulting in the formation of the chloroformyl cation, [COCl]⁺. This fragment gives rise to a characteristic isotopic cluster of peaks. The peak at m/z 63 corresponds to the ion containing the ³⁵Cl isotope, while the peak at m/z 65 corresponds to the ion with the ³⁷Cl isotope, again in an approximate 3:1 intensity ratio.
The following table summarizes the major ions observed in the electron ionization mass spectrum of carbonyl chloride fluoride:
| m/z | Proposed Fragment Ion | Neutral Loss |
| 82 | [CO³⁵ClF]⁺• | - |
| 84 | [CO³⁷ClF]⁺• | - |
| 63 | [CO³⁵Cl]⁺ | •F |
| 65 | [CO³⁷Cl]⁺ | •F |
| 47 | [COF]⁺ | •Cl |
Comparison with Phosgene (COCl₂) and Carbonyl Fluoride (COF₂)
To better understand the fragmentation of carbonyl chloride fluoride, it is insightful to compare it with its symmetric analogs, phosgene (COCl₂) and carbonyl fluoride (COF₂).
-
Phosgene (COCl₂): The mass spectrum of phosgene is dominated by the molecular ion peak and the [COCl]⁺ fragment resulting from the loss of a chlorine radical.
-
Carbonyl Fluoride (COF₂): Similarly, the mass spectrum of carbonyl fluoride shows a strong molecular ion and a prominent [COF]⁺ fragment from the loss of a fluorine radical.
The fragmentation of carbonyl chloride fluoride represents a combination of the behaviors of its symmetric counterparts. The relative ease of cleavage of the C-Cl versus the C-F bond influences the relative abundances of the [COF]⁺ and [COCl]⁺ fragments. Generally, the C-Cl bond is weaker than the C-F bond, suggesting that the formation of the [COF]⁺ ion at m/z 47 is a more favorable fragmentation pathway.
Experimental Protocol for GC-MS Analysis
This section outlines a standard operating procedure for the analysis of carbonyl chloride fluoride using a gas chromatograph coupled to a mass spectrometer with an electron ionization source.
Instrumentation:
-
Gas Chromatograph (GC) with a suitable capillary column (e.g., a non-polar or mid-polar column).
-
Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Gas-tight syringe for sample introduction.
Procedure:
-
Sample Preparation: Carbonyl chloride fluoride is a gas at room temperature.[5] A certified gas standard should be used.
-
GC Conditions:
-
Injector Temperature: 150 °C (to ensure rapid volatilization).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp to a higher temperature (e.g., 200 °C) to ensure separation from any potential impurities.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard for library matching).[6][7]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 30 to 100 to cover the molecular ion and all expected fragments.
-
Solvent Delay: Set an appropriate solvent delay to avoid filament damage from any solvent used for cleaning the injection system.
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum of the eluting peak corresponding to carbonyl chloride fluoride.
-
Identify the molecular ion and the major fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
-
Visualization of Fragmentation Pathways
The fragmentation pathways of carbonyl chloride fluoride can be visualized using the following diagram:
Sources
- 1. Carbonic chloride fluoride [webbook.nist.gov]
- 2. Carbonyl chloride fluoride | CClFO | CID 9622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbonic chloride fluoride [webbook.nist.gov]
- 4. Carbonic chloride fluoride [webbook.nist.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Classical electron ionization mass spectra in gas chromatography/mass spectrometry with supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
A Comparative Guide to Computational Studies on the Reaction Mechanisms of Carbonyl Chloride Fluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the computational approaches used to study the reaction mechanisms of Carbonyl Chloride Fluoride (COClF). In the absence of extensive direct computational studies on COClF, this guide draws upon established theoretical investigations of analogous carbonyl compounds to offer a comparative and predictive overview. By examining the unimolecular decomposition and bimolecular reactions of similar molecules, we can infer the likely behavior of COClF and highlight the computational methodologies best suited for its investigation.
Introduction: The Significance of Carbonyl Chloride Fluoride
Carbonyl chloride fluoride (COClF) is a reactive acyl halide of interest in various chemical contexts, from atmospheric chemistry to its potential role as an intermediate in synthetic organic chemistry. Understanding its reactivity and the mechanisms of its transformation is crucial for predicting its environmental fate and harnessing its synthetic utility. Computational chemistry provides a powerful toolkit to elucidate these reaction pathways at a molecular level, offering insights into transition states, reaction kinetics, and thermodynamics that are often challenging to obtain experimentally.
This guide will compare and contrast the computational methodologies applied to the study of key reaction types relevant to COClF:
-
Unimolecular Decomposition: The thermal breakdown of the molecule.
-
Reaction with Hydroxyl Radical (•OH): A critical atmospheric degradation pathway.
-
Reaction with Chlorine Atom (•Cl): Another potential atmospheric or industrial reaction.
-
Hydrolysis: Reaction with water, a fundamental process in aqueous environments.
-
Reaction with Ammonia: A key reaction demonstrating its behavior towards nucleophiles.
A Comparative Analysis of Computational Methodologies
The choice of computational method is paramount in accurately predicting reaction mechanisms and kinetics. The studies on analogous compounds employ a range of techniques, each with its own strengths and limitations.
Density Functional Theory (DFT): A workhorse in computational chemistry, DFT methods like B3LYP are frequently used for geometry optimizations and frequency calculations due to their balance of computational cost and accuracy. For radical reactions, functionals like M062X-D3(0) and the ωB97 series have shown to be reliable for predicting radical stabilization energies and bond dissociation energies[1].
Ab Initio Methods: High-level ab initio methods, such as the G2M (Gaussian-2 for molecules) and Coupled-Cluster (e.g., CCSD(T)) approaches, provide more accurate energies, often considered the "gold standard" for single-point energy calculations on DFT-optimized geometries. These methods are crucial for obtaining reliable reaction barriers and enthalpies[2][3].
Reaction Rate Theories: To connect the computed potential energy surface to macroscopic kinetic data, theories like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory are employed. RRKM theory is particularly important for unimolecular reactions, as it accounts for the energy distribution within the molecule and its effect on the reaction rate[2][3].
The following diagram illustrates a typical computational workflow for studying reaction mechanisms:
Figure 1: A generalized workflow for the computational investigation of reaction mechanisms.
Unimolecular Decomposition of Carbonyl Halides: A Comparative Perspective
Based on the C-Cl and C-F bond strengths, the initial and rate-determining step is likely the cleavage of the weaker C-Cl bond.
Table 1: Comparison of Calculated Activation Barriers for Unimolecular Decomposition of Small Organic Acids.
| Reactant | Decomposition Pathway | Computational Method | Activation Barrier (kcal/mol) | Reference |
| Formic Acid | Dehydration (Z conformer) | G2M(CC1)//B3LYP/6-311++G(d,p) | ~31 | [2] |
| Formic Acid | Decarboxylation (E conformer) | G2M(CC1)//B3LYP/6-311++G(d,p) | ~34 | [2] |
| Succinic Acid | Dehydration | G2M(CC2)//B3LYP/6-311++G(d,p) | 51.0 | [3] |
| Succinic Acid | Decarboxylation | G2M(CC2)//B3LYP/6-311++G(d,p) | 71.9 | [3] |
The data in Table 1 suggests that the specific conformation of the starting material can significantly influence the dominant decomposition pathway. For COClF, a thorough computational study would need to explore the potential energy surface for various dissociation channels.
The following diagram illustrates the potential unimolecular decomposition pathways for COClF:
Figure 2: Potential unimolecular decomposition pathways of Carbonyl Chloride Fluoride.
Atmospheric Oxidation: Reaction with Hydroxyl (•OH) Radicals
The reaction with the hydroxyl radical is a key atmospheric sink for many volatile organic compounds. For carbonyl compounds, the reaction can proceed via two primary mechanisms: hydrogen abstraction or addition to the carbonyl carbon. As COClF lacks hydrogen atoms, the reaction is expected to proceed via addition of the •OH radical to the carbon atom of the carbonyl group, followed by elimination of a halogen atom.
A study on the reaction of •OH with carbonyl sulfide (OCS) provides a useful comparison. The experimental results, supported by theoretical calculations, indicate that the reaction proceeds via an initial adduct formation[4].
Table 2: Comparison of Reaction Mechanisms for •OH with Carbonyl Compounds.
| Reactant | Dominant Mechanism | Key Intermediates/Products | Computational Approach | Reference |
| Carbonyl Sulfide (OCS) | Addition-Elimination | OC(OH)S* adduct, SH radical | DFT and experimental | [4] |
| Aromatic Amino Acids | Addition to aromatic ring | Hydroxylated products | DFT | [5] |
For COClF, the reaction with •OH is anticipated to form a short-lived intermediate, [COClF(OH)]•, which can then dissociate to produce either formyl fluoride and a chlorine atom or formyl chloride and a fluorine atom. The relative branching ratios would be determined by the respective energy barriers.
The proposed reaction mechanism is visualized below:
Figure 3: Proposed reaction pathways for the reaction of COClF with the hydroxyl radical.
Hydrolysis of Carbonyl Chloride Fluoride: The Role of Water
The hydrolysis of acyl halides is a fundamental organic reaction. A theoretical study on the hydrolysis of carbonyl fluoride (COF₂) revealed that the reaction with a single water molecule has a high activation barrier. However, the presence of a second water molecule, acting as a catalyst, significantly lowers this barrier through a proton relay mechanism[6]. This finding is crucial for understanding the hydrolysis of COClF in realistic aqueous environments.
The hydrolysis of COClF is expected to proceed via a nucleophilic addition of water to the carbonyl carbon, followed by the elimination of either HCl or HF. The catalytic effect of additional water molecules is likely to be a key factor in determining the reaction rate.
Table 3: Calculated Activation Barriers for the Hydrolysis of Carbonyl Fluoride.
| Reaction | Computational Method | Activation Barrier (kcal/mol) | Reference |
| CF₂O + H₂O | CCSD(T)//MP2 | 30-40 | [6] |
| CF₂O + 2H₂O | Ab initio | Significantly reduced | [6] |
The proposed mechanism for the water-assisted hydrolysis of COClF is as follows:
Figure 4: Proposed mechanism for the hydrolysis of COClF catalyzed by a second water molecule.
Reaction with Ammonia: A Nucleophilic Attack
The reaction of carbonyl compounds with ammonia and its derivatives is a classic example of nucleophilic addition to the carbonyl group, often leading to the formation of imines or enamines[7]. In the case of COClF, the reaction with ammonia is expected to proceed via nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of either HCl or HF to form fluoro- or chloro-substituted amides, respectively.
The greater electrophilicity of the carbonyl carbon in COClF compared to a typical ketone suggests a facile reaction. A detailed computational study would be necessary to determine the relative barriers for the elimination of Cl⁻ versus F⁻ and to predict the major product.
Conclusion and Future Directions
This guide has provided a comparative overview of the computational studies relevant to the reaction mechanisms of Carbonyl Chloride Fluoride. By drawing on analogies with similar, well-studied carbonyl compounds, we have outlined the expected reaction pathways for its unimolecular decomposition, atmospheric oxidation, hydrolysis, and reaction with ammonia.
The key takeaways are:
-
Computational Methodology is Crucial: A combination of DFT for geometries and high-level ab initio methods for energies, coupled with rate theory calculations like RRKM, is essential for accurate predictions.
-
Analogous Systems Provide Valuable Insights: In the absence of direct studies on COClF, data from similar molecules like carbonyl fluoride and small organic acids can guide our understanding.
-
Catalytic Effects are Significant: The role of additional solvent molecules, as seen in the hydrolysis of COF₂, is likely to be critical in condensed-phase reactions of COClF.
There is a clear need for dedicated computational studies on the reaction mechanisms of Carbonyl Chloride Fluoride to provide definitive quantitative data on its reactivity. Such studies would be invaluable for atmospheric modeling, synthetic chemistry, and materials science.
References
- Computational Study on the Kinetics and Mechanisms for the Unimolecular Decomposition of Formic and Oxalic Acids. PubMed.
- The Chemistry of Carbonyl Fluoride. I. The Fluorination of Organic Compounds.
- Experimental Study of the Reaction of OH Radicals with Carbonyl Sulfide between 365 and 960 K: Kinetics and Products. MDPI.
- 17.
- Computational methods for investigating organic radical species. RSC Publishing.
- Computational Study on Kinetics and Mechanisms of Unimolecular Decomposition of Succinic Acid and Its Anhydride.
- "Marriage" of Inorganic to Organic Chemistry as Motivation for a Theoretical Study of Chloroform Hydrolysis Mechanisms. PMC.
- Ab initio study of the hydrolysis of carbonyl difluoride (CF 2O): Importance of an additional water molecule.
- Carbonyl Fluoride.
- Unimolecular decomposition of pentacyclic carbonates: a computational kinetic study. Physical Chemistry Chemical Physics.
- Computational study on the attack of ·OH radicals on arom
- Carbonyl chloride fluoride | CClFO | CID 9622. PubChem.
- Revisiting a classic carbocation – DFT, coupled-cluster, and ab initio molecular dynamics computations on barbaralyl cation formation and rearrangements. Chemical Science.
- Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data.
- CHEMISTRY (CLASSES XI –XII). NCERT.
- Computational study on kinetics and mechanisms of unimolecular decomposition of succinic acid and its anhydride. PubMed.
- CO + OH → CO2 + H: The relative reaction rate of five CO isotopologues. RSC Publishing.
- Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogen
- 1988 OSHA PEL Project - Carbonyl Fluoride. NIOSH - CDC Archive.
- Computational Investigation on the Formation and Decomposition Reactions of the C4H3O Compound. PMC.
- Ab Initio Study of the Structure, Stability, and Vibrational Spectra of Chlorine and Argon Fluoride and Oxide Molecules and Ions.
- DFT and ab initio molecular dynamics simulation study of the infrared spectrum of the protic ionic liquid 2-hydroxyethylammonium form
- Theoretical Studies on the Unimolecular Decomposition of Ethylene Glycol. PubMed.
- Mechanism for basic hydrolysis of α-chloronitrile to ketone?. ECHEMI.
- Urea. Wikipedia.
Sources
- 1. Computational methods for investigating organic radical species - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Computational study on the kinetics and mechanisms for the unimolecular decomposition of formic and oxalic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Computational study on the attack of ·OH radicals on aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Modern Deoxyfluorination: A Comparative Analysis of Alternatives to Carbonyl Chloride Fluoride
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique properties can dramatically enhance a compound's metabolic stability, binding affinity, and bioavailability.[1][2] Deoxyfluorination, the conversion of a carbon-oxygen bond to a carbon-fluorine bond, stands as one of the most direct and powerful methods to achieve this transformation.[2][3][4]
Historically, the field relied on aggressive and hazardous reagents such as sulfur tetrafluoride (SF₄) and diethylaminosulfur trifluoride (DAST).[1][5][6] While effective, their high toxicity, poor thermal stability, and propensity to promote undesirable side reactions have driven significant innovation in the development of safer, more selective, and user-friendly alternatives. This guide provides a comparative analysis of the current landscape of deoxyfluorination reagents, offering researchers the insights needed to select the optimal tool for their synthetic challenges.
The Old Guard: Establishing the Need for Change
To appreciate the advancements in deoxyfluorination, it is crucial to understand the limitations of the reagents that dominated the field for decades.
-
Diethylaminosulfur Trifluoride (DAST): For many years, DAST was the most popular and accessible deoxyfluorination reagent due to its broad applicability for alcohols, aldehydes, and ketones.[1] However, its utility is severely hampered by significant drawbacks. DAST is notoriously thermally unstable, with a propensity for violent, explosive decomposition, rendering it unsuitable for process chemistry and scale-up operations.[1][6] Furthermore, its reactions are often plagued by elimination side products, which complicate purification and reduce yields.[1][7] Its high reactivity with water and the need for refrigerated storage add to its handling difficulties.
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): Developed as a more thermally stable liquid alternative to DAST, Deoxo-Fluor represented an important step forward in safety.[8] It effectively converts a similar range of substrates, including alcohols, aldehydes, and ketones, to their fluorinated counterparts.[8] Despite its improved safety profile, it offers only marginal gains in chemoselectivity over DAST and still generates corrosive hydrofluoric acid (HF) as a byproduct, requiring specialized equipment.[1][9]
These challenges—namely poor safety profiles, low selectivity, and harsh reaction byproducts—created a clear and pressing need for a new generation of deoxyfluorination reagents.
The New Wave: A Paradigm Shift in Safety, Selectivity, and Stability
Recent years have witnessed the emergence of several innovative reagents that address the shortcomings of their predecessors. These modern alternatives are typically crystalline solids, which enhances their stability, simplifies handling, and improves their safety profiles.
Aminodifluorosulfinium Salts: The Solid Performers
This class of reagents, which includes the commercially available XtalFluor® series, has become a popular choice for researchers seeking a reliable and safer alternative to DAST and Deoxo-Fluor.
-
XtalFluor-E® and XtalFluor-M®: These crystalline, salt-like reagents exhibit significantly greater thermal stability than DAST or Deoxo-Fluor, as confirmed by Accelerated Rate Calorimetry (ARC) studies.[10][11] Their controlled thermal breakdown pathway mitigates the risk of explosive decomposition that is a major concern with DAST.[12] A key mechanistic advantage is that they do not generate free HF under anhydrous conditions.[9][10] Instead, they are thought to activate the C-O bond first, with subsequent fluoride attack occurring only after the addition of a promoter like triethylamine trihydrofluoride (TEA·3HF).[9][10] This two-stage activation pathway contributes to cleaner reactions and allows for the use of standard glass reaction vessels.
Sulfonyl Fluorides: The Precision Instruments
Reagents based on a sulfonyl fluoride backbone have emerged as powerful tools for achieving high chemoselectivity, minimizing the formation of unwanted elimination byproducts.
-
PyFluor® (2-Pyridinesulfonyl Fluoride): PyFluor is an inexpensive, bench-stable, and highly selective deoxyfluorination reagent.[1][7] Its most significant advantage is its ability to fluorinate a wide array of alcohols with substantially less formation of elimination side products compared to DAST or Deoxo-Fluor, which greatly simplifies purification.[1][7] Unlike DAST, PyFluor is a low-melting crystalline solid that can be stored at room temperature for over a month with no detectable decomposition and is tolerant of air and moisture. The reaction requires activation with a strong, non-nucleophilic base, such as DBU, to proceed.
Other Modern Reagents
-
Fluolead™: This is another commercially available solid reagent that is thermally stable and moisture-resistant. It is effective at suppressing elimination side reactions and can be a powerful tool for various deoxyfluorination transformations.[9]
-
AlkylFluor® and PhenoFluor®: These bench-stable reagents were developed for the deoxyfluorination of alcohols and phenols, respectively. They exhibit broad functional group tolerance, making them valuable for late-stage fluorination of complex molecules.[2] However, PhenoFluor can be costly and may have a limited shelf life.[1]
Comparative Performance Overview
The choice of a deoxyfluorination reagent is a critical experimental parameter that depends on the substrate, desired selectivity, and scale of the reaction. The table below summarizes the key performance characteristics of the discussed reagents.
| Reagent | Physical State | Thermal Stability | Selectivity (vs. Elimination) | Generates Free HF | Key Advantages | Key Disadvantages |
| DAST | Liquid | Very Poor | Low | Yes | Broad initial scope | Explosive hazard, poor selectivity, difficult handling |
| Deoxo-Fluor® | Liquid | Moderate | Low-Moderate | Yes | More stable than DAST | Low selectivity, generates HF |
| XtalFluor-E® | Solid | High | High | No (anhydrous) | High thermal stability, no free HF, easy handling | Requires promoter |
| PyFluor® | Solid | Excellent | Very High | No | Excellent selectivity, low cost, bench-stable | Requires strong base |
| Fluolead™ | Solid | High | High | No | Thermally stable, suppresses elimination | |
| AlkylFluor® | Solid | High | High | No | Good for alcohols, broad functional tolerance |
Mechanistic Considerations: The "Why" Behind Performance
The general mechanism for deoxyfluorination involves two key steps: activation of the alcohol to form a good leaving group, followed by nucleophilic displacement by fluoride in an Sₙ2-type reaction.[4][13] The differences in the performance of modern reagents can be attributed to the nuances of this process.
Caption: Generalized deoxyfluorination mechanism.
The superior selectivity of reagents like PyFluor arises from the formation of a stable sulfonate ester intermediate. This intermediate is less prone to undergoing competing elimination pathways before the desired nucleophilic substitution by fluoride occurs. In contrast, the intermediates formed with DAST are more susceptible to E2 elimination, particularly with secondary alcohols.
XtalFluor's unique profile stems from its mechanism where the reagent activates the alcohol without releasing a fluoride ion.[10] The nucleophilic fluoride is introduced in a separate step via a promoter, allowing for greater control over the reaction and preventing the formation of free HF, which can cause acid-labile substrates to rearrange or decompose.[10][14]
Experimental Protocol: Deoxyfluorination of a Primary Alcohol using PyFluor
This protocol provides a representative example of a modern deoxyfluorination reaction, highlighting the improved safety and handling procedures.
Objective: To synthesize 1-fluorohexane from 1-hexanol.
Materials:
-
1-Hexanol (1.0 mmol, 102 mg)
-
PyFluor® (1.2 mmol, 209 mg)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol, 228 mg)
-
Anhydrous Toluene (5 mL)
-
Round-bottom flask with stir bar
-
Septum and nitrogen inlet
-
Standard glassware for workup and purification
Workflow Diagram:
Caption: Experimental workflow for PyFluor-mediated deoxyfluorination.
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 1-hexanol (1.0 mmol) and PyFluor® (1.2 mmol).
-
Add anhydrous toluene (5 mL) and stir the mixture until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DBU (1.5 mmol) dropwise to the stirred solution over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC or GC-MS. Stir for 12-24 hours or until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-fluorohexane.
Safety: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Although PyFluor is significantly safer than DAST, standard precautions for handling chemical reagents should always be followed.
Selecting the Right Reagent: A Decision-Making Framework
Choosing the optimal reagent requires a careful evaluation of the substrate and the experimental goals.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Deoxyfluorination: A Detailed Overview Of Recent Developments | CoLab [colab.ws]
- 4. brynmawr.edu [brynmawr.edu]
- 5. researchgate.net [researchgate.net]
- 6. "Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoro" by Christopher Allen Bias [researchrepository.wvu.edu]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 8. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 9. Page loading... [wap.guidechem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buy XtalFluor-E | 63517-29-3 [smolecule.com]
- 13. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 14. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Carbonyl Chloride Fluoride
For Researchers, Scientists, and Drug Development Professionals
The safe handling of highly reactive and toxic chemicals is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information for the use of Carbonyl chloride fluoride (COF₂), a colorless, pungent, and highly toxic gas. As a Senior Application Scientist, my aim is to provide you with not just a set of rules, but a deep understanding of the principles behind these safety protocols, ensuring a self-validating system of protection for you and your colleagues.
Understanding the Inherent Risks of Carbonyl Chloride Fluoride
Carbonyl chloride fluoride is a potent respiratory irritant and can cause severe, delayed-onset pulmonary edema, which can be fatal.[1][2] It is also corrosive to the skin and eyes, and due to its compressed liquid form, it can cause frostbite upon rapid expansion.[3] A critical and often overlooked hazard is its reactivity with water, which produces hydrofluoric acid (HF), a highly corrosive and toxic substance.[1] Therefore, the selection of appropriate Personal Protective Equipment (PPE) is not merely a suggestion but a critical line of defense.
Core Principles of PPE Selection
The selection of PPE for handling Carbonyl chloride fluoride must be based on a thorough risk assessment of the specific procedures being undertaken. The primary goals of your PPE ensemble are to:
-
Prevent Inhalation: Eliminate the risk of inhaling the gas, which is the most severe route of exposure.
-
Prevent Skin and Eye Contact: Protect against the corrosive effects of the gas and potential frostbite from the liquefied form.
-
Ensure Compatibility: All components of the PPE must be resistant to penetration by Carbonyl chloride fluoride and its reaction products.
Recommended Personal Protective Equipment Ensemble
The following table summarizes the essential PPE for working with Carbonyl chloride fluoride. It is crucial to remember that this is a general guideline, and a site-specific risk assessment should always be performed.
| Body Part | Personal Protective Equipment | Rationale and Key Considerations |
| Respiratory | Full-facepiece, positive-pressure, supplied-air respirator (SAR) | Carbonyl chloride fluoride is immediately dangerous to life and health. A full-facepiece SAR provides the highest level of respiratory protection and also protects the eyes and face. For exposures exceeding 2 ppm, a NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is recommended.[1] |
| Eyes and Face | Tightly fitting safety goggles with side-shields and a face shield | This combination provides robust protection against splashes of the liquefied gas and exposure to the gaseous form.[1][4] The face shield offers an additional layer of protection for the entire face. |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) | Gloves must be selected based on their resistance to Carbonyl chloride fluoride. Always consult the glove manufacturer's compatibility charts. Inspect gloves for any signs of degradation or perforation before each use.[4] |
| Cryogenic/Cold-insulating gloves | When handling cylinders or lines containing liquefied Carbonyl chloride fluoride, cryogenic gloves should be worn over chemical-resistant gloves to protect against frostbite.[2][3] | |
| Body | Fire/flame-resistant and impervious laboratory coat or chemical-resistant suit | Protective clothing should be made of a material that is impervious to Carbonyl chloride fluoride.[4] For large-scale operations or in the event of a significant release, a gas-tight chemical protection suit may be necessary.[2] |
| Feet | Closed-toe shoes made of a chemically resistant material | Footwear should provide protection against spills and be made of a material that will not be compromised by Carbonyl chloride fluoride. |
Procedural Guidance for Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Start with clean hands.
-
Inner Gloves: Don your primary chemical-resistant gloves.
-
Body Protection: Put on your lab coat or chemical suit.
-
Respiratory Protection: Fit and test your full-facepiece SAR according to the manufacturer's instructions.
-
Outer Gloves: If required for the specific task (e.g., cryogenic gloves), put these on over your inner gloves.
Doffing Sequence (to be performed in a designated, contamination-free area):
-
Outer Gloves: Remove and discard any outer gloves.
-
Body Protection: Remove your lab coat or chemical suit, turning it inside out as you do.
-
Hand Hygiene: Wash your hands thoroughly.
-
Respiratory Protection: Remove your full-facepiece SAR.
-
Inner Gloves: Remove and discard your inner gloves.
-
Final Hand Hygiene: Wash your hands again.
Experimental Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Carbonyl chloride fluoride.
Caption: Decision workflow for Carbonyl chloride fluoride PPE selection.
Disposal Plan: A Critical Final Step
All disposable PPE used while handling Carbonyl chloride fluoride must be considered hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: At the end of the procedure, in the designated doffing area, remove all disposable PPE.
-
Containment: Place all contaminated items, including gloves, lab coats, and any cleaning materials, into a clearly labeled, sealed hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and should include "Carbonyl chloride fluoride" and the date.
-
Removal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.[5] Under no circumstances should this waste be disposed of in regular trash or down the drain.[4]
By adhering to these rigorous PPE protocols and disposal procedures, you can effectively mitigate the risks associated with Carbonyl chloride fluoride and ensure a safe laboratory environment for yourself and your team.
References
-
Airgas. (2018-01-29). SAFETY DATA SHEET: Carbonyl Fluoride. Retrieved from [Link]
-
New Jersey Department of Health. (1999, March). HAZARD SUMMARY: CARBONYL FLUORIDE. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2023-11-02). CARBONYL FLUORIDE. Retrieved from [Link]
-
University of Georgia Office of Research. (n.d.). CarbonylFluoride-353-50-4.doc. Retrieved from [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2014). 2 Carbonyl Fluoride. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 18. The National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
